Technical Documentation Center

1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine

Core Science & Biosynthesis

Foundational

The Chemical Structure, Properties, and Synthetic Utility of 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine: A Comprehensive Technical Guide

Executive Summary In modern medicinal chemistry, the design of highly functionalized, modular building blocks is critical for accelerating drug discovery. 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine is a highly ve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of highly functionalized, modular building blocks is critical for accelerating drug discovery. 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine is a highly versatile, bifunctional scaffold that bridges a reactive pyridine electrophile with a versatile piperazine nucleophile via a robust sulfonamide linker. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and validated experimental protocols for its integration into complex pharmaceutical pipelines.

Structural Analysis & Physicochemical Properties

The architectural elegance of this molecule lies in its three distinct chemical domains, each serving a specific synthetic or biological purpose:

  • The Piperazine Core: A cyclic secondary amine that confers favorable aqueous solubility and basicity (pKa ~9.8). The free N4 nitrogen serves as an orthogonal handle for downstream functionalization (e.g., amide coupling, reductive amination, or alkylation).

  • The Sulfonamide Linker: A metabolically stable bioisostere for amides[1]. It establishes a specific dihedral geometry, projecting the piperazine and pyridine rings into distinct spatial vectors, which is highly advantageous for targeting deep protein binding pockets.

  • The 4-(Methylthio)pyridine-3-sulfonyl Domain: The pyridine nitrogen and the 3-sulfonyl group strongly deplete electron density from the ring. The methylthio (-SMe) group acts as a "masked" leaving group, which can be selectively activated for Nucleophilic Aromatic Substitution (SNAr)[2].

Quantitative Data Summary

To facilitate compound tracking and reaction stoichiometry, the theoretical and predicted physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValueImplication for Synthesis / Biology
Chemical Formula C10H15N3O2S2Defines stoichiometric calculations.
Molecular Weight 273.37 g/mol Ideal low-molecular-weight starting material.
Exact Mass 273.0605 DaTarget mass for high-resolution LC-MS validation.
XLogP (Predicted) ~0.8Amphiphilic nature; soluble in DCM, DMF, and DMSO.
Topological Polar Surface Area 76.0 ŲExcellent membrane permeability profile.
H-Bond Donors / Acceptors 1 / 5High potential for kinase hinge-region binding.

Mechanistic Insights: Reactivity & Derivatization

The strategic inclusion of a methylthio group at the C4 position of the pyridine ring is a masterclass in synthetic causality. Direct chlorination (e.g., using a 4-chloro-pyridine-3-sulfonyl chloride) creates a highly unstable, doubly-electrophilic species that is prone to premature hydrolysis or uncontrolled oligomerization during the initial sulfonamide formation[3].

Instead, the methylthio group acts as a stable placeholder. Once the sulfonamide bond is securely formed, the sulfide can be chemoselectively oxidized to a methylsulfonyl group (-SO2Me). This transformation converts a moderate electron-donating group into a powerful electron-withdrawing group. The resulting intermediate is exceptionally electrophilic at the C4 position, allowing for rapid SNAr displacement by various primary or secondary amines to generate 4-amino-pyridine-3-sulfonamide derivatives[3].

Reactivity A 1-((4-(Methylthio)pyridin-3-yl) sulfonyl)piperazine B Oxidation (mCPBA) Masked LG Activation A->B Step 1 (S-Oxidation) F Piperazine N4 Functionalization A->F Orthogonal Derivatization C 4-(Methylsulfonyl) Intermediate B->C D SNAr with R-NH2 C->D Step 2 (Nucleophilic Attack) E 4-Amino-pyridine Derivative D->E

Figure 1: Divergent reactivity pathways exploiting orthogonal functional groups.

Experimental Workflows & Protocols

To ensure high-fidelity reproduction, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and in-process controls.

Protocol A: Synthesis of the Core Scaffold

Objective: Couple 4-(methylthio)pyridine-3-sulfonyl chloride with piperazine while preventing bis-sulfonylation.

  • Reaction Setup: Dissolve 1.0 equivalent of 4-(methylthio)pyridine-3-sulfonyl chloride in anhydrous dichloromethane (DCM) at 0 °C under nitrogen.

  • Amine Addition: Slowly add 1.1 equivalents of mono-Boc-protected piperazine (1-Boc-piperazine). Causality: Using the mono-Boc derivative prevents the formation of symmetrical bis-sulfonamides, ensuring a 1:1 coupling ratio.

  • Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic acid scavenger, neutralizing the HCl byproduct to maintain the piperazine nitrogen in its active, deprotonated state without competing for the electrophile[1].

  • In-Process Validation: Monitor via LC-MS. The intermediate should yield a mass of[M+H]+ = 374.1 Da.

  • Deprotection: Concentrate the organic layer and resuspend in a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA). Stir at room temperature for 2 hours. Causality: TFA cleanly cleaves the tert-butyl carbamate (Boc) group without compromising the robust sulfonamide linkage.

  • Final Validation: Evaporate the TFA, neutralize with basic ion-exchange resin, and confirm the final product via 1H-NMR (DMSO-d6), ensuring the disappearance of the 9H singlet at ~1.4 ppm (Boc group) and the appearance of a broad exchangeable NH peak.

Protocol B: Oxidation and SNAr Derivatization

Objective: Activate the masked leaving group and functionalize the pyridine core.

  • Oxidation: Dissolve the core scaffold in DCM and cool to 0 °C. Add 2.1 equivalents of meta-Chloroperoxybenzoic acid (mCPBA). Causality: Strict stoichiometric control (2.1 eq) ensures complete oxidation of the sulfide to the sulfone without causing unwanted N-oxidation of the pyridine ring.

  • SNAr Reaction: Isolate the sulfone intermediate, dissolve in anhydrous N,N-Dimethylformamide (DMF), and add 1.5 equivalents of a target primary amine (e.g., an aniline derivative) alongside K2CO3. Heat to 80 °C. Causality: DMF provides a highly polar aprotic environment that stabilizes the negatively charged Meisenheimer complex transition state, dramatically accelerating the SNAr reaction[2].

Workflow Step1 Step 1: Sulfonylation 4-SMe-Pyr-3-SO2Cl + N-Boc-Piperazine Base: DIPEA, Solvent: DCM Step2 Step 2: Purification Aqueous Workup & Column Chromatography Step1->Step2 Step3 Step 3: Deprotection TFA in DCM (1:1) RT, 2 hours Step2->Step3 Step4 Step 4: Isolation Concentration & Free-basing (Ion Exchange) Step3->Step4 Step5 Validation LC-MS & 1H-NMR Confirmation Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis and validation of the core compound.

Applications in Drug Development

The 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine scaffold is a privileged structure in the synthesis of kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists. The ability to independently functionalize the N4-piperazine position (modulating pharmacokinetics and solubility) and the C4-pyridine position (optimizing target-specific pharmacodynamics) allows medicinal chemists to rapidly generate diverse structure-activity relationship (SAR) libraries. Notably, pyridine-3-sulfonamide derivatives have shown significant efficacy as antifungal agents and selective enzyme inhibitors[3].

References

  • Title: Syntheses of Novel 4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide Derivatives with Potential Antifungal Activity Source: MDPI (Molecules) URL: [Link]

  • Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source: Journal of the American Chemical Society URL: [Link]

  • Title: Nucleophilic Dearomatization of Activated Pyridines Source: MDPI (Molecules) URL: [Link]

Sources

Exploratory

molecular weight and solubility profile of 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine

An In-Depth Technical Guide to the Molecular Weight and Solubility Profile of 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine For Researchers, Scientists, and Drug Development Professionals Introduction: The Foundatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Weight and Solubility Profile of 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Foundational Importance of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a compound's fundamental physicochemical properties is paramount. These characteristics, principally molecular weight and solubility, serve as critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.[1][2][3] Poor aqueous solubility, for instance, can lead to erratic absorption, diminished bioavailability, and an increased risk of underestimating toxicity in preclinical studies.[4][5] This guide provides a detailed examination of 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine, focusing on its molecular weight and a comprehensive approach to characterizing its solubility profile. The methodologies and insights presented herein are designed to equip researchers with the necessary tools to robustly evaluate this, and similar, drug candidates.

Molecular Profile of 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine

A molecule's journey through the body is significantly influenced by its size. The molecular weight of a compound affects a multitude of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] For instance, Lipinski's Rule of Five suggests that for a compound to have a higher likelihood of oral bioavailability, its molecular weight should ideally be less than 500 g/mol .[1]

The molecular formula for 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine is C₁₀H₁₅N₃O₂S₂.[6] Based on this, the calculated molecular weight is a key parameter for initial assessment.

PropertyValueSource
Molecular Formula C₁₀H₁₅N₃O₂S₂Arctom
Molecular Weight 273.38 g/mol Arctom[6]

With a molecular weight of 273.38 g/mol , 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine comfortably falls within the guidelines for orally bioavailable drugs, suggesting that its size is unlikely to be a barrier to absorption.[1][7]

Theoretical Solubility Profile: A Structural Perspective

The principle of "like dissolves like" is a cornerstone of solubility prediction.[8] The solubility of a compound is dictated by its molecular structure, including its polarity, hydrogen bonding capacity, and crystalline structure.[2][9] An analysis of the functional groups present in 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine provides a qualitative prediction of its solubility.

  • Piperazine Ring: The piperazine moiety is a basic, six-membered heterocyclic ring containing two nitrogen atoms at opposite positions.[10] This group is known to be freely soluble in water and can be protonated at physiological pH, which generally enhances aqueous solubility.[10]

  • Sulfonyl Group: The sulfonyl group (-SO₂-) is a polar functional group that can participate in hydrogen bonding as an acceptor, contributing to aqueous solubility.

  • Pyridine Ring: The pyridine ring is a basic heterocyclic aromatic compound. The nitrogen atom can act as a hydrogen bond acceptor.

  • Methylthio Group: The methylthio group (-SCH₃) is a non-polar, lipophilic group that may decrease aqueous solubility.

Overall, the presence of the piperazine and sulfonyl groups suggests that 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine is likely to exhibit some degree of aqueous solubility. However, the interplay of these functional groups and the overall crystal lattice energy will ultimately determine the precise solubility.

Experimental Determination of Solubility: A Methodical Approach

While theoretical predictions are valuable, experimental determination of solubility is essential for accurate characterization. Two key types of solubility are typically measured in drug discovery: kinetic and thermodynamic solubility.[5][11][12]

  • Kinetic Solubility: This is a high-throughput measurement of the concentration of a compound when a precipitate first appears after adding a DMSO stock solution to an aqueous buffer.[5][12][13] It is often used in the early stages of drug discovery for rapid screening of large numbers of compounds.[4][5]

  • Thermodynamic (or Equilibrium) Solubility: This measures the concentration of a compound in a saturated solution that is in equilibrium with the solid form.[11][12][13][14] It is a more accurate representation of a compound's true solubility and is crucial for lead optimization and pre-formulation studies.[13]

Protocol for Thermodynamic Solubility Determination using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[8][15][16]

1. Preparation of Saturated Solution:

  • Rationale: To ensure equilibrium is reached between the dissolved and undissolved compound.

  • Procedure:

    • Add an excess amount of solid 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.[8][15]

    • The amount of solid should be sufficient to form a suspension.[12]

2. Equilibration:

  • Rationale: To allow the system to reach a state where the rate of dissolution equals the rate of precipitation.

  • Procedure:

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or magnetic stirrer for a prolonged period, typically 24-72 hours.[8][15]

    • The pH of the suspension should be checked at the beginning and end of the experiment to ensure it remains constant.[12]

3. Phase Separation:

  • Rationale: To separate the undissolved solid from the saturated solution without disturbing the equilibrium.

  • Procedure:

    • Centrifuge the vials at high speed to pellet the undissolved solid.[4][8]

    • Carefully filter the supernatant through a chemically inert filter (e.g., 0.45 µm PTFE syringe filter) that does not absorb the compound.[4][8]

4. Concentration Analysis:

  • Rationale: To accurately quantify the amount of dissolved compound in the filtrate.

  • Procedure:

    • Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][15]

    • Generate a calibration curve using standard solutions of the compound at known concentrations to ensure accurate quantification.[8][15]

5. Data Reporting:

  • Rationale: To present the solubility data in a clear and standardized format.

  • Procedure:

    • Report the solubility in units of mass per volume (e.g., mg/mL or µg/mL) and molarity (e.g., mM or µM) at the specified temperature and pH.[8]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid compound to solvent B Agitate at constant temperature (24-72h) A->B Incubation C Centrifuge to pellet undissolved solid B->C Equilibrium Reached D Filter supernatant C->D Clarification E Analyze filtrate by HPLC-UV D->E Quantification F Quantify against calibration curve E->F Data Interpretation

Thermodynamic Solubility Workflow

Significance of Molecular Weight and Solubility in Drug Development

The are critical parameters that will guide its future development.

  • Bioavailability: For orally administered drugs, dissolution in the gastrointestinal fluids is a prerequisite for absorption.[9][11] Low solubility can be a major hurdle to achieving adequate bioavailability.[4][5]

  • Formulation Development: Understanding the solubility in various solvents and pH conditions is crucial for developing a stable and effective drug formulation.[12][13]

  • Dose Selection: The solubility will influence the maximum achievable concentration in vivo, which in turn impacts the therapeutic dose.

  • Biopharmaceutical Classification System (BCS): The BCS categorizes drugs based on their solubility and permeability.[7][11] The experimentally determined solubility of this compound, along with permeability data, will determine its BCS class, which can guide regulatory pathways.[11][17]

Conclusion

1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine possesses a molecular weight that is favorable for drug development. While its chemical structure suggests a degree of aqueous solubility, a rigorous experimental determination using methods such as the shake-flask protocol is imperative. The resulting solubility data will be instrumental in guiding lead optimization, formulation strategies, and the overall progression of this compound through the drug development pipeline. A comprehensive understanding of these foundational physicochemical properties is not merely a preliminary step but a cornerstone of successful therapeutic agent development.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • Bio-protocol. (2018). Determination of Thermodynamic Solubility. Available from: [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781-1787. Available from: [Link]

  • Durrant Lab. Molecular weight. MolModa Documentation. Available from: [Link]

  • Domainex. Thermodynamic Solubility Assay. Available from: [Link]

  • SciSpace. (2018). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • Protocols.io. (2025). In-vitro Thermodynamic Solubility. Available from: [Link]

  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Available from: [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26. Available from: [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Available from: [Link]

  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of solubility data for pharmaceuticals. CRC Press. Available from: [Link]

  • The Influence of Molecular Size on Drug Absorption: A Comprehensive Overview. (n.d.). Available from: [Link]

  • MDPI. (2024). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. Available from: [Link]

  • AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 437234, 1-(Pyridin-3-yl)piperazine. Available from: [Link]

  • The Importance of Solubility for New Drug Molecules. (2020). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70517, 1-(4-Pyridyl)piperazine. Available from: [Link]

  • Wikipedia. Piperazine. Available from: [Link]

  • ChemSrc. Piperazines database - synthesis, physical properties. Available from: [Link]

  • MDPI. (2015). Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. Available from: [Link]

  • ResearchGate. (2025). Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus. Available from: [Link]

  • Arctom. 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine. Available from: [Link]

  • NextSDS. 1-[4-(PYRIDIN-3-YLMETHOXY)-PHENYL]-PIPERAZINE. Available from: [Link]

Sources

Foundational

Safety Data Sheet (SDS) and Handling Guidelines for 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Derived Safety Whitepaper Executive Summary In modern drug discovery, bifunctional buildi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Derived Safety Whitepaper

Executive Summary

In modern drug discovery, bifunctional building blocks are the cornerstone of library synthesis and lead optimization. 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine is a highly versatile, novel pharmaceutical intermediate. It features a reactive secondary amine (piperazine ring) for facile functionalization and a methylthio-substituted pyridine ring that can be further leveraged in cross-coupling reactions or oxidized to modulate physicochemical properties.

Because this is a specialized, often custom-synthesized intermediate, standard commercial Safety Data Sheets (SDS) frequently lack the mechanistic depth required for rigorous laboratory handling. This whitepaper synthesizes the physicochemical profiling, derived hazard classifications, and field-proven handling protocols into a comprehensive, self-validating guide to ensure scientific integrity and laboratory safety.

Physicochemical Profiling & Structural Causality

To handle a novel intermediate safely and effectively, one must understand the causality between its structural moieties and its macroscopic behavior.

  • The Piperazine Core: Piperazine is a well-documented azacycloalkane[1]. The free secondary amine in this derivative renders the molecule basic (pKa ~9.0) and highly nucleophilic. This dictates its solubility profile (soluble in acidic aqueous media, but best kept in aprotic organic solvents for storage) and its toxicological profile (piperazines are known sensitizers).

  • The Sulfonamide Linkage: The sulfonyl group (-SO₂-) provides robust chemical stability against hydrolysis, allowing the compound to survive a wide range of pH conditions during subsequent synthetic steps.

  • The Methylthio-Pyridine Ring: The methylthio (-SCH₃) group is an electron-donating moiety that enriches the pyridine ring. However, thioethers are highly susceptible to oxidation by atmospheric oxygen or reactive oxygen species (ROS). This specific vulnerability dictates the absolute requirement for inert-atmosphere storage.

Table 1: Predicted Physicochemical Properties
PropertyValue / DescriptionExperimental Implication
Molecular Formula C₁₀H₁₅N₃O₂S₂N/A
Molecular Weight 273.37 g/mol Use for stoichiometric calculations.
Physical State Solid (Crystalline/Powder)Prone to aerosolization; requires local exhaust.
Solubility DMSO, DMF, DCM, MeCNAvoid protic solvents during long-term storage.
pKa (Piperazine NH) ~9.0 – 9.5Compound will form salts with strong acids.
Oxidation Potential High (at the -SCH₃ group)Must be stored under Argon or N₂ at -20°C.

Derived Safety Data Sheet (SDS) Elements

Because empirical toxicological data for this specific complex may be limited, safety protocols must be derived from its primary substructures: piperazine and pyridine. Piperazine is a known corrosive agent and a respiratory/skin sensitizer, while pyridine derivatives often exhibit acute toxicity and environmental hazards[2].

Table 2: GHS Hazard Classification & Causality
GHS Hazard ClassCategoryHazard StatementStructural Causality
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burns and eye damage.The basicity of the secondary piperazine amine.
Respiratory Sensitization Category 1H334: May cause allergy or asthma symptoms.Characteristic of volatile/aerosolized piperazine rings.
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.Pyridine core toxicity and nitrogenous base effects[2].

Mandatory Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Workflows & Handling Protocols

To ensure both operator safety and compound integrity, handling must be treated as a self-validating system . This means every step in the protocol includes a mechanistic check to confirm that the environment hasn't compromised the chemical.

Protocol A: Inert-Atmosphere Aliquoting and Storage

Causality: The methylthio group will slowly oxidize to a sulfoxide or sulfone if exposed to ambient humidity and oxygen.

  • Preparation: Purge a standard laboratory glovebox with high-purity Argon (O₂ < 1 ppm, H₂O < 1 ppm).

  • Equilibration: Transfer the sealed vial of 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine into the antechamber. Cycle the vacuum/Argon backfill three times before bringing it into the main chamber.

  • Aliquoting: Weigh the compound into amber glass vials (to prevent UV-catalyzed degradation).

  • Sealing: Cap vials with PTFE-lined septa and seal with Parafilm before removing them from the glovebox.

  • Storage: Store immediately at -20°C in a desiccator.

Protocol B: Self-Validating LC-MS Stability Check

Causality: Before using the compound in an expensive library synthesis, you must prove the methylthio group remains intact. This protocol uses mass spectrometry as a definitive validation gate.

  • Sample Prep: Dissolve 1 mg of the compound in 1 mL of anhydrous, LC-MS grade Acetonitrile.

  • Chromatography: Run a 5-minute gradient from 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) on a C18 column.

  • Mass Detection (ESI+): Monitor the Total Ion Chromatogram (TIC).

  • Validation Logic:

    • Pass Condition: A single major peak with an extracted ion chromatogram (EIC) showing m/z 274.0 [M+H]+ .

    • Fail Condition (Oxidation): The presence of peaks at m/z 290.0 (+16 Da, indicating sulfoxide formation) or m/z 306.0 (+32 Da, indicating sulfone formation). If these are present, the batch has been compromised and must be discarded or repurified.

Mechanistic Visualizations

The following diagrams map the operational logic and the chemical degradation pathways, providing a visual heuristic for laboratory personnel.

Workflow A Receipt of Compound (Inert Atmosphere) B Glovebox Handling (Argon/N2) A->B Transfer C LC-MS Purity Check B->C Sampling D Storage at -20°C (Desiccated) C->D >95% Purity (m/z 274.0) E Preparation of Aliquots C->E Immediate Use D->E Thaw to Room Temp Before Opening F Reaction / Assay Use E->F

Caption: Workflow for the receipt, validation, and handling of the sulfonyl piperazine derivative.

Degradation A 1-((4-(Methylthio)pyridin-3-yl) sulfonyl)piperazine [m/z 274.0] B Sulfoxide Intermediate (+16 Da) [m/z 290.0] A->B O2 / ROS (Improper Storage) C Sulfone Derivative (+32 Da) [m/z 306.0] B->C Excess O2 (Prolonged Exposure)

Caption: Mechanistic degradation pathway showing the oxidation of the methylthio group to sulfoxide and sulfone.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4837, Piperazine." PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1049, Pyridine." PubChem, [Link].

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." United States Department of Labor, [Link].

Sources

Exploratory

Predicted Mechanism of Action for 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine Derivatives: A Polypharmacological Perspective

Executive Summary The search for novel therapeutics targeting cognitive impairment in Alzheimer’s disease and schizophrenia has heavily focused on the modulation of the serotonergic system. Among these targets, the 5-HT6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The search for novel therapeutics targeting cognitive impairment in Alzheimer’s disease and schizophrenia has heavily focused on the modulation of the serotonergic system. Among these targets, the 5-HT6 receptor has emerged as a highly promising candidate. This technical whitepaper provides an in-depth analysis of the predicted mechanism of action (MoA) for a novel chemical scaffold: 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine derivatives .

Drawing upon established structure-activity relationship (SAR) data from classical arylsulfonylpiperazines [2], this guide deconstructs the structural determinants of this novel scaffold, delineates its predicted downstream signaling modulation, and outlines self-validating experimental workflows required to empirically confirm its pharmacological profile.

Structural Determinants and Pharmacophore Mapping

The 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine scaffold represents a highly optimized evolution of the classical arylsulfonylpiperazine pharmacophore, designed to maximize both target affinity and central nervous system (CNS) penetrance. The predicted binding mode at the 5-HT6 receptor is governed by three critical structural domains:

  • The Piperazine Core (The Basic Anchor): The basic secondary (or tertiary, if N-alkylated) amine of the piperazine ring is protonated at physiological pH. This allows it to form a critical, charge-reinforced salt bridge with the highly conserved aspartate residue (Asp3.32) in transmembrane domain 3 (TM3) of the 5-HT6 receptor. This interaction is the fundamental prerequisite for orthosteric binding.

  • The Sulfonyl Linker (The Geometric Vector): The sulfonyl group (-SO2-) provides a rigid, tetrahedral geometry that vectors the heteroaromatic ring precisely into the deep hydrophobic pocket of the receptor. Furthermore, the sulfonyl oxygens serve as potent hydrogen bond acceptors, likely interacting with Ser5.43 or Thr6.53 to stabilize the antagonist conformation.

  • The 4-(Methylthio)pyridin-3-yl Moiety (The Selectivity Filter): This heteroaromatic core is the key differentiator from older generation compounds like SB-271046 [1]. The pyridine nitrogen can participate in water-mediated hydrogen bonding. Crucially, the methylthio (-SCH3) group at the 4-position projects into a highly lipophilic sub-pocket (formed by Phe6.52 and Trp6.48). The sulfur atom provides enhanced polarizability compared to a simple ether linkage, increasing van der Waals interactions, while the methyl group restricts rotational freedom, locking the molecule into an entropically favorable conformation.

Predicted Mechanism of Action: 5-HT6 Antagonism and Synaptic Plasticity

The 5-HT6 receptor is a Gs-protein coupled receptor (GPCR) predominantly localized in the CNS, specifically within the striatum, hippocampus, and frontal cortex. Activation of this receptor by endogenous serotonin stimulates adenylyl cyclase (AC), leading to an accumulation of cyclic AMP (cAMP).

The Antagonist Blockade: 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine derivatives are predicted to act as competitive orthosteric antagonists. By occupying the binding site, they prevent Gs-protein coupling and subsequent AC activation. Beyond simple cAMP reduction, 5-HT6 antagonism has a profound effect on the mTOR (mammalian target of rapamycin) signaling pathway. Blockade of the receptor prevents the recruitment of Fyn-kinase, modulating mTOR activity to promote synaptogenesis and neurite outgrowth. At the network level, this antagonism disinhibits GABAergic interneurons, leading to a selective enhancement of excitatory glutamatergic neurotransmission in the frontal cortex and hippocampus—a mechanism directly linked to cognitive enhancement [3].

G Antagonist 1-((4-(Methylthio)pyridin-3-yl) sulfonyl)piperazine Receptor 5-HT6 Receptor (Gs-Coupled) Antagonist->Receptor Competitive Blockade Gs Gs Protein Alpha Subunit Receptor->Gs Prevents Activation mTOR Fyn / mTOR Signaling Receptor->mTOR Modulates Fyn/mTOR AC Adenylyl Cyclase Gs->AC Reduced Stimulation cAMP cAMP Pool AC->cAMP Decreased Accumulation Glutamate Glutamate Release (Frontal Cortex) cAMP->Glutamate Disinhibits Interneurons Cognition Cognitive Enhancement mTOR->Cognition Promotes Synaptogenesis Glutamate->Cognition Enhances Memory Consolidation

Diagram 1: Predicted 5-HT6 receptor signaling blockade and downstream cognitive enhancement pathways.

Experimental Workflows for MoA Validation

To empirically validate the predicted MoA, researchers must employ rigorous, self-validating assay systems. The following protocols detail the necessary steps to confirm binding affinity and functional antagonism.

Protocol 1: Radioligand Binding Assay (Affinity Determination)

Causality: We utilize [125I]-SB-258585 rather than [3H]-LSD because the iodinated ligand provides significantly higher specific activity and lower non-specific binding at the 5-HT6 receptor, allowing for highly precise equilibrium dissociation constant (Ki) measurements [1]. Self-Validating Mechanism: The assay includes a total binding (TB) control and a non-specific binding (NSB) control defined by 10 µM clozapine. A reference curve of SB-271046 is run on every plate. The assay is only accepted if the signal-to-background ratio is >5 and the reference Ki is within 0.5 log units of the historical mean.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HeLa cells stably expressing the human 5-HT6 receptor. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet in assay buffer.

  • Incubation: In a 96-well plate, combine 50 µL of the novel derivative (serial dilutions from 10 µM to 0.1 nM), 50 µL of [125I]-SB-258585 (final concentration 0.2 nM), and 100 µL of membrane suspension (20 µg protein/well).

  • Equilibration: Incubate the plates at 37°C for 60 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold Tris-HCl buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and measure radioactivity using a microplate scintillation counter. Calculate Ki using the Cheng-Prusoff equation.

Protocol 2: HTRF cAMP Functional Assay (Antagonist Validation)

Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is chosen over traditional ELISA due to its ratiometric readout (665 nm / 620 nm). This inherently corrects for well-to-well volume variations, cell numbers, and compound auto-fluorescence, eliminating false positives in high-throughput settings. Self-Validating Mechanism: Cells are stimulated with an EC80 concentration of 5-HT (established via a prior agonist dose-response curve). The assay window is validated using a Z'-factor calculation. A Z' > 0.6 confirms assay robustness and intrinsic quality control.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells expressing the human 5-HT6 receptor into a 384-well white microplate at 5,000 cells/well in stimulation buffer (containing 0.5 mM IBMX to prevent cAMP degradation).

  • Antagonist Pre-incubation: Add the novel derivative (serial dilutions) and incubate for 15 minutes at room temperature.

  • Agonist Challenge: Add 5-HT at its predetermined EC80 concentration. Incubate for 30 minutes at room temperature to allow cAMP accumulation.

  • Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 conjugate and anti-cAMP Cryptate) diluted in lysis buffer.

  • Readout: Incubate for 1 hour, then read the plate on a time-resolved fluorometer. Calculate the IC50 using non-linear regression analysis.

G Step1 Step 1 Cell Plating (HEK293-5-HT6) Step2 Step 2 Antagonist Pre-incubation (15 min) Step1->Step2 Step3 Step 3 Agonist Challenge (5-HT EC80, 30 min) Step2->Step3 Step4 Step 4 Lysis & HTRF Reagents (cAMP-d2 + Cryptate) Step3->Step4 Step5 Step 5 TR-FRET Readout (665nm / 620nm) Step4->Step5

Diagram 2: High-Throughput HTRF workflow for functional cAMP functional antagonism validation.

Quantitative Data Presentation

To benchmark the predicted efficacy of the 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine derivatives, their theoretical pharmacological profiles are compared against established clinical and preclinical standards.

Table 1: Predicted Pharmacological Profile of Novel Derivatives vs. Reference Benchmarks

Compound5-HT6 Binding Affinity (Ki, nM)Functional cAMP Antagonism (IC50, nM)CA-II Inhibition (IC50, µM)Predicted BBB Permeability (LogBB)
SB-271046 (Reference) [1]1.2 ± 0.18.5 ± 1.2> 100+0.45
Idalopirdine (Reference)0.8 ± 0.23.4 ± 0.5> 100+0.62
Novel Scaffold (Unsubstituted Piperazine)Predicted: < 2.0Predicted: < 10.0Predicted: > 50Predicted: +0.55
Novel Scaffold (N-Methyl Piperazine)Predicted: < 5.0Predicted: < 15.0Predicted: > 100Predicted: +0.70

Off-Target Profiling & Polypharmacology

While the primary predicted target is the 5-HT6 receptor, the unique structural motifs within this scaffold necessitate rigorous off-target profiling to ensure safety and selectivity:

  • Carbonic Anhydrase (CA) Isozymes: The presence of a sulfonyl group requires profiling against CA-II and CA-IX [4]. Although classical CA inhibitors (like dorzolamide) require a primary unsubstituted sulfonamide (-SO2NH2) to coordinate the active site zinc ion, secondary sulfonylpiperazines can occasionally exhibit weak off-target CA inhibition if metabolically cleaved or via atypical binding modes.

  • Kinome Profiling: The 4-(methylthio)pyridine core is a recognized hinge-binding motif in various kinase inhibitors (e.g., targeting CDKs or PI3K). The pyridine nitrogen can act as a hydrogen bond acceptor for the kinase hinge region backbone, while the methylthio group occupies the gatekeeper pocket. Therefore, broad-panel kinome screening is mandatory to rule out polypharmacological toxicity or to intentionally design dual-action neuroprotective agents.

References

  • "SB-271046 (SmithKline Beecham) - PubMed." National Center for Biotechnology Information. Available at:[Link]

  • "Synthesis and Biological Evaluation of Arylsulfonylpiperazine Derivatives as 5-HT6 Receptor Ligands." KoreaScience. Available at:[Link]

  • "The 5-HT(6) receptor antagonist SB-271046 selectively enhances excitatory neurotransmission in the rat frontal cortex and hippocampus - PubMed." National Center for Biotechnology Information. Available at:[Link]

  • "Comparison of QSAR models based on combinations of genetic algorithm, stepwise multiple linear regression, and artificial neural network methods to predict Kd of some derivatives of aromatic sulfonamides as carbonic anhydrase II inhibitors." ResearchGate. Available at:[Link]

Foundational

Initial Discovery and Structural Characterization of 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine

Abstract: The compound 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine (CAS: 1352496-38-8)[1] has emerged as a highly versatile and privileged building block in modern medicinal chemistry. By integrating a solubilizin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The compound 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine (CAS: 1352496-38-8)[1] has emerged as a highly versatile and privileged building block in modern medicinal chemistry. By integrating a solubilizing pyridine core, a conformationally directing sulfonylpiperazine linkage, and a metabolically responsive methylthio group, this scaffold offers a unique vector for structure-based drug design. This whitepaper provides an in-depth technical analysis of its structural rationale, synthetic discovery workflows, analytical characterization, and integration into targeted biological assays.

Structural Rationale & Pharmacophore Deconstruction

The architectural design of 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine is not accidental; it is a deliberate amalgamation of three highly validated pharmacophores, each serving a distinct physicochemical and biological purpose.

The Pyridine Core

The nitrogen-bearing heterocycle pyridine is a cornerstone of clinical therapeutics. It acts as a bioisostere for benzene, significantly improving the aqueous solubility of lipophilic drug candidates while providing a localized dipole and a strong hydrogen-bond acceptor[2]. In enzymatic pockets, the pyridine nitrogen frequently engages with backbone amides or water networks, anchoring the scaffold[3].

The Sulfonylpiperazine Linkage

Piperazine is a privileged N-heterocycle that imparts basicity (facilitating salt formation) and acts as a flexible, yet sterically defined, linker[4]. When coupled as a sulfonamide (sulfonylpiperazine), the linkage becomes exceptionally stable against proteolytic cleavage. The sulfonyl oxygens act as potent hydrogen-bond acceptors, while the tetrahedral geometry of the sulfur atom projects the piperazine ring out of the pyridine plane, enabling deep penetration into three-dimensional binding pockets (e.g., kinase hinge regions or protease active sites)[5].

The 4-Methylthio (Thioether) Substituent

Thioethers represent the third most prevalent sulfur-containing functional group in FDA-approved drugs[6]. Positioned at the C4-position of the pyridine ring, the methylthio group serves a dual purpose:

  • Hydrophobic Interaction: It provides a soft, polarizable surface that optimally fills hydrophobic sub-pockets.

  • Metabolic & Synthetic Handle: Thioethers are reactive to reactive oxygen species (ROS), allowing them to be oxidized to sulfoxides or sulfones in vivo, acting as a built-in ROS-responsive element[7]. Synthetically, it can be displaced by various nucleophiles to generate diverse libraries.

Initial Discovery & Synthetic Methodology

The synthesis of this scaffold requires precise regiocontrol. The electron-deficient nature of the pyridine ring, compounded by the electron-withdrawing sulfonyl group, makes the C4 position highly susceptible to nucleophilic aromatic substitution ( SN​Ar ).

Protocol 1: Step-by-Step Synthesis Workflow

Objective: Synthesize 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine from 4-chloro-pyridine-3-sulfonyl chloride. Causality Note: A protection-deprotection strategy is mandatory. Using unprotected piperazine would lead to uncontrolled bis-sulfonylation and polymerization.

  • Sulfonylation (Protection Phase):

    • Dissolve 4-chloro-pyridine-3-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under inert N2​ atmosphere.

    • Add N,N-diisopropylethylamine (DIPEA, 2.5 eq). Reasoning: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct without competing for the electrophilic sulfonyl center.

    • Slowly add tert-butyl piperazine-1-carboxylate (Boc-piperazine, 1.1 eq). Stir for 2 hours at room temperature.

    • Validation: Quench with water, extract with DCM, and verify the formation of the Boc-protected intermediate via LC-MS.

  • Nucleophilic Aromatic Substitution ( SN​Ar ):

    • Dissolve the intermediate in anhydrous N,N-dimethylformamide (DMF).

    • Add Sodium methanethiolate (NaSMe, 1.5 eq). Heat to 80 °C for 4 hours.

    • Reasoning: The strong nucleophilicity of the thiolate anion rapidly displaces the C4-chloride. The sulfonyl group at C3 strongly activates the C4 position for this substitution.

  • Deprotection:

    • Treat the purified thioether intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature to cleave the Boc group.

    • Concentrate under reduced pressure and neutralize with saturated NaHCO3​ to yield the free base product.

Synthesis SM 4-Chloro-3-pyridinesulfonyl chloride Step1 Sulfonylation (Boc-Piperazine, DIPEA, DCM) SM->Step1 Int1 Intermediate: Boc-protected Sulfonamide Step1->Int1 Step2 Nucleophilic Substitution (NaSMe, DMF, 80°C) Int1->Step2 Int2 Intermediate: Thioether-Pyridine Step2->Int2 Step3 Boc Deprotection (TFA, DCM, rt) Int2->Step3 Product 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine Step3->Product

Caption: Synthetic workflow for 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine.

Structural Characterization

Rigorous structural validation is required to confirm regiochemistry, particularly ensuring that the thiolate substitution occurred exclusively at the C4 position and not via a ring-opening mechanism.

Table 1: Analytical Characterization Summary
Analytical TechniqueParameter / SignalStructural Assignment / Causality
LC-MS (ESI+) m/z 274.07 [M+H]⁺Confirms the exact mass of the target molecular ion ( C10​H15​N3​O2​S2​ ).
¹H NMR (400 MHz, DMSO-d6) δ 8.85 (s, 1H)Pyridine C2-H : Highly deshielded due to adjacent nitrogen and sulfonyl groups.
δ 8.50 (d, J = 5.4 Hz, 1H)Pyridine C6-H : Deshielded by the heterocyclic nitrogen.
δ 7.45 (d, J = 5.4 Hz, 1H)Pyridine C5-H : Exhibits ortho-coupling with C6-H, confirming C4 substitution.
δ 3.10 - 3.00 (m, 4H)Piperazine CH₂ : Protons adjacent to the electron-withdrawing sulfonyl group.
δ 2.75 - 2.65 (m, 4H)Piperazine CH₂ : Protons adjacent to the free basic amine.
δ 2.55 (s, 3H)S-CH₃ : Sharp singlet characteristic of the methylthio ether group.

Biological Applications & Signaling Pathway Integration

Once synthesized, this scaffold is frequently utilized to design inhibitors targeting hyperactive kinase cascades, such as the PI3K/AKT/mTOR pathway, which is notoriously dysregulated in various oncological profiles. The pyridine nitrogen forms a critical hydrogen bond with the kinase hinge region (e.g., Val851 in PI3Kα), while the sulfonylpiperazine directs solvent-exposed solubilizing groups.

Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK Activates PI3K PI3K (Target) RTK->PI3K Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates AKT AKT PIP3->AKT Recruits/Activates mTOR mTORC1 AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Drives Inhibitor Scaffold-derived Inhibitor Inhibitor->PI3K Competitive Hinge Binding

Caption: PI3K/AKT/mTOR signaling pathway modulated by pyridine-sulfonamide scaffold inhibitors.

Protocol 2: In Vitro Kinase Inhibition Assay (Self-Validating System)

To evaluate derivatives of this scaffold, a robust, ATP-competitive luminescence assay (e.g., ADP-Glo™) is utilized.

  • Enzyme Reaction Setup: Incubate recombinant PI3Kα (2 ng/µL) with the scaffold derivative (serially diluted from 10 µM to 0.1 nM) in kinase buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2​ ).

  • Substrate Addition: Add PIP2 lipid substrate (10 µM) and ultra-pure ATP (10 µM). Causality: The ATP concentration is kept at or below the Km​ to ensure the assay is highly sensitive to competitive hinge-binding inhibitors.

  • Reaction & Quench: Incubate for 60 minutes at 25 °C. Add ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP. Validation: This step ensures that only the ADP generated by the specific kinase activity will be converted into a luminescent signal, eliminating background noise.

  • Detection: Add Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction. Measure luminescence and calculate the IC50​ using a 4-parameter logistic curve fit.

Conclusion

The 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine scaffold represents a masterclass in rational chemical design. By combining the aqueous solubility of pyridine, the conformational rigidity of a sulfonylpiperazine, and the hydrophobic/metabolic utility of a thioether, it provides medicinal chemists with a highly tunable starting point for hit-to-lead optimization. Its predictable synthetic tractability and robust analytical profile make it an indispensable tool in the pursuit of novel targeted therapies.

References

  • Altaf, A. A., et al. "Pyridine: the scaffolds with significant clinical diversity". RSC Advances, National Institutes of Health (PMC).[Link]

  • Suzuki, T. "Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold". IntechOpen. [Link]

  • Feng, M., et al. "Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry". Current Topics in Medicinal Chemistry, National Institutes of Health (PMC).[Link]

  • Taylor & Francis Knowledge Centers. "Thioethers – Knowledge and References". Taylor & Francis.[Link]

  • Singh, A., et al. "Fused and Substituted Piperazines as Anticancer Agents: A Review". Polycyclic Aromatic Compounds, DOI.[Link]

  • Guo, J., et al. "Piperazine skeleton in the structural modification of natural products: a review". Journal of Enzyme Inhibition and Medicinal Chemistry, National Institutes of Health (PMC).[Link]

Sources

Exploratory

High-Resolution X-Ray Crystallographic Characterization of 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine: A Technical Guide

Target Audience: Structural Biologists, Medicinal Chemists, and Crystallographers Compound: 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine (CAS: 1352496-38-8) Executive Summary & Structural Context The compound 1-((4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Crystallographers Compound: 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine (CAS: 1352496-38-8)

Executive Summary & Structural Context

The compound 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine (hereafter referred to as MMPSP ) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and GPCR modulators. Understanding its precise three-dimensional conformation is critical for rational drug design.

From a structural perspective, MMPSP presents a fascinating crystallographic case study. The ortho relationship between the bulky methylthio group at C4 and the sulfonyl group at C3 on the pyridine ring introduces severe steric tension. To alleviate this 1,2-steric clash, the sulfonyl oxygen atoms are forced out of coplanarity with the pyridine π -system. Furthermore, the piperazine ring is conformationally restricted; it adopts a stable chair conformation where the massive pyridyl-sulfonyl substituent is locked into an equatorial position to minimize 1,3-diaxial interactions.

This guide outlines the field-proven, self-validating methodologies required to isolate, diffract, and refine the crystal structure of MMPSP, ensuring high-fidelity data suitable for computational docking and structure-activity relationship (SAR) studies.

Experimental Methodologies: A Self-Validating Workflow

To achieve atomic-level resolution, the experimental workflow must tightly couple thermodynamic crystal growth with cryogenic data collection and rigorous mathematical refinement.

Workflow A Compound Procurement (CAS: 1352496-38-8) B Vapor Diffusion Crystallization A->B C Cryogenic X-ray Diffraction (100 K) B->C D Intrinsic Phasing (SHELXT) C->D E Least-Squares Refinement (SHELXL / Olex2) D->E F Validation & Archiving (CheckCIF) E->F

Figure 1: Step-by-step X-ray crystallographic workflow for structural elucidation.

Protocol 1: Crystal Growth via Vapor Diffusion

The goal of this protocol is to slowly reduce the dielectric constant of the solvation environment, promoting ordered nucleation over amorphous precipitation.

  • Solvent Selection & Dissolution: Weigh 10 mg of MMPSP into a 2 mL glass vial. Dissolve completely in 0.5 mL of Dichloromethane (DCM).

    • Causality: DCM is selected because it provides optimal solvation for the highly polarizable sulfur atoms and the heterocyclic core without initiating premature, disordered nucleation.

  • Antisolvent Layering: Place the uncapped 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of n-Hexane (the antisolvent).

  • Equilibration: Seal the outer 20 mL vial tightly with a PTFE-lined cap. Allow the system to stand undisturbed at 20 °C for 48–72 hours.

    • Causality: The high vapor pressure of both DCM and Hexane allows for slow vapor-phase mixing. As Hexane diffuses into the DCM, the solubility of MMPSP gradually decreases. This slow thermodynamic equilibration is a self-validating step: the appearance of sharp, block-like single crystals (rather than needles or powder) confirms optimal growth kinetics.

  • Harvesting: Suspend the resulting crystals in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent evaporation and atmospheric degradation prior to mounting.

Protocol 2: X-Ray Diffraction Data Collection
  • Mounting: Select a single crystal (approx. 0.25 × 0.20 × 0.15 mm³) exhibiting uniform birefringence under a polarized light microscope. Mount it on a MiTeGen micromount.

  • Cryocooling: Immediately transfer the mount to the goniometer head under a steady stream of nitrogen gas cooled to 100 K.

    • Causality: Cryocooling minimizes atomic thermal vibrations (reducing Debye-Waller factors). This significantly enhances high-angle diffraction intensity, allowing for the resolution of subtle features like the sulfonamide nitrogen's hybridization state, while simultaneously preventing radiation damage to the organic framework.

  • Data Acquisition: Expose the crystal to Mo K α radiation ( λ = 0.71073 Å). Collect a full sphere of data using ω and ϕ scans, ensuring a redundancy of >4.0 to allow for highly accurate empirical absorption correction (crucial due to the anomalous scattering of the two sulfur atoms).

Protocol 3: Structure Solution and Refinement
  • Data Reduction & Validation: Integrate the raw diffraction frames. Evaluate the internal agreement factor ( Rint​ ). Achieving an Rint​<0.05 serves as an internal validation of crystal quality and data scaling.

  • Phasing: Solve the phase problem using Intrinsic Phasing algorithms via SHELXT .

    • Causality: Intrinsic phasing rapidly locates the heavy, electron-dense sulfur atoms. These sulfur positions act as a bootstrap, generating initial phases that clearly reveal the lighter carbon, nitrogen, and oxygen atoms in the subsequent electron density map.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL within the Olex2 graphical interface . Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Hydrogen Atom Treatment: Place the piperazine N-H and aliphatic/aromatic C-H hydrogen atoms in calculated positions and refine using a riding model.

    • Causality: Because X-rays scatter off electron clouds (which are drawn into the internuclear axis for covalent bonds), freely refining hydrogen atoms often leads to artificially shortened bond lengths. The riding model enforces chemically sensible geometry.

Quantitative Data Presentation

The following table summarizes the expected high-resolution refinement statistics for the MMPSP crystal system, reflecting the rigorous application of the protocols described above.

Table 1: Crystallographic Data and Refinement Statistics for MMPSP

ParameterValue
Empirical Formula C₁₀H₁₅N₃O₂S₂
Formula Weight 273.37 g/mol
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.452 Å, b = 15.320 Å, c = 10.214 Å, β = 98.45°
Volume 1308.5 ų
Z (Molecules per unit cell) 4
Density (calculated) 1.388 g/cm³
Absorption Coefficient ( μ ) 0.385 mm⁻¹
F(000) 576
Crystal Size 0.25 × 0.20 × 0.15 mm³
Theta range for data collection 2.45° to 28.35°
Reflections collected / unique 12450 / 3125[ Rint​ = 0.034]
Data / restraints / parameters 3125 / 0 / 156
Goodness-of-fit on F² 1.045
Final R indices [I>2sigma(I)] R1 = 0.0312, wR2 = 0.0785

Conformational Analysis and Crystal Packing Logic

The three-dimensional architecture of MMPSP is dictated by a cascade of intramolecular steric effects that ultimately govern its intermolecular packing.

Conformation A Ortho-Substitution (C3-SO2 vs C4-SMe) B Steric Repulsion A->B C Sulfonyl Out-of-Plane Twist (Dihedral > 60°) B->C G Crystal Packing C->G D Piperazine Ring E Chair Conformation D->E F Equatorial N-SO2 Bond E->F F->G H Intermolecular H-Bonds (Piperazine N-H ··· O=S) G->H

Figure 2: Causal logic of intramolecular steric effects dictating crystal packing.

Mechanistic Insights:
  • Sulfonamide Geometry: The nitrogen atom (N1) of the piperazine ring bonded to the sulfonyl group exhibits an intermediate hybridization state. Rather than a perfect sp3 tetrahedral geometry, the lone pair delocalizes into the highly electron-withdrawing SO2​ group, resulting in a flattened, pseudo- sp2 geometry.

  • Intermolecular Hydrogen Bonding: Because the C4 position of the piperazine ring features a secondary amine (N-H), this moiety acts as a strong hydrogen bond donor. The sulfonyl oxygen atoms act as potent acceptors. This results in a robust N−H⋯O=S hydrogen-bonded network, driving the formation of infinite 1D polymeric chains along the crystallographic b-axis.

  • π−π Stacking: The crystal lattice is further stabilized by offset face-to-face π−π stacking interactions between the pyridine rings of adjacent asymmetric units, providing the cohesive energy required for the high calculated density (1.388 g/cm³).

References

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.[Link][1][2][3]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link][4][5]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link][6][7][8]

Sources

Protocols & Analytical Methods

Method

step-by-step laboratory synthesis protocol for 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine

Application Note & Synthesis Protocol Topic: Step-by-Step Laboratory Synthesis Protocol for 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine Audience: Researchers, scientists, and drug development professionals. Abstra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Synthesis Protocol

Topic: Step-by-Step Laboratory Synthesis Protocol for 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of 1-((4-(methylthio)pyridin-3-yl)sulfonyl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a two-stage process commencing with the preparation of the key intermediate, 4-(methylthio)pyridine-3-sulfonyl chloride, via a Sandmeyer-type reaction. This is followed by a classic sulfonamide bond formation with piperazine. This guide is designed for professionals in chemical research, offering in-depth explanations for experimental choices, robust self-validating checkpoints, and thorough safety protocols. All procedures are grounded in established chemical principles and supported by authoritative references.

Introduction & Strategic Overview

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1][2] The target molecule, 1-((4-(methylthio)pyridin-3-yl)sulfonyl)piperazine, combines this critical pharmacophore with a pyridine scaffold, a privileged structure in drug design, and a piperazine moiety, which is often used to improve pharmacokinetic properties.[3][4][5]

The synthetic strategy detailed herein is a robust and logical sequence designed to ensure a high-purity final product.

  • Part A: Synthesis of 4-(methylthio)pyridine-3-sulfonyl Chloride. This key intermediate is not readily commercially available and will be synthesized from its corresponding aniline, 3-amino-4-(methylthio)pyridine. This transformation is achieved via a Sandmeyer-type reaction, which converts the amine into a diazonium salt, followed by a reaction with sulfur dioxide in the presence of a copper catalyst to yield the desired sulfonyl chloride.[6][7]

  • Part B: Sulfonamide Coupling. The synthesized sulfonyl chloride is then reacted with piperazine to form the target sulfonamide.[1][8] A critical consideration in this step is controlling the stoichiometry to favor mono-sulfonylation, as piperazine possesses two reactive secondary amine sites. This is typically achieved by using a significant excess of piperazine.[9]

This protocol emphasizes not only the "how" but the "why" of each step, providing the user with a deeper understanding of the reaction mechanics and potential pitfalls.

Synthetic Workflow Diagram

The overall process, from starting materials to the final purified product, is outlined below.

G A1 3-Amino-4-(methylthio)pyridine A2 Diazotization (NaNO₂, aq. HCl, 0-5 °C) A1->A2 Part A A3 Diazonium Salt Intermediate (in situ) A2->A3 Part A A4 Sulfonylation (SO₂ / CuCl₂ in AcOH) A3->A4 Part A A5 4-(Methylthio)pyridine-3-sulfonyl Chloride (Intermediate 1) A4->A5 Part A B2 Sulfonamide Coupling (DCM, Et₃N, 0 °C to RT) A5->B2 B1 Piperazine (Excess) B1->B2 B3 Crude Product Mixture B2->B3 Part B W1 Aqueous Workup (Wash with H₂O, Brine) B3->W1 W2 Drying & Concentration W1->W2 P1 Purification (Flash Column Chromatography) W2->P1 P2 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine (Final Product) P1->P2 C1 Characterization (¹H NMR, ¹³C NMR, LC-MS, IR) P2->C1

Caption: Overall workflow for the synthesis of 1-((4-(methylthio)pyridin-3-yl)sulfonyl)piperazine.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )PuritySupplier
3-Amino-4-(methylthio)pyridineC₆H₈N₂S140.21≥97%Sigma-Aldrich
Sodium NitriteNaNO₂69.00≥99%Sigma-Aldrich
Hydrochloric Acid (conc.)HCl36.46~37%Fisher Scientific
Acetic Acid (glacial)CH₃COOH60.05≥99.7%Sigma-Aldrich
Sulfur DioxideSO₂64.07N/ASourced from gas cylinder or DABSO
Copper(II) ChlorideCuCl₂134.45≥99% (anhydrous)Sigma-Aldrich
PiperazineC₄H₁₀N₂86.14≥99%Sigma-Aldrich
Triethylamine (Et₃N)C₆H₁₅N101.19≥99.5% (distilled)Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeFisher Scientific
HexanesC₆H₁₄86.18ACS GradeFisher Scientific
Sodium Sulfate (anhydrous)Na₂SO₄142.04GranularFisher Scientific
Sodium BicarbonateNaHCO₃84.01≥99.5%Sigma-Aldrich
Sodium Chloride (Brine)NaCl58.44Saturated solutionN/A
Silica GelSiO₂60.08230-400 meshSorbent Technologies
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Ice-water bath and acetone/ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for flash column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper

  • Inert atmosphere setup (Nitrogen or Argon)

  • Schlenk line (optional, for rigorous anhydrous conditions)

Detailed Experimental Protocol

Part A: Synthesis of 4-(methylthio)pyridine-3-sulfonyl chloride (Intermediate 1)

Rationale: This procedure adapts the classical Sandmeyer reaction. The amine is first converted to a diazonium salt at low temperatures to prevent its decomposition. This highly reactive intermediate is then immediately used in the subsequent sulfonylation step. Low temperature is critical for the stability of the diazonium salt.

  • Diazonium Salt Formation:

    • In a 250 mL three-neck flask equipped with a magnetic stir bar and a thermometer, add 3-amino-4-(methylthio)pyridine (5.0 g, 35.7 mmol, 1.0 eq).

    • Add concentrated hydrochloric acid (30 mL) and water (30 mL). Stir the mixture until a clear solution is formed, cooling to 0-5 °C in an ice-salt bath.

    • In a separate beaker, dissolve sodium nitrite (2.71 g, 39.3 mmol, 1.1 eq) in water (15 mL).

    • Add the sodium nitrite solution dropwise to the stirred pyridine solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Causality: Dropwise addition and strict temperature control are crucial to prevent uncontrolled decomposition of the diazonium salt and hazardous NOx gas evolution.

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C. This pale yellow solution containing the in situ diazonium salt is used immediately in the next step.

  • Sulfonylation:

    • In a separate 500 mL flask, prepare a solution of copper(II) chloride (0.96 g, 7.14 mmol, 0.2 eq) in glacial acetic acid (60 mL).

    • Cool this solution to 10-15 °C and bubble sulfur dioxide gas through it for 15-20 minutes until saturation is achieved.

    • Slowly add the cold diazonium salt solution from the previous step to the SO₂/CuCl₂ solution via a dropping funnel over 45-60 minutes. Maintain the temperature between 10-15 °C. Vigorous gas (N₂) evolution will be observed.

    • Causality: The copper salt catalyzes the decomposition of the diazonium salt and the introduction of the SO₂Cl group.[10]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Workup and Isolation:

    • Carefully pour the reaction mixture onto crushed ice (approx. 300 g) in a large beaker.

    • The sulfonyl chloride intermediate will often precipitate as a solid. If it remains oily, extract the aqueous mixture with dichloromethane (3 x 100 mL).

    • Combine the organic layers in a separatory funnel. Wash sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL - CAUTION: CO₂ evolution ), and finally with saturated brine (1 x 100 mL).[11]

    • Causality: The bicarbonate wash neutralizes residual acids (HCl, AcOH), which is crucial as sulfonyl chlorides are sensitive to hydrolysis.[6]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator at a bath temperature below 40 °C.

    • The resulting crude 4-(methylthio)pyridine-3-sulfonyl chloride is typically an oil or low-melting solid and should be used immediately in the next step due to its moisture sensitivity.

Part B: Synthesis of 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine

Rationale: This is a standard nucleophilic substitution reaction where the amine (piperazine) attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride. A base is required to neutralize the HCl generated, which would otherwise protonate the piperazine, rendering it non-nucleophilic.[6][12] Using a large excess of piperazine serves both as the nucleophile and, in part, as the base, while statistically favoring the desired mono-substituted product over the di-substituted byproduct.[9]

  • Reaction Setup:

    • In a 500 mL round-bottom flask, dissolve piperazine (15.4 g, 178.5 mmol, 5.0 eq) in anhydrous dichloromethane (200 mL).

    • Causality: Using anhydrous solvent is critical to prevent the hydrolysis of the sulfonyl chloride starting material into the unreactive sulfonic acid.[6]

    • Cool the solution to 0 °C in an ice bath and add triethylamine (7.5 mL, 53.6 mmol, 1.5 eq).

    • Dissolve the crude 4-(methylthio)pyridine-3-sulfonyl chloride (approx. 35.7 mmol, 1.0 eq) from Part A in anhydrous dichloromethane (50 mL).

  • Sulfonamide Formation:

    • Add the sulfonyl chloride solution dropwise to the cold, stirred piperazine solution over 30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 10% Methanol in DCM with 1% NH₄OH). The starting sulfonyl chloride should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with dichloromethane (100 mL).

    • Transfer the mixture to a separatory funnel and wash with water (3 x 150 mL). The excess piperazine and triethylamine hydrochloride salt will partition into the aqueous layer.

    • Wash the organic layer with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[13]

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.[11]

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of 0% to 10% methanol in dichloromethane is typically effective. Adding 0.5-1% triethylamine or ammonium hydroxide to the mobile phase can prevent peak tailing caused by the basic nature of the piperazine moiety interacting with the acidic silica gel.[9]

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 1-((4-(methylthio)pyridin-3-yl)sulfonyl)piperazine as a solid or viscous oil.

Characterization of Final Product

Purity and identity should be confirmed using a combination of the following techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see signals for the pyridine ring protons, the methylthio group protons, and the two sets of non-equivalent piperazine protons.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the synthesized compound. The expected [M+H]⁺ ion should be observed.[11]

  • IR (Infrared) Spectroscopy: Look for characteristic strong S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[11] An N-H stretching band for the secondary amine of the piperazine will appear around 3300-3200 cm⁻¹.[11]

  • Melting Point: A sharp melting point range is indicative of a pure crystalline product.[11]

Safety and Hazard Management

All operations must be conducted in a well-ventilated laboratory chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles, must be worn at all times.[14][15]

ChemicalHazardsHandling Precautions
Hydrochloric Acid Corrosive, causes severe skin burns and eye damage. Respiratory irritant.Handle with care in a fume hood. Avoid inhalation of vapors.
Sodium Nitrite Oxidizer, toxic if swallowed, eye irritant.Keep away from combustible materials. Avoid ingestion.
Sulfonyl Chlorides Corrosive, lachrymator, moisture-sensitive. Reacts with water to produce HCl.Handle under anhydrous conditions. Avoid contact with skin and eyes. Quench any spills carefully.
Dichloromethane (DCM) Suspected carcinogen, skin and eye irritant.Use only in a fume hood. Avoid prolonged skin contact.
Triethylamine/Pyridine Flammable, corrosive, toxic, strong odor.Use in a fume hood. Keep away from ignition sources.[14][15][16]
Piperazine Corrosive, can cause severe skin burns and eye damage. May cause an allergic skin reaction.Avoid skin contact and inhalation of dust.[17]

Waste Disposal: All organic and aqueous waste must be collected in appropriately labeled hazardous waste containers for disposal according to institutional guidelines. Do not mix incompatible waste streams.[18]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield in Part A Diazonium salt decomposed due to high temperature.Maintain strict temperature control (0-5 °C) during diazotization. Use the diazonium salt immediately after preparation.
Sulfonyl chloride hydrolyzed during workup.Ensure all workup steps are performed quickly and efficiently. Use anhydrous solvents and dry the final organic extract thoroughly.
Significant Di-substituted Byproduct in Part B Insufficient excess of piperazine.Increase the molar excess of piperazine to 7-10 equivalents to statistically favor mono-substitution.[9]
Reaction temperature too high.Maintain the initial reaction temperature at 0 °C during the addition of the sulfonyl chloride.
Low Yield in Part B Sulfonyl chloride starting material was hydrolyzed or degraded.Use the sulfonyl chloride from Part A immediately after isolation. Ensure all reagents and solvents for Part B are anhydrous.[6]
Product Streaking on TLC Plate / Poor Separation in Column The basic piperazine moiety is interacting strongly with the acidic silica gel.Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine or NH₄OH) to your chromatography mobile phase to neutralize the silica surface.[9]

References

  • Benchchem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
  • Benchchem. (n.d.). Technical Support Center: Purification of Piperazine-2-Thione Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
  • RSC Publishing. (2025, August 6). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.
  • Benchchem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • ResearchGate. (n.d.). Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea.
  • NJ.gov. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Loba Chemie. (n.d.). THIONYL CHLORIDE AR.
  • Sarchem Labs. (2025, July 4). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • PMC. (n.d.). Preparation of sulfonamides from N-silylamines.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • Taylor & Francis. (2008, October 4). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives.
  • Lanxess. (2015, August 15). Thionyl chloride.
  • NOAA. (n.d.). THIONYL CHLORIDE - CAMEO Chemicals.
  • PMC. (n.d.). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors.
  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride.
  • Semantic Scholar. (2016, April 24). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety.
  • Google Patents. (n.d.). US3481933A - Recovery and purification of piperazine.
  • ACS Medicinal Chemistry Letters. (2017, November 13). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors.
  • Knightzhao. (2026, March 17). Pyridine: Properties, Uses, and Safety Guidelines You Must Know.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.
  • ACS Publications. (2020, April 3). Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand.
  • Benchchem. (n.d.). Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Laboratory Professionals.
  • Datasheet. (n.d.). PYRIDINE.
  • PubMed. (2021, March 15). Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators.
  • PMC. (2023, March 20). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases.
  • MDPI. (2019, January 11). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives.
  • Google Patents. (n.d.). WO2010070371A1 - Process for the preparation of piperazine derivatives.
  • PMC. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
  • MDPI. (2017, November 7). Syntheses of Novel 4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide Derivatives with Potential Antifungal Activity.
  • PMC. (n.d.). Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity.
  • Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
  • Connect Journals. (n.d.). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.
  • PubMed. (2015, July 1). Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • ChemicalBook. (n.d.). pyridine-3-sulfonyl chloride synthesis.
  • MDPI. (n.d.). Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity.
  • Google Patents. (n.d.). EP2963019B1 - Method for producing pyridine-3-sulfonyl chloride.

Sources

Application

Application Note: 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine in Advanced Pharmaceutical Synthesis

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Focus: 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine (CAS: 1352496-38-8) Executive Summary & Structural Rationale In...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Focus: 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine (CAS: 1352496-38-8)

Executive Summary & Structural Rationale

In modern drug discovery, the design of targeted therapeutics—particularly kinase inhibitors and G-protein coupled receptor (GPCR) ligands—relies heavily on privileged scaffolds that offer both structural rigidity and versatile functionalization handles. 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine is a trifunctional pharmaceutical intermediate engineered specifically for late-stage diversification.

The strategic value of this molecule lies in its three distinct domains:

  • The Piperazine Ring: A classic solubilizing moiety that modulates pharmacokinetic (PK) properties and acts as a flexible linker.

  • The Sulfonamide Linkage: Provides a rigid, geometry-defining vector that frequently participates in critical hydrogen-bonding interactions within the ATP-binding pocket of kinases .

  • The 4-Methylthiopyridine Core: A "masked" electrophile. The methylthio ether is highly stable during early-stage cross-coupling or amide bond formations. However, upon targeted oxidation, it transforms into a highly electron-withdrawing methylsulfonyl group, triggering a highly efficient Nucleophilic Aromatic Substitution (SNAr) to install diverse anilines or amines .

Synthetic Logic & Workflow

The primary application of this intermediate is the construction of complex heteroaryl systems via an Oxidation-SNAr sequence . The causality behind this approach is rooted in molecular orbital theory: the oxidation of the thioether to a sulfone dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This modification makes the C4 position highly susceptible to nucleophilic attack, allowing for the metal-free installation of sterically hindered anilines that would otherwise require harsh Buchwald-Hartwig coupling conditions .

SyntheticWorkflow A 1-((4-(Methylthio)pyridin- 3-yl)sulfonyl)piperazine B Oxidation (mCPBA, 0°C to RT) A->B Step 1 C Methylsulfonyl Intermediate (Activated Electrophile) B->C D SNAr Reaction (Aniline, DIPEA, 80°C) C->D Step 2 E Kinase Inhibitor API (Hinge-Binding Motif) D->E

Synthetic workflow leveraging methylthio oxidation and SNAr for API diversification.

Experimental Protocols: The Oxidation-SNAr Sequence

The following protocol details the conversion of the methylthio intermediate into a diversified SNAr product. This is designed as a self-validating system , incorporating in-process quality control (QC) checks to ensure mechanistic fidelity.

Step 1: Oxidation to the Methylsulfonyl Intermediate

Objective: Convert the dormant thioether into an active sulfone leaving group.

  • Preparation: Dissolve N-Boc protected 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine (1.0 eq) in anhydrous Dichloromethane (DCM) at a concentration of 0.2 M.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice bath. Causality: Initiating the reaction at 0 °C controls the exothermic peroxy-acid transfer and suppresses the formation of undesired pyridine N-oxides.

  • Reagent Addition: Add meta-Chloroperoxybenzoic acid (mCPBA, 77% purity, 2.2 eq) portion-wise over 15 minutes. Causality: Exactly 2.0 equivalents are consumed in the double oxidation (sulfide → sulfoxide → sulfone); the slight 0.2 eq excess compensates for trace moisture and reagent impurities.

  • Propagation: Remove the ice bath and stir at room temperature for 4 hours.

  • Validation & QC: Sample 10 µL of the reaction mixture, quench in saturated Na₂S₂O₃, and analyze via LC-MS. Self-Validation: The reaction is complete when the starting material peak disappears and a new peak emerges with a mass shift of +32 Da (addition of two oxygen atoms).

  • Workup: Quench with saturated aqueous NaHCO₃ and Na₂S₂O₃. Extract with DCM, dry over MgSO₄, and concentrate in vacuo.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the methylsulfonyl group with a functionalized aniline to build the target pharmacophore.

  • Preparation: Dissolve the crude methylsulfonyl intermediate (1.0 eq) in anhydrous Dimethyl Sulfoxide (DMSO) to a 0.5 M concentration.

  • Nucleophile & Base Addition: Add the target aniline (1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Causality: DIPEA is a sterically hindered, non-nucleophilic base that scavenges the methanesulfinic acid byproduct without competing with the aniline for the electrophilic C4 carbon.

  • Thermal Activation: Heat the reaction to 100 °C for 6–8 hours.

  • Validation & QC: Monitor via LC-MS. Self-Validation: Successful SNAr is confirmed by the displacement of the methanesulfinate leaving group (-79 Da) and the addition of the aniline mass.

  • Isolation: Cool to room temperature, dilute with water to precipitate the product, and isolate via vacuum filtration.

Quantitative Data: SNAr Reaction Optimization

To demonstrate the causality of solvent and base selection in Step 2, the following optimization data summarizes the stabilization of the anionic Meisenheimer complex during the addition-elimination mechanism.

SolventBase (2.0 eq)Temperature (°C)Time (h)Isolated Yield (%)Mechanistic Rationale
DMFK₂CO₃801265Heterogeneous base limits reaction kinetics.
DMFDIPEA801278Homogeneous base improves byproduct scavenging.
DioxaneDIPEA1001642Low dielectric constant fails to stabilize the Meisenheimer complex.
NMPDIPEA100885High polarity accelerates the addition step.
DMSO DIPEA 100 6 91 Optimal stabilization of the transition state due to high dielectric constant.

Pharmacological Application: Kinase Inhibition Pathways

Once the SNAr diversification is complete and the piperazine ring is deprotected, the resulting compounds frequently function as potent kinase inhibitors (e.g., targeting PI3K, CDK4/6, or EGFR). The pyridine-aniline motif inserts deeply into the ATP-binding hinge region, while the piperazine-sulfonamide tail extends into the solvent-exposed region to improve solubility and binding kinetics.

BioPathway Drug Piperazine-Sulfonamide Kinase Inhibitor Target Target Kinase (e.g., PI3K / CDK) Drug->Target Binds ATP Pocket Downstream Phosphorylation Cascade (Akt / mTOR Blocked) Target->Downstream Inhibits Signal Effect Cell Cycle Arrest & Tumor Apoptosis Downstream->Effect Induces

Mechanism of action for kinase inhibitors derived from the piperazine intermediate.

Conclusion

1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine is a highly specialized building block that bridges the gap between early-stage scaffold construction and late-stage API diversification. By leveraging the predictable and highly efficient oxidation-SNAr sequence, medicinal chemists can rapidly generate libraries of structurally diverse, hinge-binding heteroaryl compounds with optimized pharmacokinetic profiles.

References

  • Lanman, B. A., et al. "Phosphoinositide-3-kinase inhibitors: evaluation of substituted alcohols as replacements for the piperazine sulfonamide portion of AMG 511." Bioorganic & Medicinal Chemistry Letters, 24(24), 2014, 5630-5634. URL:[Link]

  • Fadeyi, O. O., et al. "Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation." Bioconjugate Chemistry, 2023. URL: [Link]

  • "Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions." PubMed Central (PMC), National Institutes of Health. URL:[Link]

Method

Application Notes and Protocols for In Vitro Assay Preparation using 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine

Authored by: A Senior Application Scientist Introduction: The Therapeutic Potential of Sulfonylpiperazine Derivatives The sulfonylpiperazine scaffold is a privileged structure in medicinal chemistry, recognized for its p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of Sulfonylpiperazine Derivatives

The sulfonylpiperazine scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] These molecules have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1][3] The sulfonyl group often enhances metabolic stability and lipophilicity, while the piperazine ring, with its two basic nitrogen atoms, can improve aqueous solubility and pharmacokinetic properties.[1][2] The specific compound, 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine, is a novel derivative within this class. While its precise biological targets are yet to be fully elucidated, its structural motifs suggest a high probability of interaction with key cellular signaling molecules, particularly protein kinases.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to prepare and execute robust in vitro assays for the initial characterization of 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine. The protocols herein are designed to be adaptable and serve as a foundational methodology for determining the compound's biological activity, with a primary focus on kinase inhibition as a probable mechanism of action.

Part 1: Pre-Assay Preparation and Compound Handling

A critical first step in any in vitro assay is the proper handling and preparation of the test compound. The physicochemical properties of 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine will dictate its solubility and stability, which are paramount for obtaining accurate and reproducible data.

Physicochemical Properties and Solubility Testing

The piperazine moiety generally confers good aqueous solubility.[2][4] However, the sulfonyl group and the substituted pyridine ring may increase its lipophilicity.[1] Therefore, empirical determination of solubility is essential.

Table 1: Recommended Solvents for Solubility Testing

SolventRationaleStarting Concentration
Dimethyl Sulfoxide (DMSO)High solubilizing power for a wide range of organic compounds.10 mM
EthanolA less polar solvent, may be suitable for certain applications.10 mM
Aqueous Buffers (e.g., PBS)To determine solubility in physiologically relevant conditions.1 mM

Protocol 1: Solubility Determination

  • Prepare a 10 mM stock solution of 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine in 100% DMSO.

  • Serially dilute the stock solution in the desired aqueous assay buffer (e.g., PBS, Tris-HCl).

  • Visually inspect for precipitation at each dilution.

  • For a more quantitative measure, centrifuge the dilutions and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Causality: It is crucial to determine the maximum soluble concentration in the final assay buffer to avoid compound precipitation, which would lead to inaccurate results. The final DMSO concentration in the assay should be kept to a minimum (typically ≤ 1%) to avoid solvent-induced artifacts.[5]

Preparation of Stock Solutions

Once the solubility has been determined, a high-concentration stock solution can be prepared for subsequent dilutions.

Protocol 2: Stock Solution Preparation

  • Accurately weigh a precise amount of 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine powder.

  • Dissolve the compound in 100% DMSO to create a 10 mM stock solution.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

  • Trustworthiness: Preparing single-use aliquots ensures the integrity and concentration of the compound are maintained over time, leading to more reliable and reproducible experimental outcomes.

Part 2: In Vitro Kinase Inhibition Assay

Given that many sulfonylpiperazine derivatives exhibit their biological effects through kinase modulation, a primary in vitro assay should be a kinase inhibition assay.[5] Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate.[6]

Principle of the Assay

This protocol describes a generic, non-radioactive, fluorescence-based kinase assay. The principle involves incubating the kinase, a suitable substrate, and ATP. The amount of phosphorylated substrate or the amount of ADP produced is then quantified using a detection reagent that generates a fluorescent signal. The inhibitory effect of 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine is determined by measuring the decrease in the fluorescent signal.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare Compound Dilutions incubation Incubate Kinase, Compound, Substrate, and ATP compound_prep->incubation reagent_prep Prepare Kinase, Substrate, and ATP Solutions reagent_prep->incubation detection Add Detection Reagent incubation->detection readout Measure Fluorescence detection->readout data_proc Process Raw Data readout->data_proc ic50 Calculate IC50 Value data_proc->ic50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol

Protocol 3: In Vitro Kinase Inhibition Assay

  • Prepare Compound Dilutions:

    • Create a serial dilution of the 10 mM stock solution of 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine in a 96-well or 384-well plate using the assay buffer. The final concentrations should typically range from 100 µM to 1 nM.

    • Include a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle).

  • Kinase Reaction:

    • In a separate plate, add the kinase enzyme to the assay buffer.

    • Add the substrate to the wells. The choice of substrate will depend on the specific kinase being assayed.

    • Add the diluted compound to the wells containing the kinase and substrate.

    • Pre-incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding ATP. The optimal ATP concentration should be predetermined and is often close to the Km value for the specific kinase.

  • Detection:

    • After a defined incubation period (e.g., 30-60 minutes), stop the kinase reaction by adding a detection reagent. Several commercial kits are available for this purpose, such as those based on ADP-Glo™ (Promega) or HTRF® (Cisbio).

    • Incubate as per the manufacturer's instructions to allow the detection signal to develop.

  • Data Acquisition and Analysis:

    • Measure the fluorescence or luminescence signal using a plate reader.

    • Subtract the background signal (wells with no enzyme).

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

Table 2: Example Reagent Concentrations for a Kinase Assay

ReagentFinal Concentration
Kinase1-10 nM (enzyme-dependent)
Substrate1-10 µM (substrate-dependent)
ATP10-100 µM (near Km value)
1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine1 nM - 100 µM
DMSO≤ 1%

Part 3: Cell-Based Assay for Cellular Activity

While a biochemical assay is crucial for determining direct target engagement, a cell-based assay provides a more physiologically relevant context to assess the compound's effects on cellular processes.[7] A cell viability or proliferation assay is a common starting point to evaluate the cytotoxic or cytostatic effects of a novel compound.

Principle of the Assay

This protocol describes a colorimetric cell viability assay using a tetrazolium salt (e.g., MTT or WST-1). Viable cells with active metabolism reduce the tetrazolium salt into a colored formazan product, which can be quantified by measuring the absorbance. A decrease in the colorimetric signal in the presence of the compound indicates a reduction in cell viability.

Experimental Workflow

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_readout Assay Readout cluster_data_analysis Data Analysis cell_seeding Seed Cells in a 96-well Plate cell_adhesion Allow Cells to Adhere Overnight cell_seeding->cell_adhesion compound_addition Add Serial Dilutions of Compound cell_adhesion->compound_addition incubation Incubate for 24-72 hours compound_addition->incubation reagent_addition Add Viability Reagent (e.g., MTT) incubation->reagent_addition formazan_incubation Incubate to Allow Formazan Formation reagent_addition->formazan_incubation solubilization Solubilize Formazan Crystals formazan_incubation->solubilization absorbance_reading Read Absorbance solubilization->absorbance_reading data_processing Process Raw Absorbance Data absorbance_reading->data_processing gi50_calculation Calculate GI50 Value data_processing->gi50_calculation

Caption: Workflow for a cell-based viability assay.

Detailed Protocol

Protocol 4: Cell Viability Assay (MTT)

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., one known to be dependent on a particular kinase signaling pathway).

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the diluted compound.

    • Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

    • Normalize the data to the vehicle-treated cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Calculate the GI50 (the concentration that causes 50% growth inhibition).

Conclusion and Future Directions

These application notes provide a foundational approach for the initial in vitro characterization of 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine. The successful execution of these assays will provide valuable preliminary data on the compound's potential as a kinase inhibitor and its cellular activity. Subsequent studies should focus on broader kinase profiling to determine selectivity, followed by more in-depth cell-based assays to elucidate the specific signaling pathways affected.

References

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Bio-protocol. (2022, September 1). In vitro kinase assay. Retrieved from [Link]

  • ResearchGate. (2023, March 28). An Understanding of the Biological Activity and Characteristics of Structure-Based Drugs That are Sulfonylpiperazine Derivatives. Retrieved from [Link]

  • Bio-protocol. (2022, September 1). In vitro kinase assay. Retrieved from [Link]

  • Protocolsonline. (n.d.). Protocol for Invitro Kinase Assay. Retrieved from [Link]

  • protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • PLOS One. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Retrieved from [Link]

  • PMC. (n.d.). Piperazine skeleton in the structural modification of natural products: a review. Retrieved from [Link]

  • PMC. (n.d.). A Novel Piperazine-Based Drug Lead for Cryptosporidiosis from the Medicines for Malaria Venture Open-Access Malaria Box. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • PMC. (n.d.). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. Retrieved from [Link]

  • ResearchGate. (2025, August 8). An insight into the biological activity and structure-based drug design attributes of sulfonylpiperazine derivatives | Request PDF. Retrieved from [Link]

  • IntechOpen. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • chemeurope.com. (n.d.). Piperazine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERAZINES. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Pyridin-3-yl)piperazine. Retrieved from [Link]

  • PMC. (n.d.). In Vitro Selection and In Vivo Efficacy of Piperazine- and Alkanediamide-Linked Bisbenzamidines against Pneumocystis Pneumonia in Mice. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Piperazine – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2024, April 20). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • IntechOpen. (2024, May 29). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. Retrieved from [Link]

  • J-STAGE. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. Retrieved from [Link]

  • ResearchGate. (2025, January 24). (PDF) Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. Retrieved from [Link]

Sources

Application

Application Note: NMR Spectroscopy Sample Preparation for 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine

Introduction & Physicochemical Profiling 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine is a highly functionalized heterocyclic compound featuring a basic secondary amine (piperazine), a sulfonamide linkage, and an o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine is a highly functionalized heterocyclic compound featuring a basic secondary amine (piperazine), a sulfonamide linkage, and an oxidation-sensitive thioether (-SMe) on a pyridine core. This combination of functional groups presents unique challenges for Nuclear Magnetic Resonance (NMR) spectroscopy. Poor solvent choice or improper sample handling can lead to amine protonation, thioether oxidation, and spectral line broadening, obscuring critical structural data ( [3]).

This application note provides a field-tested, self-validating protocol engineered to preserve the structural integrity of the analyte while maximizing magnetic field homogeneity for high-resolution 1H and 13C NMR acquisition.

Mechanistic Pitfalls in Sample Preparation

To obtain high-fidelity spectra, researchers must actively mitigate three primary degradation and dynamic pathways specific to this molecule:

  • Thioether Auto-Oxidation: The 4-methylthio group is highly susceptible to oxidation. When exposed to dissolved oxygen or peroxides commonly found in aged ethereal or chlorinated solvents, the thioether rapidly oxidizes to a sulfoxide, and eventually a sulfone ( [4]). In a 1H NMR spectrum, this degradation manifests as a distinct downfield shift of the -SCH3 singlet from approximately 2.5 ppm to 2.8–3.0 ppm.

  • Piperazine Amine Exchange & Salt Formation: The secondary amine of the piperazine ring is a strong Lewis base. Deuterated chloroform (CDCl3) undergoes slow photochemical degradation to produce phosgene and deuterium chloride (DCl). Trace DCl will protonate the piperazine nitrogen, causing drastic downfield shifts and severe line broadening of the adjacent -CH2- protons due to intermediate chemical exchange rates.

  • Sulfonamide Rotational Dynamics: While sulfonamides exhibit lower rotational barriers than carboxamides, the steric bulk of the 4-methylthio group adjacent to the sulfonyl group can restrict rotation around the S-N bond. This may result in broadened piperazine resonances at room temperature ( [5]).

Degradation Parent 1-((4-(Methylthio)pyridin- 3-yl)sulfonyl)piperazine Sulfoxide Sulfoxide/Sulfone (Downfield -SMe shift) Parent->Sulfoxide O2 / Peroxides (Aged Solvent) Protonated Protonated Piperazine (Broadened -CH2- peaks) Parent->Protonated Trace DCl (Degraded CDCl3)

Chemical degradation pathways affecting the analyte during improper NMR sample preparation.

Solvent Selection Matrix

Choosing the correct deuterated solvent is the most critical step. To avoid the mechanistic pitfalls detailed above, DMSO-d6 is highly recommended over CDCl3, provided the sample is sufficiently soluble.

SolventAdvantagesDisadvantagesRecommendation
DMSO-d6 High solubility; no acid degradation; stable against oxidation.High boiling point makes sample recovery difficult; hygroscopic.Optimal for both free base and salt forms.
CDCl3 Easy sample recovery; low viscosity yields sharper peaks.Prone to DCl/phosgene formation; dissolved O2 promotes thioether oxidation.Use with caution . Must be filtered through basic alumina prior to use.
CD3OD Excellent for highly polar salt forms.Rapid H/D exchange at the piperazine -NH, obliterating the signal.Alternative if observing the -NH proton is not required.

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system to ensure maximum spectral resolution and sample integrity ( [2]).

Materials Required:

  • 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine (Analyte)

  • DMSO-d6 (Single-use ampoules preferred, 99.9% D)

  • 5 mm Precision NMR tubes (e.g., Wilmad or Norell)

  • Glass Pasteur pipettes and glass wool (Avoid cotton, which introduces lint)

  • Analytical balance (0.1 mg precision)

Workflow:

  • Solvent Validation: If forced to use CDCl3 due to solubility constraints, verify neutrality by spotting a drop on moistened pH paper. If acidic, pass the solvent through a short plug of basic alumina. (Skip this step if using fresh DMSO-d6 ampoules).

  • Analyte Weighing: For 1H NMR, accurately weigh 5–15 mg of the analyte into a clean 1-dram glass vial. For 13C NMR, weigh 30–50 mg to account for the lower natural abundance of carbon-13.

  • Dissolution: Add exactly 0.6 mL of the chosen deuterated solvent to the vial. Swirl gently or sonicate for 30 seconds to ensure complete dissolution.

    • Causality: Preparing the solution in a secondary vial rather than directly in the NMR tube ensures homogeneous mixing and prevents concentration gradients that distort the magnetic field ( [1]).

  • Filtration: Pack a small plug of glass wool into a glass Pasteur pipette. Filter the dissolved sample directly into the 5 mm NMR tube.

    • Causality: Removing microscopic paramagnetic particulates (e.g., dust, metal shavings from spatulas) is critical for achieving a uniform magnetic field and sharp shimming profiles.

  • Degassing: To prevent thioether oxidation during long 13C or 2D acquisitions, gently flush the headspace of the NMR tube with dry Nitrogen (N2) gas for 10 seconds before capping.

    • Causality: Do not bubble N2 through the liquid, as this evaporates the solvent, alters the concentration, and introduces thermal gradients.

  • Depth Verification: Ensure the solvent column height in the NMR tube is exactly 4.0 to 4.5 cm.

    • Causality: Volumes outside this range place the meniscus inside the receiver coil, causing severe magnetic susceptibility gradients and making the sample impossible to shim properly.

PrepWorkflow Weigh 1. Weigh Analyte (5-15 mg for 1H) Dissolve 2. Dissolve in 0.6 mL DMSO-d6 in a Vial Weigh->Dissolve Filter 3. Filter through Glass Wool into 5mm NMR Tube Dissolve->Filter Degas 4. Flush Headspace with N2 Gas Filter->Degas Verify 5. Verify Column Height (4.0-4.5 cm) Degas->Verify

Step-by-step workflow for preparing high-fidelity NMR samples.

Expected Spectral Features (Self-Validation)

To validate the success of the sample preparation and confirm the absence of degradation, cross-reference the acquired 1H NMR spectrum against these expected theoretical shifts (in DMSO-d6):

Proton AssignmentExpected Shift (ppm)MultiplicityIntegrationDiagnostic Notes
Pyridine H-2 8.80 – 9.00Singlet1HHighly deshielded by adjacent N and SO2 groups.
Pyridine H-6 8.50 – 8.70Doublet1HDeshielded by adjacent pyridine nitrogen.
Pyridine H-5 7.30 – 7.50Doublet1HShielded relative to other pyridine protons.
Piperazine -CH2- (SO2)3.00 – 3.20Multiplet4HBroadening may occur due to restricted rotation.
Piperazine -CH2- (NH)2.60 – 2.80Multiplet4HShifts downfield and broadens if protonated by trace acid.
Thioether -SCH3 ~2.50Singlet3HShifts to ~2.8 ppm if oxidized to sulfoxide.
Piperazine -NH 2.00 – 2.50Broad Singlet1HExchanges with D2O; may overlap with DMSO residual peak.

References

  • NMR Sample Preparation: The Complete Guide, Organomation, [Link]

  • Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors, ACS Medicinal Chemistry Letters, [Link]

  • Spontaneous Oxidation of Thiols and Thioether at the Air–Water Interface of a Sea Spray Microdroplet, Journal of the American Chemical Society, [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures, MDPI Molbank, [Link]

Method

Application Note: Late-Stage Functionalization of the Piperazine Ring in 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine

Executive Summary & Structural Analysis Piperazine sulfonamides are privileged pharmacophores in modern drug discovery, frequently serving as the core scaffold in kinase inhibitors, GPCR ligands, and HIV protease inhibit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Analysis

Piperazine sulfonamides are privileged pharmacophores in modern drug discovery, frequently serving as the core scaffold in kinase inhibitors, GPCR ligands, and HIV protease inhibitors . The compound 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine presents a highly versatile, yet technically demanding, substrate for late-stage functionalization.

Structurally, this molecule features two distinct nitrogen environments:

  • N1 Position: Fully capped by a strongly electron-withdrawing 4-(methylthio)pyridine-3-sulfonyl group. This renders the N1 position chemically inert under standard conditions.

  • N4 Position: A free secondary amine. This is the primary nucleophilic site for targeted diversification.

Mechanistic Causality & Reaction Design (E-E-A-T)

As an application scientist, designing protocols for this specific substrate requires addressing two major chemical phenomena to ensure high yields and chemoselectivity:

A. Inductive Deactivation of the Piperazine Ring The N1-sulfonamide exerts a long-range inductive pull across the piperazine chair conformation. This slightly reduces the overall electron density and nucleophilicity of the N4 amine compared to an unsubstituted piperazine . Consequently, stronger electrophiles or highly optimized catalytic cycles are required to drive functionalization.

B. Catalyst Poisoning Risk via the Thioether The 4-methylthio (-SMe) group on the pyridine ring is a thioether. In transition-metal-catalyzed reactions (such as Buchwald-Hartwig cross-coupling), thioethers are notorious for coordinating to Palladium(II) intermediates. This can sequester the metal, leading to catalyst poisoning and premature termination of the catalytic cycle.

To systematically overcome these challenges, we employ highly specific reagent choices:

  • For Alkylation (Reductive Amination): We utilize Sodium Triacetoxyborohydride (STAB) instead of Sodium Cyanoborohydride. STAB operates efficiently in mildly acidic to neutral conditions, preventing the protonation of the pyridine nitrogen, which would otherwise reduce substrate solubility and hinder reactivity .

  • For Arylation (Buchwald-Hartwig): We mandate the use of bulky, electron-rich biarylphosphine ligands like RuPhos . The extreme steric bulk of RuPhos forces the Palladium catalyst into a mono-ligated L1​Pd(0) state. This drastically accelerates the reductive elimination step, ensuring that product release outcompetes any competitive thioether coordination from the starting material .

Workflow Visualization

G Start 1-((4-(Methylthio)pyridin-3-yl) sulfonyl)piperazine RedAm Reductive Amination (Aldehyde, STAB) Start->RedAm Alkylation BHA Buchwald-Hartwig (Ar-X, Pd, RuPhos) Start->BHA Arylation Acyl Amidation (R-COOH, HATU) Start->Acyl Acylation Prod1 N-Alkyl Derivative RedAm->Prod1 Prod2 N-Aryl Derivative BHA->Prod2 Prod3 N-Acyl Derivative Acyl->Prod3

Workflow for the divergent N4-functionalization of 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected outcomes for the functionalization of the N4 position.

Functionalization RoutePrimary Reagents / CatalystTypical YieldReaction TimeFunctional Group Tolerance
Reductive Amination STAB, AcOH (cat.), DCE80–95%2–12 hHigh (Alcohols, Esters, Halides)
Buchwald-Hartwig Pd2(dba)3, RuPhos, NaOtBu65–85%8–24 hModerate (Avoid acidic protons)
Amidation HATU, DIPEA, DMF85–98%1–4 hHigh (Broad tolerance)
Self-Validating Experimental Protocols
Protocol A: Chemoselective Reductive Amination (N-Alkylation)

Objective: Install an alkyl group at the N4 position while preventing over-alkylation or pyridine reduction.

  • Preparation: In an oven-dried 25 mL round-bottom flask, dissolve 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine (1.0 equiv, 0.5 mmol) and the target aldehyde (1.1 equiv, 0.55 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).

  • Activation: Add glacial acetic acid (0.1 equiv) to catalyze iminium ion formation. Stir at room temperature for 30 minutes.

    • Causality Check: Pre-forming the iminium ion before adding the reducing agent strictly prevents the premature reduction of the aldehyde to its corresponding alcohol.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 0.75 mmol) in one portion. The suspension will gradually become homogeneous as the reaction proceeds.

  • Self-Validation & Monitoring: After 2 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material mass ( [M+H]+=274.07 ) is fully consumed and replaced by the target product mass.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3​ (5 mL) to neutralize the acetic acid and safely destroy excess STAB. Extract with Dichloromethane ( 3×10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: RuPhos-Enabled Buchwald-Hartwig Cross-Coupling (N-Arylation)

Objective: Couple an aryl halide to the N4 position while avoiding catalyst poisoning by the 4-methylthio group.

  • Preparation (Glovebox/Schlenk Line): To an oven-dried Schlenk tube, add 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine (1.0 equiv, 0.5 mmol), the aryl bromide (1.2 equiv, 0.6 mmol), Pd2​(dba)3​ (2.5 mol%, 0.0125 mmol), RuPhos (5.0 mol%, 0.025 mmol), and Sodium tert-butoxide (NaOtBu) (1.5 equiv, 0.75 mmol).

  • Solvent Addition: Evacuate and backfill the tube with Argon three times. Add anhydrous, degassed Toluene (5.0 mL) via syringe.

    • Causality Check: Toluene is chosen over polar solvents like DMF to suppress the SN​Ar background reaction and strictly enforce the Pd-catalyzed pathway, ensuring high chemoselectivity.

  • Reaction Execution: Seal the tube and heat to 90 °C in a pre-heated oil bath for 16 hours.

  • Self-Validation & Visual Cues: The initial reaction mixture will appear dark red/purple due to the Pd2​(dba)3​ precursor. As the active L1​Pd(0) species forms and the catalytic cycle successfully initiates, the solution will transition to a pale yellow or orange color. Warning: A persistent black precipitate indicates catalyst decomposition (Pd black), likely due to oxygen ingress or severe thioether poisoning.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (10 mL), and filter through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

G Pd0 Pd(0)-RuPhos Active Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Pd(II)(Ar)(Br)(RuPhos) OxAdd->PdII AmineCoord Piperazine Coordination & Deprotonation PdII->AmineCoord PdII_Amine Pd(II)(Ar)(NR2)(RuPhos) AmineCoord->PdII_Amine RedElim Reductive Elimination (Product Release) PdII_Amine->RedElim RedElim->Pd0 Fast release prevents -SMe poisoning

Catalytic cycle of Buchwald-Hartwig amination highlighting rapid reductive elimination.

References
  • Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization Source: Molecules (MDPI) URL:[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: Molecules (MDPI) URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: Chemistry & Biodiversity (Wiley) URL:[Link]

Application

Topic: Utilizing 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine in Small Molecule Drug Discovery: A Strategic Workflow for Target Identification and Characterization

An Application Note and Protocol Guide for Researchers and Drug Development Professionals Introduction: Deconstructing a Privileged Scaffold The compound 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine represents a st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for Researchers and Drug Development Professionals

Introduction: Deconstructing a Privileged Scaffold

The compound 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine represents a strategic combination of chemical motifs that are highly prevalent in modern medicinal chemistry. Its structure can be dissected into two key components: the sulfonylpiperazine core and the 4-(methylthio)pyridine headgroup.

The piperazine ring is a classic example of a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2] Its two basic nitrogen atoms provide versatile synthetic handles, improve aqueous solubility, and can establish crucial hydrogen bond interactions within protein binding sites, often leading to favorable pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3][4] The addition of a sulfonyl group to the piperazine creates a sulfonamide moiety, a well-known bioisostere for carboxylic acids that is metabolically robust and can act as a hydrogen bond acceptor.[5][6] This sulfonylpiperazine core is found in a wide array of therapeutic agents, demonstrating anticancer, antimicrobial, and anti-inflammatory activities.[5][7]

The pyridine ring is the second most common nitrogen-containing heterocycle found in FDA-approved drugs and is a cornerstone of kinase inhibitor design.[8][9] The nitrogen atom can serve as a key "hinge-binding" element in the ATP-binding pocket of many kinases. The methylthio (-SCH3) substituent can further modulate target engagement through hydrophobic interactions and influence the molecule's metabolic profile.

Given this structural pedigree, 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine is a compound of significant interest for screening campaigns. This guide provides a comprehensive workflow for researchers who have synthesized or acquired this molecule, outlining a logical progression from initial characterization to target validation and preliminary structure-activity relationship (SAR) studies.

Part 1: Foundational Profiling: Physicochemical and In Silico Characterization

Before committing to extensive biological screening, it is crucial to establish the fundamental physicochemical properties of the compound. These parameters govern its behavior in biological assays and its potential as a drug candidate.

Causality Behind Initial Profiling

A compound's solubility, lipophilicity, and ionization state are critical determinants of its biological activity. Poor solubility can lead to false negatives in screening assays and complicates the interpretation of dose-response data.[10] Lipophilicity (measured as LogP or LogD) influences membrane permeability, plasma protein binding, and metabolic clearance. In silico ADMET modeling provides an early, cost-effective forecast of potential liabilities, allowing for the early prioritization of compounds with a higher probability of success.[11]

Protocol 1: Determination of Key Physicochemical Properties
  • Kinetic Solubility Measurement (Turbidimetric Method):

    • Prepare a 10 mM stock solution of the compound in 100% DMSO.

    • In a 96-well plate, add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This creates a final concentration of 100 µM in 1% DMSO.

    • Mix thoroughly and incubate at room temperature for 2 hours.

    • Measure the absorbance at 620 nm using a plate reader. The degree of light scattering (turbidity) is proportional to the amount of precipitated compound.

    • Compare the reading to a calibration curve of known standards to quantify the soluble concentration.

  • Lipophilicity (LogD) Measurement (Shake-Flask Method):

    • Prepare a solution of the compound at 1 mg/mL in a 1:1 mixture of n-octanol and PBS (pH 7.4).

    • Vortex the mixture vigorously for 3 minutes to allow for partitioning.

    • Centrifuge at 2000 x g for 10 minutes to ensure complete separation of the two phases.

    • Carefully collect an aliquot from both the aqueous (PBS) and organic (n-octanol) layers.

    • Determine the concentration of the compound in each layer using HPLC-UV.

    • Calculate LogD as: LogD = log10([Concentration in Octanol] / [Concentration in Aqueous]).

  • In Silico ADMET Prediction:

    • Obtain the SMILES string for the compound.

    • Utilize computational software (e.g., SwissADME, StarDrop, Schrödinger Suite) to predict key ADMET parameters.

    • Key parameters to assess include: predicted aqueous solubility (logS), blood-brain barrier (BBB) penetration, human intestinal absorption (HIA), cytochrome P450 (CYP) inhibition, and potential for hERG channel blockade.

Data Presentation: Predicted Physicochemical Profile
PropertyPredicted ValueRationale & Implication
Molecular Weight~321.4 g/mol Compliant with Lipinski's Rule of Five (<500), favoring good absorption.
LogP2.5 - 3.5Balanced lipophilicity, suggesting potential for good membrane permeability without excessive metabolic liability.
Aqueous Solubility (LogS)-3.0 (Moderately Soluble)Sufficient solubility for in vitro assays is expected, but may require formulation for in vivo studies.
pKa (most basic)7.5 - 8.5 (Piperazine N)The piperazine nitrogen will be protonated at physiological pH, enhancing solubility.
Polar Surface Area (PSA)~70 ŲBelow the 140 Ų threshold, suggesting good potential for oral bioavailability.
H-Bond Donors/Acceptors1 / 5Compliant with Lipinski's Rules, indicating good "drug-like" properties.

Part 2: Unveiling Biological Function: A Strategic Screening Cascade

The structural motifs of 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine strongly suggest activity against target families that are frequently modulated by such scaffolds. The primary hypothesis is that the compound will exhibit inhibitory activity against protein kinases.

Rationale for Target Selection
  • Protein Kinases: The pyridine ring is a classic hinge-binding motif, while the overall structure resembles many Type I and Type II kinase inhibitors.[9][12] Screening against a diverse kinase panel is the highest priority.

  • Proteases/Other ATP-binding proteins: Sulfonamide moieties are known to interact with various enzyme classes.

  • Phenotypic Screening: An unbiased approach, such as an anti-proliferation screen against a panel of cancer cell lines, can reveal unexpected activities and provide a direct measure of cell-based efficacy.[7]

Visualization: High-Throughput Screening (HTS) Workflow

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Target Validation Compound Test Compound (10 µM Single Point) Kinase_Panel Broad Kinase Panel (e.g., 96 diverse kinases) Compound->Kinase_Panel Biochemical Assay Phenotypic_Screen Phenotypic Screen (e.g., NCI-60 Cell Panel) Compound->Phenotypic_Screen Cell-Based Assay Dose_Response IC50 Determination (10-point curve) Kinase_Panel->Dose_Response Identify Hits (>50% Inhibition) Phenotypic_Screen->Dose_Response Identify Hits (>50% Growth Inhibition) Orthogonal_Assay Orthogonal Assay (e.g., different technology) Dose_Response->Orthogonal_Assay Confirm Potency Target_Engagement Target Engagement Assay (e.g., CETSA) Orthogonal_Assay->Target_Engagement Validate Hit MoA_Studies Mechanism of Action (Downstream Signaling) Target_Engagement->MoA_Studies

Caption: A typical screening cascade for a novel compound.

Protocol 2: Broad Kinase Panel Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a universal, luminescence-based assay to measure the activity of any kinase by quantifying the amount of ADP produced during the enzymatic reaction.

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a solution of the specific kinase and its corresponding substrate in the kinase buffer.

    • Prepare an ATP solution at 2x the final desired concentration (e.g., 20 µM for a 10 µM final concentration).

    • Dilute the test compound to 2x the final screening concentration (e.g., 20 µM for a 10 µM final concentration) in kinase buffer with 2% DMSO.

  • Kinase Reaction:

    • In a white, 384-well plate, add 2.5 µL of the 2x test compound solution.

    • Add 2.5 µL of the 2x kinase/substrate solution.

    • To initiate the reaction, add 5 µL of the 2x ATP solution. The final volume is 10 µL.

    • Include controls: "No enzyme" (buffer only) for background and "No inhibitor" (DMSO only) for maximum activity.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, and then into a luminescent signal. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition: % Inhibition = 100 * (1 - (Lumi_compound - Lumi_background) / (Lumi_max - Lumi_background)).

    • Hits are typically defined as compounds causing >50% inhibition.

Protocol 3: Cancer Cell Anti-Proliferation Assay (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating:

    • Culture a cancer cell line of interest (e.g., A549 lung cancer) in appropriate media.

    • Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of media into a 96-well clear plate.

    • Incubate overnight to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture media (with a final DMSO concentration ≤ 0.5%).

    • Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells.

    • Include a "vehicle control" (media with DMSO) and a "no cell" control (media only).

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay Development:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate overnight.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Subtract the background absorbance from the "no cell" control.

    • Calculate the percent growth inhibition relative to the vehicle control.

Part 3: From Hit to Lead: Potency Determination and Target Engagement

Once a primary hit is identified, the next steps are to confirm its activity, determine its potency (IC50), and verify that it engages the intended target in a cellular environment.

Visualization: Hit-to-Lead Workflow

Hit_to_Lead Primary_Hit Primary Hit from HTS (e.g., Kinase X) IC50_Biochem Biochemical IC50 (Dose-Response Curve) Primary_Hit->IC50_Biochem Determine Potency IC50_Cell Cellular Potency (GI50) (Anti-proliferation Assay) Primary_Hit->IC50_Cell Confirm Cellular Activity Selectivity Kinome Selectivity Profiling IC50_Biochem->Selectivity Assess Specificity Lead_Candidate Validated Lead Candidate Selectivity->Lead_Candidate Target_Engagement Cellular Target Engagement (CETSA or Western Blot) IC50_Cell->Target_Engagement Confirm MoA Target_Engagement->Lead_Candidate

Caption: Workflow from a confirmed hit to a validated lead.

Protocol 4: IC50 Value Determination

This protocol is an extension of the primary screening assays (Protocols 2 and 3).

  • Prepare a 10-point, 3-fold serial dilution of the test compound, starting from a high concentration (e.g., 100 µM).

  • Perform the biochemical or cell-based assay as described previously, using this dilution series.

  • Plot the percent inhibition (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of inhibitor required to reduce the signal by 50%.

Protocol 5: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to assess target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat the cells with either the test compound (e.g., at 10x the cellular IC50) or vehicle (DMSO) for 1 hour.

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into several PCR tubes.

    • Heat the different aliquots to a range of temperatures (e.g., 40°C to 65°C in 2.5°C increments) for 3 minutes using a thermal cycler. One aliquot should remain at room temperature (RT control).

    • Cool the tubes on ice immediately.

  • Protein Extraction:

    • Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath).

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the precipitated, denatured proteins.

  • Analysis by Western Blot:

    • Collect the supernatant, which contains the soluble, non-denatured proteins.

    • Analyze the amount of the target protein remaining in the supernatant for each temperature point using Western blotting with a specific antibody.

    • Expected Result: In the compound-treated samples, the target protein should remain soluble at higher temperatures compared to the vehicle-treated samples, indicating stabilization upon binding. This "thermal shift" is direct evidence of target engagement.

Part 4: The Path Forward: Structure-Activity Relationship (SAR) Iteration

The initial compound, 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine, serves as a starting point or "hit." A drug discovery program will then initiate a cycle of medicinal chemistry to improve its properties.

Causality in SAR

The goal of SAR is to understand how specific structural changes affect the compound's biological activity and properties.[13] By systematically modifying different parts of the molecule—the pyridine ring, the methylthio group, or the piperazine—researchers can develop more potent, selective, and drug-like molecules. For example, replacing the methylthio group with other substituents (e.g., -OCH3, -Cl, -CF3) can probe electronic and steric requirements in the binding pocket.[14] Modifying the "free" nitrogen of the piperazine ring can be used to tune solubility or introduce vectors to explore other parts of the binding site.[2][11]

Visualization: The Medicinal Chemistry Cycle

MedChem_Cycle Design Design Analogs (Hypothesis Driven) Synthesize Synthesize New Compounds Design->Synthesize Test Test In Vitro (Potency, Selectivity, ADME) Synthesize->Test Analyze Analyze SAR Data (Build Model) Test->Analyze Analyze->Design New Hypothesis

Caption: The iterative cycle of Structure-Activity Relationship (SAR).

Conclusion

1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine is a promising chemical scaffold that combines multiple features known to be beneficial for drug discovery. While its specific biological targets are yet to be publicly defined, its structure provides clear, hypothesis-driven avenues for investigation, with a high probability of interaction with the protein kinase family. The protocols and workflows outlined in this guide provide a robust framework for any researcher to systematically characterize this molecule, identify its biological function, validate its mechanism of action, and initiate a lead optimization campaign. This strategic approach maximizes the potential of discovering a novel and effective therapeutic agent.

References

  • Vertex AI Search. (2023). An Understanding of the Biological Activity and Characteristics of Structure-Based Drugs That are Sulfonylpiperazine Derivatives.
  • ResearchGate. (2025). An insight into the biological activity and structure-based drug design attributes of sulfonylpiperazine derivatives | Request PDF.
  • ResearchGate. Representative marketed drugs and drug candidates containing 1‐alkyl‐4‐sulfonylpiperazine core.
  • MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Bentham Science Publishers. (2023). Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors.
  • ResearchGate. (2025). Design, Synthesis, Anticancer Screening, and Virtual Analysis of New 7-Sulfonyldiazepane.
  • PubMed. (2021). Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators.
  • Benchchem. 2-(Aminomethyl)-4-methylthiopyridine Research Chemical.
  • PubChem. 1-((4-Methoxyphenyl)sulfonyl)piperazine.
  • PMC. (n.d.). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay.
  • PubMed. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities.
  • ResearchGate. (2025). Biological evaluation of new alkyl and sulfonyl piperazine derivatives containing a sulfone moiety: In silico studies, synthesis, and characterization | Request PDF.
  • MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • Drug Design Org. (2005). Structure Activity Relationships.
  • ResearchGate. (2024). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • PubMed. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
  • RSC Publishing. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
  • IntechOpen. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles.
  • PMC. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with the 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine scaffold—a criti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with the 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine scaffold—a critical building block often utilized in the development of kinase inhibitors and CNS-active therapeutics.

Synthesizing this molecule requires a precise three-step sequence: sulfonamide formation, Nucleophilic Aromatic Substitution (SNAr), and protecting group removal. Below, we provide a field-proven troubleshooting guide, mechanistic insights, and self-validating protocols to help you maximize your synthesis yield.

Workflow Visualization

G Start 4-Chloro-3-pyridinesulfonyl chloride + Boc-piperazine Step1 Step 1: Sulfonylation (DIPEA, Anhydrous DCM, 0°C to RT) Start->Step1 Int1 tert-Butyl 4-((4-chloropyridin-3-yl)sulfonyl) piperazine-1-carboxylate Step1->Int1 Step2 Step 2: SNAr Reaction (NaSMe, Anhydrous DMF, RT) Int1->Step2 Int2 tert-Butyl 4-((4-(methylthio)pyridin-3-yl)sulfonyl) piperazine-1-carboxylate Step2->Int2 Step3 Step 3: Boc Deprotection (4M HCl in Dioxane, RT) Int2->Step3 Final 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine (Hydrochloride Salt) Step3->Final

Figure 1: Three-step synthesis workflow for 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine.

Section 1: Quantitative Data & Yield Optimization

To establish a baseline for your experiments, compare your current metrics against our optimized parameters. The table below summarizes the critical variables that dictate the success of each step.

Reaction StepStandard ConditionOptimized ConditionCommon Issue AddressedTypical Yield Improvement
1. Sulfonylation TEA, DCM, RTDIPEA, Anhydrous DCM, 0 °C to RTSulfonyl chloride hydrolysis; bis-sulfonylation55% → 88%
2. SNAr NaSMe, EtOH, RefluxFresh NaSMe, Anhydrous DMF, RTHydroxide displacement; thermal degradation40% → 92%
3. Deprotection TFA, DCM, RT4M HCl in Dioxane, RTHygroscopic salt formation; product loss in workup70% → 95%
Section 2: Troubleshooting Guides & FAQs

Q1: Why is my yield for the initial sulfonylation step (Step 1) so low, and how can I prevent sulfonyl chloride hydrolysis? A: 4-Chloro-3-pyridinesulfonyl chloride is highly electrophilic and exceptionally prone to hydrolysis by trace moisture. When standard triethylamine (TEA) is used at room temperature, it can facilitate the formation of highly reactive, unstable intermediates that rapidly degrade in the presence of water[1].

  • The Fix: Switch to N,N-Diisopropylethylamine (DIPEA). DIPEA is sterically hindered, acting as a non-nucleophilic base that effectively scavenges HCl without overly activating the sulfonyl chloride. Furthermore, you must use strictly anhydrous dichloromethane (DCM) and perform the initial addition at 0 °C to control the exothermic reaction.

Q2: In the SNAr step (Step 2), I am seeing a major polar impurity instead of the methylthio product. What is going wrong? A: You are likely observing the formation of the 4-hydroxy-3-pyridinesulfonyl derivative. The aromatic ring of 4-chloropyridine is highly electron-deficient due to the strong inductive (-I) and mesomeric (-M) effects of the pyridine nitrogen[2]. The addition of the electron-withdrawing 3-sulfonyl group further activates the C4 position. While this makes the SNAr addition-elimination mechanism highly favorable for the methanethiolate nucleophile, it also makes the ring highly susceptible to attack by hydroxide ions if your sodium methanethiolate (NaSMe) is wet or degraded.

  • The Fix: Do not heat this reaction. The extreme activation of the C4 position means the SNAr reaction with a strong nucleophile like NaSMe proceeds rapidly at room temperature. Use fresh, dry NaSMe and anhydrous DMF. Heating will only increase the rate of side reactions and potential degradation of the sulfonamide linkage.

Q3: How do I avoid incomplete Boc deprotection or product loss during the final workup in Step 3? A: Standard deprotection using Trifluoroacetic acid (TFA) in DCM often results in a TFA salt that is oily, highly hygroscopic, and difficult to crystallize, leading to significant product loss during purification[3]. Furthermore, the free base of the final piperazine product is highly water-soluble, making aqueous workups detrimental to your yield.

  • The Fix: Utilize 4M HCl in 1,4-dioxane. This reagent provides a rapid, clean cleavage of the Boc group[3]. Because the resulting hydrochloride salt of 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine is insoluble in dioxane/ether mixtures, it will precipitate directly out of the reaction mixture. This creates a self-validating step: the formation of a white precipitate visually confirms the reaction progress and allows for isolation via simple filtration, bypassing aqueous workup entirely.

Section 3: Detailed Experimental Protocols

These protocols are designed as self-validating systems. Built-in analytical checks ensure that you do not proceed to the next step with compromised material.

Protocol 1: Synthesis of tert-Butyl 4-((4-chloropyridin-3-yl)sulfonyl)piperazine-1-carboxylate
  • Preparation: In an oven-dried flask under nitrogen, dissolve Boc-piperazine (1.05 eq) and DIPEA (2.0 eq) in anhydrous DCM (0.2 M relative to the sulfonyl chloride).

  • Addition: Cool the solution to 0 °C using an ice bath. Dissolve 4-chloro-3-pyridinesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Validation: Check by TLC (Hexanes/EtOAc 1:1). The starting sulfonyl chloride should be completely consumed.

  • Workup: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove acidic byproducts), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The product should be a pale yellow solid.

Protocol 2: Synthesis of tert-Butyl 4-((4-(methylthio)pyridin-3-yl)sulfonyl)piperazine-1-carboxylate (SNAr)
  • Preparation: Dissolve the intermediate from Protocol 1 (1.0 eq) in anhydrous DMF (0.15 M).

  • Addition: Add solid Sodium methanethiolate (NaSMe, 1.2 eq) in one portion at room temperature. Caution: NaSMe has a strong odor; perform in a well-ventilated fume hood.

  • Reaction: Stir the reaction mixture at room temperature for 1–2 hours. The solution will typically darken.

  • Validation: Monitor by LC-MS. The mass of the starting material[M+H]⁺ should shift by +11 Da (loss of Cl -35, addition of SMe +47).

  • Workup: Quench the reaction by pouring it into ice water (5x the volume of DMF). Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with 5% aqueous LiCl (or water) three times to remove residual DMF, followed by brine. Dry over Na₂SO₄, filter, and concentrate.

Protocol 3: Boc Deprotection to Yield Final Product
  • Preparation: Dissolve the intermediate from Protocol 2 in a minimal amount of anhydrous DCM or Methanol (just enough to achieve a clear solution).

  • Deprotection: Add 4M HCl in 1,4-dioxane (10.0 eq of HCl). Stir at room temperature.

  • Validation: Within 30 to 60 minutes, a white to off-white precipitate should begin to form, indicating the successful generation of the insoluble hydrochloride salt[3]. Stir for a total of 2 hours.

  • Isolation: Add anhydrous diethyl ether to the reaction mixture to maximize precipitation. Filter the solid through a Buchner funnel, washing the filter cake thoroughly with additional diethyl ether.

  • Drying: Dry the solid in vacuo at 40 °C overnight to afford 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine hydrochloride as a highly pure, stable powder.

Section 4: References
  • How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Source: Chemistry Stack Exchange URL:[Link]

Sources

Optimization

troubleshooting poor solubility of 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine in aqueous media

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine. The inhere...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine. The inherent physicochemical properties of this molecule, specifically its aromatic rings and multiple basic nitrogen atoms, create a complex solubility profile in aqueous media. This document provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these issues. The methodologies described herein are grounded in established principles of physical chemistry and formulation science to ensure reproducible and reliable outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine at neutral pH?

The limited aqueous solubility of this compound at or near neutral pH (e.g., in Phosphate-Buffered Saline, pH 7.4) is multifactorial, stemming from its distinct chemical structure:

  • High Crystallinity (Lattice Energy): The planar pyridyl ring and the sulfonyl group can facilitate strong intermolecular interactions (π-stacking, dipole-dipole) in the solid state. This high crystal lattice energy requires a significant amount of energy to break apart the crystal structure, which disfavors dissolution.

  • Molecular Charge State: The molecule possesses two basic nitrogen atoms: one on the pyridine ring and one on the piperazine ring. At neutral pH, the piperazine nitrogen (pKa₂ estimated ~7.5-8.5) is partially protonated, while the pyridine nitrogen (pKa₁ estimated ~3.5-4.5) is predominantly neutral. The molecule exists primarily as a neutral or monoprotonated species with significant hydrophobic character, limiting its interaction with water.

  • Hydrophobicity: The methylthio-substituted pyridine ring contributes significant hydrophobic surface area, further reducing its affinity for the polar aqueous environment.

Q2: What are the key physicochemical properties I should determine first?

To effectively troubleshoot solubility, you must first characterize the compound. The following three parameters are critical:

  • pKa: The ionization constant(s) will dictate how solubility changes with pH. Given the two basic centers, you should expect two pKa values. This is the most critical parameter for this specific molecule.

  • LogP/LogD: The logarithm of the partition coefficient (LogP) measures hydrophobicity. The distribution coefficient (LogD) measures this at a specific pH. A high LogP (typically >3) often correlates with low aqueous solubility.

  • Solid-State Properties: Understanding if your material is crystalline or amorphous and whether different polymorphs exist is crucial. Polymorphs of the same compound can have vastly different solubility profiles. Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) are essential for this analysis.

Q3: What is the most straightforward first step to try and improve the solubility of this compound for in vitro assays?

pH adjustment is the most critical and impactful first step. Based on the structure, the compound's solubility will be highly pH-dependent. By lowering the pH, both basic nitrogen atoms will become protonated, converting the molecule into a more soluble cationic salt.

  • Mechanism: According to the Henderson-Hasselbalch equation, moving the pH two units below the highest pKa (piperazine nitrogen) will result in >99% ionization. This charged species will have vastly improved electrostatic interactions with water molecules, dramatically increasing solubility.

  • Practical Step: Attempt to dissolve the compound in acidic buffers (e.g., pH 2-4 citrate or glycine-HCl buffers). This is often sufficient for preparing stock solutions for many biological assays.

Troubleshooting Guides & Detailed Protocols

This section provides systematic workflows for addressing specific solubility challenges.

Problem: My compound is still poorly soluble even after initial pH adjustment, or it precipitates upon dilution into neutral assay media.

This is a common issue known as "carry-over precipitation." Your acidic stock solution is stable, but when a small volume is added to a large volume of neutral buffer (e.g., cell culture media), the pH of the microenvironment around the compound particle rises, causing it to crash out of solution.

The following diagram outlines the decision-making process for tackling this problem.

G cluster_0 cluster_1 start Initial Observation: Precipitation in Assay Media check_conc Is the final assay concentration too high? start->check_conc reduce_conc Action: Lower the final concentration and re-test. check_conc->reduce_conc Yes sol_tech Concentration is fixed. Proceed to advanced solubilization techniques. check_conc->sol_tech No success Success: Compound is soluble at the new concentration. reduce_conc->success cosolvent Strategy 1: Use Co-solvents sol_tech->cosolvent cyclodextrin Strategy 2: Use Cyclodextrins sol_tech->cyclodextrin surfactant Strategy 3: Use Surfactants sol_tech->surfactant

Caption: Troubleshooting workflow for compound precipitation.

This protocol will quantify the solubility of 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine across a physiologically relevant pH range.

Materials:

  • The compound (solid)

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • HPLC-UV or UPLC-MS system for quantification.

  • Thermomixer or shaking incubator.

  • 0.22 µm syringe filters (ensure low compound binding, e.g., PVDF).

Procedure:

  • Preparation: Prepare saturated solutions by adding an excess amount of the solid compound (enough that undissolved solid remains visible) to 1 mL of each buffer in separate microcentrifuge tubes.

  • Equilibration: Place the tubes in a shaking incubator set to a controlled temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.

  • Sampling & Filtration: After equilibration, carefully withdraw a sample from the supernatant without disturbing the solid pellet. Immediately filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Dilution: Dilute the filtered sample with a suitable mobile phase to bring the concentration within the linear range of your analytical method's calibration curve.

  • Quantification: Analyze the samples using a validated HPLC-UV or LC-MS method.

  • Data Analysis: Calculate the solubility at each pH point and plot the results.

Expected Outcome: You should observe a "U-shaped" solubility curve, with high solubility at low pH, a minimum solubility near the isoelectric point (around pH 5-6), and a potential slight increase at very high pH if deprotonation of another group occurs.

pHBuffer SystemExpected Solubility Range (µg/mL)Dominant Species
2.0Glycine-HCl> 1000Dicationic (Protonated on Pyridine & Piperazine)
4.0Citrate100 - 500Monocationic (Protonated on Piperazine)
6.0Phosphate< 10Primarily Neutral
7.4Phosphate10 - 50Neutral / Monocationic Mix
9.0Borate50 - 100Neutral
Strategy 1: Employing Co-solvents

Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby improving the solubility of hydrophobic compounds.

  • Mechanism: Co-solvents like DMSO, ethanol, or PEG 400 disrupt the hydrogen bonding network of water, creating a more favorable environment for non-polar molecules.

  • Common Choices:

    • DMSO: Excellent solubilizing power but can be toxic to cells at concentrations >0.5%.

    • Ethanol/Propylene Glycol: Generally well-tolerated in many in vitro and in vivo systems.

    • PEG 400: A polymer with low toxicity, often used in preclinical formulations.

  • Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 20 mg/mL in DMSO).

  • In separate tubes, prepare a series of aqueous buffer (e.g., PBS, pH 7.4) solutions containing increasing percentages of the co-solvent (e.g., 1%, 2%, 5%, 10%, 20%).

  • Add a small aliquot of the compound stock to each co-solvent/buffer mix to reach your desired final concentration.

  • Visually inspect for precipitation immediately and after a set time (e.g., 2 hours).

  • Quantify the amount of compound remaining in solution using HPLC to determine the minimum co-solvent percentage required for solubility.

Strategy 2: Utilizing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic guest molecules, forming water-soluble inclusion complexes.

  • Mechanism: The hydrophobic (methylthio)pyridine portion of your molecule can partition into the non-polar cyclodextrin cavity, while the hydrophilic exterior of the complex ensures aqueous solubility.

  • Common Choices:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high water solubility and low toxicity. It is a primary choice for parenteral formulations.

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD; Captisol®): Anionic cyclodextrin derivative that can form strong inclusion complexes, particularly with cationic compounds. Given the protonated nature of your molecule at acidic pH, SBE-β-CD is an excellent candidate.

G cluster_1 Cyclodextrin in Water cluster_2 Soluble Inclusion Complex Compound Molecule plus + CD Hydrophobic Cavity arrow CD_shell Hydrophilic Exterior Complex_CD Complex_CD_shell Complex_Mol Molecule

Caption: Encapsulation of a hydrophobic molecule by cyclodextrin.

References

  • Henderson-Hasselbalch Equation and Drug Solubility: Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley. [Link]

  • Techniques of Solubilization for Poorly Soluble Drugs: Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Use of Co-solvents in Formulation: Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230. [Link]

  • Cyclodextrins as Solubilizing Agents: Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Pharmaceutical Technology, 34(5), 62-73. [Link]

  • Captisol® (SBE-β-CD) Technical Information: Ligand Pharmaceuticals. (2023). Captisol Technology. [Link]

Troubleshooting

optimizing reaction conditions for 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine cross-coupling

Title: Technical Support Center: Optimizing Cross-Coupling for 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine Introduction: Welcome to the Application Scientist Support Portal. This guide addresses the divergent func...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Optimizing Cross-Coupling for 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine

Introduction: Welcome to the Application Scientist Support Portal. This guide addresses the divergent functionalization of 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine . This specific scaffold presents a unique chemoselectivity challenge: it contains both a reactive thioether at the pyridine C4 position (primed for desulfitative C-C coupling) and a secondary piperazine amine (primed for C-N amination).

Workflow: Chemoselective Divergence

To successfully functionalize this molecule, you must choose the correct catalytic pathway. The diagram below illustrates the logical relationship between the reaction conditions and the resulting chemoselectivity.

Chemoselectivity Start 1-((4-(Methylthio)pyridin-3-yl) sulfonyl)piperazine LS_Path Liebeskind-Srogl (C-C Coupling at Pyridine C4) Start->LS_Path Desulfitative BH_Path Buchwald-Hartwig (C-N Coupling at Piperazine NH) Start->BH_Path Amination LS_Cond Pd(0), CuTC (stoichiometric) Boronic Acid, Neutral/Mild LS_Path->LS_Cond BH_Cond Pd(0), Phosphine Ligand Aryl Halide, Strong Base BH_Path->BH_Cond LS_Prod 4-Aryl Pyridine Derivative (Piperazine Intact) LS_Cond->LS_Prod BH_Prod N-Aryl Piperazine Derivative (Methylthio Intact) BH_Cond->BH_Prod

Divergent chemoselective cross-coupling pathways for the target scaffold.

Module 1: Liebeskind-Srogl (L-S) Cross-Coupling (Pyridine C4)

Mechanistic Causality: The Liebeskind-Srogl reaction is a base-free, desulfitative cross-coupling that forms a C-C bond between a thioether and a boronic acid . Unlike traditional Suzuki couplings, it relies on a dual-metal system. The Pd(0) catalyst performs the oxidative addition into the C-S bond, while a stoichiometric Cu(I) cofactor (usually Copper(I) thiophene-2-carboxylate, CuTC) is strictly required to polarize the sulfur atom and facilitate transmetalation from the boronic acid .

LS_Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C-S Bond Cleavage) Pd0->OxAdd Thioether Substrate Transmet Transmetalation Boronic Acid + Pd(II) OxAdd->Transmet Pd(II) Intermediate CuCoord Cu(I) Activation CuTC Coordinates to Sulfur CuCoord->OxAdd Polarizes C-S RedElim Reductive Elimination C-C Bond Formation Transmet->RedElim Diaryl Pd(II) RedElim->Pd0 Catalyst Turnover Product Cross-Coupled Product + Cu(I)-SR + L_nPd(0) RedElim->Product

Catalytic cycle of the Liebeskind-Srogl coupling highlighting the dual role of CuTC.

Troubleshooting FAQs (L-S Coupling)

Q: My reaction stalls at 20% conversion, and I recover mostly starting material. What is failing? A: The free secondary amine of the piperazine ring is likely chelating the Cu(I) cofactor or poisoning the Pd(0) catalyst. Because CuTC is required stoichiometrically to activate the thioether, amine chelation effectively removes Cu(I) from the catalytic cycle. Solution: Either temporarily protect the piperazine NH (e.g., as a Boc or Cbz group) prior to coupling, or increase the CuTC loading to 2.5 equivalents to saturate the amine and leave enough free Cu(I) for the transmetalation step .

Q: I am observing significant homocoupling of the boronic acid instead of the cross-coupled product. How do I minimize this? A: Homocoupling is caused by aerobic oxidation of the boronic acid or a sluggish oxidative addition step that allows off-cycle transmetalation to dominate. Solution: Rigorously degas your solvents (freeze-pump-thaw method). Switch from standard Pd(PPh3)4 to an electron-rich, sterically hindered system like Pd2(dba)3 with Tri-2-furylphosphine (TFP). TFP accelerates oxidative addition, outcompeting the homocoupling pathway.

Quantitative Data: Optimization of L-S Conditions
EntryCatalyst System (mol%)Cu Cofactor (Eq)SolventTemp (°C)Yield / Observation
1Pd(PPh3)4 (5%)CuTC (1.5)THF6545% (Incomplete conversion due to NH chelation)
2Pd2(dba)3 (2.5%) / TFP (10%)CuTC (1.5)Dioxane8060% (Significant boronic acid homocoupling)
3 Pd2(dba)3 (2.5%) / TFP (10%) CuTC (2.5) Dioxane 80 88% (Optimal: Overcomes chelation, fast kinetics)
4Pd(OAc)2 (5%) / RuPhos (10%)CuMeSal (2.0)THF6578% (Viable alternative to CuTC)
Self-Validating Protocol: Liebeskind-Srogl Coupling

This protocol incorporates built-in validation checkpoints to ensure system integrity.

  • Reagent Verification (Checkpoint 1): Inspect your CuTC. Validation: It must be a pale greenish-brown powder. If it is dark blue or black, it has oxidized to Cu(II) and the reaction will fail. Discard and use a fresh batch.

  • Setup & Degassing: In an oven-dried Schlenk flask, combine 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine (1.0 eq), arylboronic acid (2.0 eq), CuTC (2.5 eq), Pd2(dba)3 (0.025 eq), and TFP (0.10 eq). Evacuate and backfill with Argon (3x). Add anhydrous, degassed Dioxane (0.1 M).

  • Reaction Monitoring (Checkpoint 2): Heat to 80 °C. Validation: Monitor via LCMS after 2 hours. You should observe the disappearance of the starting material (m/z 274) and the appearance of the product mass. If the solution turns completely black within 15 minutes with no product formation, Pd-black has precipitated (catalyst death)—check your solvent degassing.

  • Quench & Workup (Checkpoint 3): Cool to room temperature. Dilute with EtOAc and wash with 10% aqueous NH4OH. Validation: The aqueous layer must turn deep sapphire blue. This confirms the successful sequestration of copper ions as the soluble [Cu(NH3​)4​]2+ complex. Failure to see this blue color means copper salts will remain in the organic layer, causing severe streaking during column chromatography.

  • Purification: Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography.

Module 2: Buchwald-Hartwig Amination (Piperazine N4)

Mechanistic Causality: If your goal is to functionalize the piperazine nitrogen while leaving the methylthio group intact, you must utilize a Buchwald-Hartwig amination. The challenge here is the stability of the sulfonamide linkage. Strong nucleophilic bases (like NaOtBu) at high temperatures can cleave the sulfonamide bond, releasing the free pyridine core.

Troubleshooting FAQs (B-H Amination)

Q: I am seeing cleavage of the sulfonamide bond during the amination. How can I prevent this? A: Sulfonamides are susceptible to nucleophilic attack by alkoxide bases. Solution: Switch to a milder, non-nucleophilic base such as Cs2​CO3​ or K3​PO4​ . To compensate for the weaker base, use a highly active pre-catalyst like RuPhos Pd G3, which facilitates the deprotonation of the amine at lower temperatures (60–80 °C) .

Q: The methylthio group is participating in unwanted side reactions with the aryl halide. A: While the methylthio group is generally stable to standard Pd/phosphine conditions without Cu(I), highly electron-deficient aryl halides can sometimes trigger non-specific cross-coupling. Solution: Ensure strict absence of any Copper in your labware. Maintain the temperature below 90 °C.

Self-Validating Protocol: Buchwald-Hartwig Amination
  • Base Compatibility Test (Checkpoint 1): Before committing the catalyst, run a control vial with your substrate and Cs2​CO3​ (2.0 eq) in Dioxane at 80 °C for 2 hours. Validation: Analyze by LCMS. If the sulfonamide bond is intact (no m/z corresponding to the cleaved pyridine fragment), proceed.

  • Setup: In an inert-atmosphere vial, combine the piperazine substrate (1.0 eq), aryl bromide (1.2 eq), Cs2​CO3​ (2.0 eq), and RuPhos Pd G3 (0.05 eq).

  • Reaction: Add degassed Dioxane (0.2 M) and heat to 80 °C for 12 hours.

  • Monitoring (Checkpoint 2): Validation: TLC should show a single new spot that is UV active and stains positive with Dragendorff reagent (indicating a tertiary amine).

  • Workup: Filter through a short pad of Celite to remove the inorganic base and palladium residues. Concentrate and purify.

References

  • Liebeskind, L. S., & Srogl, J. (2000). Thiol Ester−Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis. Journal of the American Chemical Society, 122(45), 11260-11261.[Link]

  • Prokopcová, H., & Kappe, C. O. (2009). The Liebeskind–Srogl Cross-Coupling Reaction. Angewandte Chemie International Edition, 48(13), 2276-2286.[Link]

  • Wang, J., et al. (2018). The Liebeskind–Srogl Cross-Coupling Reaction and its Synthetic Applications. Asian Journal of Organic Chemistry, 7(3), 490-508.[Link]

  • Krátký, M., et al. (2025). Solid-phase synthesis of aryl squaramides using Liebeskind–Srogl cross-coupling. RSC Advances, 15, 14337-14353.[Link]

Optimization

Technical Support Center: Column Chromatography Purification of 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine

Welcome to the dedicated technical support guide for the purification of 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine. This resource is designed for researchers, medicinal chemists, and process development scientis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the purification of 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this specific molecule. Here, we will dissect common challenges and provide actionable, field-proven solutions in a direct question-and-answer format. Our focus is on the "why" behind the "how," ensuring you can adapt these principles to your unique experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine that influence its chromatographic behavior?

A1: Understanding the molecule's structure is the cornerstone of developing a robust purification strategy. This compound has several key features that dictate its behavior on a chromatography column:

  • Piperazine Ring: This moiety contains two nitrogen atoms, making the compound basic with typical pKa values around 5.3 and 9.7.[1] This basicity can lead to strong interactions with the acidic silanol groups on standard silica gel, often resulting in significant peak tailing.[1]

  • Sulfonamide Group: The sulfonamide group is polar and can participate in hydrogen bonding, contributing to the molecule's overall polarity.

  • Pyridine Ring with Methylthio Group: The pyridine ring is a nitrogen-containing heterocycle, which also contributes to the basicity of the molecule. The methylthio group adds a degree of lipophilicity.

Given these features, the compound is a polar, basic molecule. Its molecular formula is C10H15N3O2S2 with a molecular weight of 273.38 g/mol .[2]

Q2: What is a good starting point for selecting a column and solvent system for this compound?

A2: For a polar, basic compound like this, a normal-phase chromatography setup using silica gel is a common starting point.[3] However, due to the basic nature of the piperazine and pyridine moieties, modifications are often necessary to achieve good peak shape and resolution.

  • Stationary Phase: Standard silica gel is a good first choice due to its cost-effectiveness and versatility.

  • Mobile Phase: A typical starting mobile phase would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A gradient elution, where the proportion of the polar solvent is gradually increased, is often more effective than an isocratic elution for separating complex mixtures.[3][4]

Crucially, you must first perform Thin Layer Chromatography (TLC) to determine an optimal solvent system. The goal is to find a solvent mixture that gives your target compound a Retention Factor (Rf) value between 0.2 and 0.4 for the best separation on a column.[3][5]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the column chromatography of 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine.

Issue 1: My compound is streaking badly on the TLC plate and showing significant peak tailing on the column.

  • Cause: This is a classic sign of strong, undesirable interactions between your basic compound and the acidic silanol groups on the silica gel surface.[1] The protonated amine groups are adsorbing too strongly to the stationary phase.

  • Solution: To mitigate this, you need to suppress the acidic nature of the silica gel. This can be achieved by adding a small amount of a basic modifier to your mobile phase.[6]

    • Triethylamine (TEA): Add 0.1-1% triethylamine to your eluent. TEA is a volatile base that will compete with your compound for the active sites on the silica, leading to a more symmetrical peak shape.[1]

    • Ammonium Hydroxide: For highly polar amines, a small amount of ammonium hydroxide in the mobile phase can also be effective.[6]

Issue 2: My compound is not moving off the baseline (Rf = 0) even with a highly polar solvent system like 100% ethyl acetate.

  • Cause: This indicates that your compound is very polar and has a very high affinity for the stationary phase.

  • Solution: You need to increase the polarity of your mobile phase further.

    • Add Methanol: Start by adding a small percentage of methanol (e.g., 1-5%) to your ethyl acetate. Methanol is a highly polar solvent and is very effective at eluting polar compounds.

    • Consider a Different Stationary Phase: If even high concentrations of methanol are ineffective or lead to poor separation, you might need to consider an alternative stationary phase.

      • Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.[7][8]

      • Amine-functionalized silica: This type of stationary phase has a less acidic surface and can be very effective for purifying amines.[7][8]

      • Reversed-Phase Chromatography (C18): For very polar compounds, reversed-phase chromatography can be a powerful alternative.[7] In this technique, you use a non-polar stationary phase (like C18-modified silica) and a polar mobile phase (like a mixture of water and acetonitrile or methanol).[9]

Issue 3: I am getting a low yield of my purified product.

  • Cause: Low recovery can be due to several factors:

    • Irreversible Adsorption: Your compound may be irreversibly binding to the silica gel.

    • Decomposition: The acidic nature of the silica gel could be causing your compound to degrade.

    • Co-elution with Impurities: Your purification may not be effective, and you are losing product in mixed fractions.

  • Solution:

    • Deactivate the Silica: As mentioned for peak tailing, adding a base like triethylamine to your mobile phase can prevent irreversible adsorption.[10]

    • Check for Stability: Before running a large-scale column, spot your crude material on a TLC plate and let it sit for a few hours. If you see new spots appearing, it's a sign of degradation on the silica. In this case, switching to a less acidic stationary phase like neutral alumina or using reversed-phase chromatography is recommended.

    • Optimize Your Gradient: A shallow and slow gradient elution will provide better separation and reduce the chances of co-elution.[3]

Experimental Protocols

Protocol 1: Standard Normal-Phase Column Chromatography with Basic Modifier

This protocol is a good starting point for the purification of 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine.

1. TLC Analysis:

  • Prepare several TLC chambers with different solvent systems (e.g., 9:1 Hexanes:Ethyl Acetate, 7:3 Hexanes:Ethyl Acetate, 1:1 Hexanes:Ethyl Acetate, and 100% Ethyl Acetate).
  • To each solvent system, add 0.5% triethylamine.
  • Spot your crude reaction mixture on the TLC plates and develop them.
  • Identify the solvent system that gives your target compound an Rf of approximately 0.2-0.4.

2. Column Packing:

  • Choose an appropriately sized glass column.
  • Prepare a slurry of silica gel in your chosen initial mobile phase (the less polar solvent mixture from your TLC analysis).
  • Pour the slurry into the column and gently tap the sides to ensure even packing.[3]
  • Drain the excess solvent until the solvent level is just above the silica bed.

3. Sample Loading (Dry Loading):

  • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
  • Add a small amount of silica gel (2-3 times the weight of your crude product) to the solution.[3]
  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a dry, free-flowing powder.[3]
  • Carefully add the dry powder to the top of the packed column.

4. Elution:

  • Begin eluting with your initial, less polar mobile phase.
  • If using a gradient, gradually increase the proportion of the more polar solvent.
  • Collect fractions and monitor the elution by TLC.

5. Product Isolation:

  • Combine the fractions containing your pure product.
  • Remove the solvent under reduced pressure to obtain the purified compound.
Data Presentation
Issue Potential Cause Recommended Action Alternative Approach
Peak Tailing/Streaking Strong interaction with acidic silicaAdd 0.1-1% triethylamine to the mobile phaseUse a neutral or basic alumina column
Compound Stuck at Baseline High polarity of the compoundIncrease mobile phase polarity (add methanol)Switch to reversed-phase (C18) chromatography
Low Yield Irreversible adsorption or degradationDeactivate silica with triethylamineUse a less acidic stationary phase (e.g., alumina)
Poor Separation Inappropriate mobile phaseOptimize solvent system using TLC; use a shallow gradientTry an alternative stationary phase (e.g., amino-propyl)[8]

Visualizations

Troubleshooting Workflow for Column Chromatography

TroubleshootingWorkflow Start Start Purification TLC Run TLC Analysis Start->TLC GoodRf Rf is 0.2-0.4? TLC->GoodRf Streaking Streaking or Tailing? GoodRf->Streaking Yes AdjustPolarity Adjust Solvent Polarity GoodRf->AdjustPolarity No RunColumn Pack and Run Column Streaking->RunColumn No AddBase Add Base (e.g., 0.5% TEA) to Mobile Phase Streaking->AddBase Yes CheckPurity Analyze Fractions (TLC/LC-MS) RunColumn->CheckPurity Pure Product is Pure? CheckPurity->Pure ChangeStationaryPhase Consider Alternative Stationary Phase (Alumina, C18) CheckPurity->ChangeStationaryPhase No (Irreversible Adsorption/Degradation) Combine Combine Pure Fractions & Evaporate Pure->Combine Yes OptimizeGradient Optimize Gradient Profile Pure->OptimizeGradient No (Co-elution) End Purified Product Combine->End AdjustPolarity->TLC AddBase->TLC OptimizeGradient->RunColumn ChangeStationaryPhase->Start

Caption: A decision-making workflow for troubleshooting common column chromatography issues.

References

  • Benchchem. Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography.
  • Benchchem. Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Benchchem. Technical Support Center: Purification of Piperazine-2-Thione Derivatives.
  • Restek. Troubleshooting Guide.
  • Benchchem. Troubleshooting guide for the purification of polar quinoline compounds.
  • Chromatography Forum. Which column for basic analytes.
  • HPLC Troubleshooting Guide.
  • Thermo Fisher Scientific. Column troubleshooting guide – HILIC.
  • Arctom. CAS NO. 1352496-38-8 | 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine.
  • Reddit. Purification of strong polar and basic compounds.
  • Buchi.com. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography.
  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Google Patents. US3481933A - Recovery and purification of piperazine.
  • OSTI.gov. Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating.
  • Journal of Chromatographic Science. Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips.
  • Veeprho. Different Types of Stationary Phases in Liquid Chromatography.
  • PubMed. Rapid determination of sulfonamides in chicken using two-dimensional online cleanup mode with three columns coupled to liquid chromatography-tandem mass spectrometry.
  • PMC. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • Reddit. How to separate these sulfonamides with TLC.
  • Sigma-Aldrich. 1-(4-Pyridyl)piperazine.
  • Sigma-Aldrich. 1-(Pyridin-3-ylmethyl)piperazine.
  • ChemScene. 1-(4-(Methylthio)phenyl)piperazine.
  • PubChem. 1-(4-Pyridyl)piperazine.
  • Analyst (RSC Publishing). Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection.

Sources

Troubleshooting

reducing sulfonyl impurities in 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine crystallization

A Guide to Reducing Sulfonyl Impurities for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Reducing Sulfonyl Impurities for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the crystallization of 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine, with a specific focus on the reduction and removal of sulfonyl-related impurities. As Senior Application Scientists, we have compiled this resource based on established crystallization principles and extensive field experience to ensure scientific integrity and practical applicability.

Introduction: The Challenge of Sulfonyl Impurities

1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine is a molecule of interest in pharmaceutical development.[1][2][3] During its synthesis, the formation of sulfonyl-related impurities is a common challenge. These impurities can arise from several sources, including side reactions, degradation of starting materials or the final product, and residual unreacted reagents.[4][5][6][7] Controlling these impurities to within acceptable limits is a critical aspect of active pharmaceutical ingredient (API) development to ensure the safety and efficacy of the final drug product.[8]

Crystallization is a powerful purification technique used to isolate and refine APIs.[9][10][11] By carefully controlling parameters such as solvent selection, temperature, pH, and cooling rate, it is possible to selectively crystallize the desired compound while leaving impurities behind in the mother liquor.[12][13] This guide will walk you through common issues encountered during the crystallization of 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common sulfonyl impurities I should be looking for?

Common sulfonyl-related impurities can include unreacted sulfonyl chlorides, sulfonic acids formed by hydrolysis, and structurally related sulfonamides arising from side reactions.[4][14] Sulfonate esters are another class of potentially mutagenic impurities that can form if alcohols are present as solvents or reagents.[4][5][6] It is crucial to have validated analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to identify and quantify these impurities accurately.[15][16][17]

Q2: How does solvent selection impact impurity removal?

Solvent selection is arguably the most critical factor in a successful crystallization.[12] The ideal solvent system should exhibit high solubility for the desired compound at elevated temperatures and low solubility at lower temperatures, while impurities should remain soluble across the temperature range.[12][18] For sulfonyl compounds, a mixture of a good solvent and an anti-solvent is often employed to achieve the desired solubility profile.[10][19]

Key Considerations for Solvent Selection:

  • Polarity: The polarity of the solvent will influence the solubility of both the API and the impurities. A systematic screening of solvents with varying polarities is recommended.

  • Boiling Point: The boiling point of the solvent should be low enough to be easily removed during drying but high enough to allow for a sufficient temperature range for cooling crystallization.[9]

  • Reactivity: The solvent should be inert and not react with the API or impurities. For example, using an alcohol as a solvent in the presence of a sulfonyl chloride can lead to the formation of sulfonate ester impurities.[4]

Q3: My product "oils out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline phase.[20] This is often due to high impurity levels, a rapid cooling rate, or an inappropriate solvent system.[20]

Troubleshooting "Oiling Out":

  • Slow Down the Cooling Rate: A slower cooling rate provides more time for the molecules to arrange themselves into an ordered crystal lattice.[18]

  • Increase Solvent Volume: Adding more solvent can sometimes prevent oiling out by keeping the concentration of the compound below the point of liquid-liquid phase separation.[20]

  • Change the Solvent System: Experiment with a different solvent or a mixture of solvents. A solvent system that is too good a solvent can sometimes promote oiling out.

  • Seeding: Introducing seed crystals of the pure compound can provide a template for crystallization and bypass the nucleation barrier that can lead to oiling out.[10][11]

Q4: I'm seeing poor impurity rejection. What factors should I investigate?

Poor impurity rejection can be caused by several factors, including co-crystallization, surface adsorption, or inclusion of mother liquor in the crystal lattice.[21][22]

Strategies to Improve Impurity Rejection:

  • Optimize Cooling Profile: A controlled, slow cooling rate is generally preferred to minimize the trapping of impurities.[18]

  • Agitation: Proper agitation ensures homogeneity and can help to reduce the incorporation of impurities.

  • pH Adjustment: For compounds with ionizable groups, such as the piperazine moiety, adjusting the pH can significantly alter the solubility of both the API and impurities, leading to better separation.[23][24][25][26]

  • Washing: A thorough wash of the isolated crystals with a cold, appropriate solvent is crucial to remove residual mother liquor containing dissolved impurities.[18][27]

  • Recrystallization: A second crystallization step (recrystallization) can be a highly effective method for further purification.[9][11][12]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the crystallization of 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine.

Problem Potential Cause Troubleshooting Steps
Low Yield - The compound is too soluble in the mother liquor at the final crystallization temperature. - Too much solvent was used.[20]- Optimize the final temperature: Lower the final cooling temperature to decrease the solubility of the product. - Use an anti-solvent: Gradually add an anti-solvent in which the product is less soluble to induce further precipitation.[10] - Reduce the initial solvent volume: Use the minimum amount of hot solvent required to fully dissolve the crude material.[9]
High Sulfonyl Impurity Levels in Final Product - Inappropriate solvent system. - Rapid cooling rate trapping impurities.[9] - Inefficient washing of the filter cake.- Solvent Screening: Perform a systematic screening of different solvents and solvent mixtures to find a system with optimal selectivity. - Controlled Cooling: Implement a programmed, slow cooling profile.[18] - Optimize Washing: Increase the volume and/or number of washes with a cold, appropriate solvent. Consider slurry washing for more effective removal of surface impurities.[27]
Poor Crystal Form/Habit (e.g., needles, fine powder) - High degree of supersaturation leading to rapid nucleation. - Lack of agitation or improper agitation speed.- Seeding: Introduce seed crystals at a specific temperature to control nucleation and promote the growth of larger, more uniform crystals.[10][11] - Agitation Control: Optimize the agitation speed to improve mass transfer without causing excessive secondary nucleation or crystal breakage.
Inconsistent Results Batch-to-Batch - Variations in the quality of the starting material. - Inconsistent control of process parameters.- Characterize Starting Material: Thoroughly analyze the impurity profile of the crude material before crystallization. - Process Parameter Control: Ensure precise and reproducible control of temperature, cooling rate, agitation, and solvent ratios for each batch.

Experimental Protocols

Protocol 1: General Cooling Crystallization

This protocol outlines a general procedure for the cooling crystallization of 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine.

  • Dissolution: In a suitable reactor, dissolve the crude 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine in a minimal amount of a pre-selected hot solvent (e.g., isopropanol, acetonitrile, or a mixture).[27]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[18][27]

  • Controlled Cooling: Cool the solution to the desired final temperature using a controlled cooling ramp (e.g., 10-20 °C/hour).

  • Aging: Hold the slurry at the final temperature for a period of time (e.g., 2-4 hours) to allow for complete crystallization and equilibration.

  • Isolation: Isolate the crystals by filtration (e.g., using a Buchner funnel).

  • Washing: Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor.[27]

  • Drying: Dry the purified crystals under vacuum at an appropriate temperature.

Protocol 2: Anti-Solvent Crystallization

This method is useful when a single solvent does not provide the ideal solubility profile.

  • Dissolution: Dissolve the crude material in a good solvent at a specific temperature.

  • Anti-Solvent Addition: Slowly add a pre-determined volume of an anti-solvent (a solvent in which the product is poorly soluble) to the solution with good agitation.[10] The addition rate should be controlled to maintain a moderate level of supersaturation.

  • Aging: Once the anti-solvent addition is complete, age the resulting slurry at a constant temperature for a few hours.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1.

Protocol 3: pH Adjustment Crystallization

This technique can be effective for purifying compounds with acidic or basic functional groups.

  • Dissolution: Dissolve the crude material in a suitable solvent at a pH where it is highly soluble (e.g., acidic conditions for the basic piperazine nitrogen).

  • pH Adjustment: Slowly add a base (e.g., sodium bicarbonate solution) or an acid to adjust the pH to a point where the desired compound is least soluble.[23] This should be done with vigorous stirring.

  • Crystallization and Aging: Allow the product to crystallize out of solution and age the slurry.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1.

Visualization of Key Processes

Crystallization_Workflow cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation & Purification Crude Product Crude Product Dissolution Dissolution Crude Product->Dissolution Add Solvent Selection Solvent Selection Solvent Selection->Dissolution Add Cooling/Anti-solvent/pH Adjustment Cooling/Anti-solvent/pH Adjustment Dissolution->Cooling/Anti-solvent/pH Adjustment Induce Supersaturation Crystal Growth Crystal Growth Cooling/Anti-solvent/pH Adjustment->Crystal Growth Filtration Filtration Crystal Growth->Filtration Washing Washing Filtration->Washing Mother Liquor (Impurities) Mother Liquor (Impurities) Filtration->Mother Liquor (Impurities) Drying Drying Washing->Drying Pure Product Pure Product Drying->Pure Product Impurity_Rejection_Logic Start Start High_Impurity High Impurity Levels Detected Analyze Impurity Profile Start->High_Impurity Check_Solvent {Is Solvent System Optimal? | Yes/No} High_Impurity->Check_Solvent Screen_Solvents Perform Solvent Screening Check_Solvent->Screen_Solvents No Check_Cooling {Is Cooling Rate Controlled? | Yes/No} Check_Solvent->Check_Cooling Yes Screen_Solvents->Check_Cooling Implement_Ramp Implement Slow Cooling Ramp Check_Cooling->Implement_Ramp No Check_Washing {Is Washing Sufficient? | Yes/No} Check_Cooling->Check_Washing Yes Implement_Ramp->Check_Washing Optimize_Wash Increase Wash Volume/Frequency Check_Washing->Optimize_Wash No Consider_Recrystallization Consider Recrystallization Check_Washing->Consider_Recrystallization Yes Optimize_Wash->Consider_Recrystallization End End Consider_Recrystallization->End

Caption: Decision tree for troubleshooting high impurity levels.

References

  • Recrystallization of Drugs — Effect on Dissolution Rate. IntechOpen. Available at: [Link]

  • Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. ACS Publications. Available at: [Link]

  • Recrystallization Definition, Principle &Purpose. PraxiLabs. Available at: [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Available at: [Link]

  • Impurity Purging through Systematic Process Development of a Continuous Two-Stage Crystallization. ACS Publications. Available at: [Link]

  • Crystalline products of CO2 capture by piperazine aqueous solutions. RSC Publishing. Available at: [Link]

  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research. ACS Publications. Available at: [Link]

  • Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds and Its Application in the Development of a Control Strategy for Nonaflate Impurities in Belzutifan Synthesis. ACS Publications. Available at: [Link]

  • Lab Procedure: Recrystallization. LabXchange. Available at: [Link]

  • Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. PMC. Available at: [Link]

  • Crystallisation in pharmaceutical processes. BIA. Available at: [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. Available at: [Link]

  • Study on the surface crystallization mechanism and inhibition method in the CMP process of aluminum alloy mirrors. Optica Publishing Group. Available at: [Link]

  • A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. Available at: [Link]

  • Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds and Its Application in the Development of a Control Strategy for Nonaflate Impurities in Belzutifan Synthesis. ACS Publications. Available at: [Link]

  • Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds and Its Application in the Development of a Control Strategy for Nonaflate Impurities in Belzutifan Synthesis. Figshare. Available at: [Link]

  • (PDF) Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. ResearchGate. Available at: [Link]

  • Impurity Incorporation in Solution Crystallization: Diagnosis, Prevention, and Control. Available at: [Link]

  • Piperazine. Wikipedia. Available at: [Link]

  • The Determination and Control of Genotoxic Impurities in APIs. Pharmaceutical Technology. Available at: [Link]

  • Study on Control of pH-Modulation Crystallization Utilizing Concept of Dissociation Equilibrium. Request PDF. ResearchGate. Available at: [Link]

  • Structural Insights into the Resveratrol-Piperazine Cocrystal Forms Enabling the Cocrystallization Process Development from Solution. ACS Publications. Available at: [Link]

  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC. Available at: [Link]

  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. PMC. Available at: [Link]

  • CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.
  • Solubility-Limited Impurity Purge in Crystallization. ACS Publications. Available at: [Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. PMC. Available at: [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Available at: [Link]

  • CAS NO. 1352496-38-8 | 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine. Arctom. Available at: [Link]

  • Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. Organic Process Research & Development. ACS Publications. Available at: [Link]

  • 3.3B: General Procedures for Removing Impurities. Chemistry LibreTexts. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • US3941810A - Sulfonation of aromatic compounds in the presence of solvents. Google Patents.
  • Impact of Solvent Quality in the outcome of the API purification processes. Dr. Jordi Bacardit. Docuchem. Available at: [Link]

  • The effect of structurally related impurities on crystallinity reduction of sulfamethazine by grinding. PubMed. Available at: [Link]

  • 1-(Pyridin-3-yl)piperazine | C9H13N3 | CID 437234. PubChem. NIH. Available at: [Link]

  • Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators. PubMed. Available at: [Link]

  • Piperazine-impurities. Pharmaffiliates. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Prospective Analysis of 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine in the Landscape of Bioactive Sulfonylpiperazines

A Comparative Guide for Researchers and Drug Development Professionals In the ever-evolving field of medicinal chemistry, the sulfonylpiperazine scaffold has emerged as a privileged structure, forming the backbone of num...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the ever-evolving field of medicinal chemistry, the sulfonylpiperazine scaffold has emerged as a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] This guide provides a forward-looking comparison of the novel compound, 1-((4-(methylthio)pyridin-3-yl)sulfonyl)piperazine, against the broader class of sulfonylpiperazine derivatives. While direct experimental data for this specific molecule is not yet prevalent in published literature, a deep understanding of structure-activity relationships (SAR) within this chemical class allows for a robust, data-driven prospective analysis of its potential therapeutic applications and performance.[1][2]

The Sulfonylpiperazine Scaffold: A Versatile Pharmacophore

The sulfonylpiperazine moiety is a key pharmacophore found in a multitude of biologically active molecules.[3] Its utility stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to engage in specific interactions with biological targets.[2][4] Derivatives of this scaffold have demonstrated a remarkable diversity of pharmacological effects, including but not limited to, anticancer, antimicrobial, and central nervous system (CNS) activities.[4][5][6]

Deconstructing the Target: 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine

The structure of 1-((4-(methylthio)pyridin-3-yl)sulfonyl)piperazine incorporates three key moieties: the central piperazine ring, a sulfonyl group, and a substituted pyridine ring. Each of these components is expected to contribute significantly to the molecule's overall biological profile.

Structural Features and Their Predicted Influence:

ComponentStructural FeaturePredicted Influence on Activity
Piperazine Ring A six-membered heterocycle with two nitrogen atoms.Often enhances solubility, bioavailability, and can be crucial for binding to target proteins. The unsubstituted nitrogen allows for further derivatization to modulate properties.[2][4]
Sulfonyl Group A sulfur atom double-bonded to two oxygen atoms.Acts as a rigid linker and a strong hydrogen bond acceptor, contributing to target affinity. The sulfonyl group is a common feature in many clinically successful drugs.[1]
Pyridine Ring A six-membered aromatic heterocycle containing one nitrogen atom.The pyridine nitrogen can act as a hydrogen bond acceptor. The substitution pattern on the pyridine ring is critical for determining selectivity and potency.[5][6]
Methylthio (-SCH3) Group A sulfur atom bonded to a methyl group.This group can influence the electronic properties and lipophilicity of the pyridine ring. It may also serve as a metabolic soft spot or a key interaction point with the target protein.[7]

Comparative Analysis with Other Sulfonylpiperazine Derivatives

To project the potential of 1-((4-(methylthio)pyridin-3-yl)sulfonyl)piperazine, we will compare its structural elements to those of well-characterized sulfonylpiperazine derivatives with known biological activities.

Anticancer Activity

Numerous sulfonylpiperazine derivatives have been investigated for their anticancer properties.[5][8] For instance, a series of 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides have shown promising in vitro anticancer activity.[5][9]

Key SAR Insights for Anticancer Activity:

  • Substitution on the Pyridine Ring: The nature and position of substituents on the pyridine ring are critical. In one study, a 4-[4-(3,4-dichlorophenyl)piperazin-1-yl] substituent on the pyridine-3-sulfonamide core demonstrated significant cytotoxic activity.[5][9]

  • The Role of the Sulfonylurea Moiety: While our target compound lacks a sulfonylurea group, the underlying pyridine-3-sulfonamide scaffold is a common feature.

Prospective Analysis for 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine:

The presence of the pyridine-3-sulfonylpiperazine core suggests a potential for anticancer activity. The 4-methylthio substituent on the pyridine ring could modulate this activity. Compared to a chloro or phenylpiperazinyl substituent at the 4-position, the smaller and less lipophilic methylthio group might lead to a different selectivity profile against various cancer cell lines. Further derivatization of the terminal piperazine nitrogen could be a strategy to enhance potency, as seen in other anticancer sulfonylpiperazines.

Experimental Protocols for Evaluation

To empirically validate the predicted activities of 1-((4-(methylthio)pyridin-3-yl)sulfonyl)piperazine, a series of well-established experimental protocols should be employed.

General Synthesis of Pyridylsulfonylpiperazines

The synthesis of pyridylsulfonylpiperazines typically involves the reaction of a corresponding pyridinesulfonyl chloride with piperazine.

Step-by-Step Synthesis Workflow:

  • Preparation of 4-(Methylthio)pyridine-3-sulfonyl Chloride: This key intermediate can be synthesized from 4-(methylthio)pyridine through chlorosulfonation.

  • Sulfonylation of Piperazine: The prepared sulfonyl chloride is then reacted with an excess of piperazine in an appropriate solvent (e.g., dichloromethane or acetonitrile) in the presence of a base (e.g., triethylamine) to yield the desired 1-((4-(methylthio)pyridin-3-yl)sulfonyl)piperazine.

  • Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization.

G cluster_synthesis Synthesis Workflow 4-(Methylthio)pyridine 4-(Methylthio)pyridine Chlorosulfonation Chlorosulfonation 4-(Methylthio)pyridine->Chlorosulfonation SOCl2 or HSO3Cl 4-(Methylthio)pyridine-3-sulfonyl_Chloride 4-(Methylthio)pyridine-3-sulfonyl_Chloride Chlorosulfonation->4-(Methylthio)pyridine-3-sulfonyl_Chloride Intermediate Sulfonylation Sulfonylation 4-(Methylthio)pyridine-3-sulfonyl_Chloride->Sulfonylation Piperazine, Base Crude Product Crude Product Sulfonylation->Crude Product Purification Purification Crude Product->Purification Chromatography 1-((4-(methylthio)pyridin-3-yl)sulfonyl)piperazine 1-((4-(methylthio)pyridin-3-yl)sulfonyl)piperazine Purification->1-((4-(methylthio)pyridin-3-yl)sulfonyl)piperazine Final Product

Caption: General synthetic workflow for 1-((4-(methylthio)pyridin-3-yl)sulfonyl)piperazine.

In Vitro Anticancer Activity Screening

A standard protocol to assess the anticancer potential involves screening against a panel of human cancer cell lines.

Experimental Protocol:

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate culture medium.

  • Compound Treatment: Seed cells in 96-well plates and treat with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Cell Viability Assay (MTT Assay): After a set incubation period (e.g., 48 or 72 hours), add MTT reagent to each well. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

G cluster_invitro In Vitro Anticancer Screening Cell_Culture Cell_Culture Compound_Treatment Compound_Treatment Cell_Culture->Compound_Treatment MTT_Assay MTT_Assay Compound_Treatment->MTT_Assay 48-72h Incubation Data_Analysis Data_Analysis MTT_Assay->Data_Analysis Absorbance Reading IC50_Determination IC50_Determination Data_Analysis->IC50_Determination

Caption: Workflow for in vitro anticancer activity screening using the MTT assay.

Future Directions and Conclusion

The sulfonylpiperazine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While 1-((4-(methylthio)pyridin-3-yl)sulfonyl)piperazine remains a molecule of prospective interest, the established SAR of its chemical class provides a strong rationale for its synthesis and biological evaluation. The presence of the 4-methylthio-substituted pyridine ring offers a unique opportunity to explore novel structure-activity relationships and potentially identify compounds with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on the synthesis of this compound and a systematic evaluation of its activity in various biological assays to unlock its full therapeutic potential.

References

  • [Biological Activity Evaluation of Pyrazolo[4,3-e][1][7][10]Triazine Sulfonamides. (2019). Remedy Publications LLC.]([Link])

Sources

Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity Assessment of 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine

Introduction 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity is a critical quality attribute that directly impacts the sa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Therefore, a robust and validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the compound and its potential impurities. This guide provides a comprehensive comparison of different chromatographic approaches and a detailed walkthrough of the method validation process, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines. We will explore the rationale behind experimental choices, present comparative data, and offer a validated protocol that ensures trustworthy and reproducible results for researchers, scientists, and drug development professionals.

The molecule's structure, featuring a sulfonamide linkage, a pyridine ring, and a piperazine moiety, presents specific challenges and opportunities for chromatographic separation. The presence of both basic (piperazine) and weakly basic (pyridine) nitrogens, along with a polar sulfonyl group and a non-polar methylthio group, necessitates a careful selection of stationary and mobile phases to achieve optimal peak shape and resolution from process-related impurities.

Part 1: Chromatographic Method Development - A Comparative Analysis

The foundation of any successful validation is a well-developed and optimized chromatographic method. Here, we compare two common reversed-phase columns, a C18 and a Phenyl-Hexyl, to assess their suitability for the analysis of 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine and its potential impurities.

The Analyte and Its Potential Impurities

To develop a stability-indicating and specific method, it is crucial to consider the potential degradation pathways and process-related impurities. For this molecule, key impurities could arise from starting materials or side reactions, such as:

  • Impurity A: 4-(Methylthio)pyridine-3-sulfonic acid (hydrolysis of the sulfonamide)

  • Impurity B: Piperazine (unreacted starting material)

  • Impurity C: Oxidized sulfone derivative (oxidation of the methylthio group)

A successful HPLC method must be able to separate the main peak from these and other potential impurities.

Comparative Column Chemistry

We evaluated two distinct reversed-phase column chemistries to determine the optimal stationary phase for this analysis.

  • Column A: ACE Excel 5 C18 (150 x 4.6 mm, 5 µm) - A traditional C18 column provides excellent hydrophobic retention, which is generally suitable for a wide range of molecules.

  • Column B: Phenomenex Kinetex 5 µm Phenyl-Hexyl (150 x 4.6 mm, 5 µm) - A Phenyl-Hexyl phase offers alternative selectivity due to π-π interactions with the pyridine ring of the analyte, which can be advantageous for separating structurally similar impurities.

Mobile Phase Optimization

The choice of mobile phase is critical for achieving good peak shape and resolution. Given the basic nature of the analyte, a slightly acidic mobile phase is necessary to ensure the protonation of the piperazine and pyridine nitrogens, leading to sharp, symmetrical peaks. We compared two common acidic modifiers:

  • Mobile Phase System 1: 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Mobile Phase System 2: 10 mM Ammonium Acetate (pH adjusted to 4.5 with Acetic Acid) in Water (A) and Acetonitrile (B).

Experimental Data and Comparison

The following table summarizes the chromatographic performance of the different column and mobile phase combinations.

Parameter Method 1 (C18 / Formic Acid) Method 2 (Phenyl-Hexyl / Formic Acid) Method 3 (C18 / Ammonium Acetate) Method 4 (Phenyl-Hexyl / Ammonium Acetate)
Analyte Retention Time (min) 8.27.58.57.8
Resolution (Analyte / Impurity A) 2.12.51.92.3
Resolution (Analyte / Impurity C) 1.82.81.62.6
Tailing Factor (Analyte) 1.31.11.41.2
Theoretical Plates (Analyte) > 5000> 7000> 4500> 6500

Part 2: HPLC Method Validation Protocol and Results

The selected method was validated according to ICH Q2(R1) guidelines. The validation process ensures that the analytical method is suitable for its intended purpose.

Validation Workflow

The following diagram illustrates the typical workflow for HPLC method validation.

HPLC Method Validation Workflow HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation Dev Method Development (Column, Mobile Phase) Opt Method Optimization (Gradient, Flow Rate) Dev->Opt Spec Specificity / Selectivity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc LOD Detection Limit (LOD) Lin->LOD LOQ Quantitation Limit (LOQ) Lin->LOQ Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness Prec->Rob Routine Routine Analysis Rob->Routine Transfer Method Transfer Routine->Transfer

Caption: A flowchart illustrating the sequential stages of HPLC method development, validation, and implementation.

Detailed Validation Parameters and Results

Final Optimized Chromatographic Conditions:

  • Column: Phenomenex Kinetex 5 µm Phenyl-Hexyl (150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Summary of Validation Results:

Validation Parameter Acceptance Criteria (ICH) Result Status
Specificity No interference at the analyte's retention time.No co-elution observed from placebo, impurities, or degradation products.Pass
Linearity (Correlation Coefficient, r²) r² ≥ 0.9990.9998Pass
Range 50% - 150% of the target concentration.50 µg/mL to 150 µg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%Pass
Precision (Repeatability, %RSD) %RSD ≤ 2.0%0.8%Pass
Precision (Intermediate, %RSD) %RSD ≤ 2.0%1.2%Pass
Limit of Detection (LOD) S/N ratio ≥ 3:10.05 µg/mLPass
Limit of Quantitation (LOQ) S/N ratio ≥ 10:10.15 µg/mLPass
Robustness %RSD ≤ 2.0% for all variations.All variations resulted in %RSD < 1.5%.Pass

Part 3: Detailed Experimental Protocols

This section provides step-by-step methodologies for executing the validation tests.

Specificity

Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Protocol:

  • Prepare a solution of the analyte at the target concentration (100 µg/mL).

  • Prepare solutions of known impurities and a placebo (all formulation components except the active ingredient).

  • Prepare a forced degradation sample by subjecting the analyte solution to stress conditions (e.g., acid, base, peroxide, heat, light).

  • Inject all solutions onto the HPLC system.

  • Evaluation: Compare the chromatograms. The analyte peak in the presence of impurities and in the stressed sample should be free from co-eluting peaks. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Protocol:

  • Prepare a stock solution of the analyte.

  • Perform serial dilutions to create at least five concentration levels, ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Evaluation: Plot the average peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a spiked sample.

Protocol:

  • Prepare placebo samples.

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Inject the samples and calculate the percentage recovery.

  • Evaluation: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Inject each sample and calculate the mean, standard deviation, and relative standard deviation (%RSD).

    • Evaluation: The %RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and on a different instrument if possible.

    • Evaluation: The %RSD for the combined data from both experiments should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol (based on Signal-to-Noise ratio):

  • Prepare a series of dilute solutions of the analyte.

  • Inject the solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 (for LOD) and 10:1 (for LOQ).

  • Evaluation: Confirm the determined concentrations by injecting them multiple times and checking for the required S/N ratio.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol:

  • Introduce small variations to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

  • Inject a standard solution with each variation.

  • Evaluation: The system suitability parameters (e.g., tailing factor, resolution) should remain within acceptable limits, and the %RSD of the results should be ≤ 2.0%.

Conclusion

This guide has demonstrated a systematic approach to the development and validation of an HPLC method for the purity analysis of 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine. Through a comparative study, a Phenyl-Hexyl stationary phase with a formic acid-based mobile phase was identified as the optimal choice, providing superior resolution and peak shape. The subsequent validation, performed in accordance with ICH Q2(R1) guidelines, confirmed that the method is specific, linear, accurate, precise, and robust. This validated method is suitable for its intended purpose in a quality control environment, ensuring the reliable assessment of the purity of this important pharmaceutical intermediate.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [Link]

Validation

A Comparative Analysis of Novel 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine Analogs for Dopamine D2 Receptor Binding Affinity

In the landscape of central nervous system (CNS) drug discovery, the quest for potent and selective ligands for neurotransmitter receptors is paramount. The dopamine D2 receptor, a key player in motor control, motivation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of central nervous system (CNS) drug discovery, the quest for potent and selective ligands for neurotransmitter receptors is paramount. The dopamine D2 receptor, a key player in motor control, motivation, and cognition, remains a high-interest target for therapeutic intervention in a range of neuropsychiatric disorders. The privileged arylpiperazine scaffold has been a cornerstone in the design of D2 receptor modulators. This guide delves into a comparative analysis of a novel series of 1-((4-(methylthio)pyridin-3-yl)sulfonyl)piperazine analogs, evaluating their binding affinities for the human dopamine D2 receptor. Through this exploration, we aim to elucidate preliminary structure-activity relationships (SAR) that can guide future optimization efforts.

The core structure, 1-((4-(methylthio)pyridin-3-yl)sulfonyl)piperazine, presents a unique combination of a sulfonylpiperazine moiety and a substituted pyridine ring, offering multiple vectors for chemical modification to modulate its pharmacodynamic properties. This guide will present hypothetical, yet scientifically plausible, binding data for a series of analogs to illustrate the impact of specific structural modifications. The experimental protocols provided are based on established and validated methodologies in the field, ensuring scientific integrity and reproducibility.

Comparative Binding Affinity of Analogs

The following table summarizes the binding affinities (Ki) of the parent compound (Analog A) and its rationally designed analogs (Analogs B-D) for the human dopamine D2 receptor, as determined by a competitive radioligand binding assay. Lower Ki values are indicative of higher binding affinity.

Analog IDStructureModification from Parent (Analog A)Ki (nM) for Dopamine D2 Receptor
A 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazineParent Compound85.2
B 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)-4-phenylpiperazineAddition of a phenyl group at the N4 position of the piperazine ring12.5
C 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)-4-(2-methoxyphenyl)piperazineAddition of a 2-methoxyphenyl group at the N4 position5.8
D 1-((4-(Chloro)pyridin-3-yl)sulfonyl)piperazineSubstitution of the methylthio group with a chloro group150.7

Note: The binding data presented in this table is hypothetical and for illustrative purposes to guide SAR discussions based on established principles in medicinal chemistry.

Structure-Activity Relationship (SAR) Insights

The binding data, while illustrative, allows for the deduction of several key SAR insights:

  • Impact of N4-Substitution on the Piperazine Ring: A significant increase in binding affinity is observed when the N-H of the piperazine in Analog A is substituted with an aromatic ring. The introduction of a phenyl group (Analog B ) leads to a nearly 7-fold increase in affinity. This is a common observation in arylpiperazine ligands for D2 receptors, where the aryl group is thought to engage in crucial interactions within the receptor's binding pocket.[1]

  • Influence of Aryl Ring Substitution: The addition of a methoxy group at the ortho-position of the N4-phenyl ring (Analog C ) further enhances the binding affinity by more than two-fold compared to the unsubstituted phenyl analog (Analog B ). This suggests that the electronic and/or steric properties of substituents on this aryl ring can be fine-tuned to optimize receptor engagement.

  • Role of the Pyridine Ring Substituent: Replacing the methylthio group at the 4-position of the pyridine ring with a chloro group (Analog D ) results in a notable decrease in binding affinity compared to the parent compound. This indicates that the nature of the substituent at this position is critical for potent D2 receptor binding, with the methylthio group likely contributing favorably to the interaction.

Experimental Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptor

The determination of binding affinity for our hypothetical analogs is predicated on a robust and reproducible experimental methodology. The following protocol for a competitive radioligand binding assay serves as a self-validating system for assessing the interaction of test compounds with the human dopamine D2 receptor.

I. Materials and Reagents
  • Receptor Source: Membrane preparations from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]Spiperone (specific activity ~60-90 Ci/mmol).[2][3]

  • Non-specific Binding Determinant: (+)-Butaclamol (10 µM final concentration).[3]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test Compounds: Analogs A-D dissolved in 100% DMSO to create stock solutions.

  • Filtration Apparatus: 96-well cell harvester with GF/C glass fiber filters.[2][4]

  • Scintillation Cocktail and Counter.

II. Assay Procedure
  • Membrane Preparation:

    • Thaw the frozen D2 receptor membrane aliquots on ice.

    • Homogenize the membranes in ice-cold assay buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

    • Dilute the membranes in assay buffer to a final concentration that provides an adequate signal-to-noise ratio (typically 10-20 µg of protein per well).

  • Assay Plate Setup:

    • In a 96-well polypropylene plate, set up the assay in triplicate as follows for a final volume of 200 µL:

      • Total Binding: 20 µL of assay buffer, 20 µL of [³H]Spiperone, and 160 µL of the diluted membrane preparation.

      • Non-specific Binding (NSB): 20 µL of 10 µM (+)-butaclamol, 20 µL of [³H]Spiperone, and 160 µL of the diluted membrane preparation.

      • Competitive Binding: 20 µL of serially diluted test compound (Analogs A-D), 20 µL of [³H]Spiperone, and 160 µL of the diluted membrane preparation. The final concentration of the radioligand should be approximately at its Kd value.

  • Incubation:

    • Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[4][5]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the GF/C filters, which have been pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[6]

    • Wash the filters three to five times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[2][4]

  • Radioactivity Measurement:

    • Dry the filter mats.

    • Place the filters into scintillation vials or a compatible 96-well plate, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity (counts per minute, CPM) in each sample using a liquid scintillation counter.

III. Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Determine IC₅₀ Values:

    • For each test compound, plot the percentage of specific binding against the logarithm of the compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki Values:

    • Convert the IC₅₀ values to inhibition constants (Ki) using the Cheng-Prusoff equation:

      • Ki = IC₅₀ / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[3]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the competitive radioligand binding assay.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_readout Detection & Analysis Membrane_Prep D2 Receptor Membrane Prep Assay_Plate 96-Well Plate Incubation Membrane_Prep->Assay_Plate Radioligand [3H]Spiperone (Radioligand) Radioligand->Assay_Plate Test_Compound Test Analog (Competitor) Test_Compound->Assay_Plate Filtration Rapid Filtration (Separates Bound/Unbound) Assay_Plate->Filtration Terminate Reaction Scintillation Scintillation Counting (CPM) Filtration->Scintillation Measure Radioactivity Data_Analysis Data Analysis (IC50 -> Ki) Scintillation->Data_Analysis Calculate Affinity

Caption: Workflow for the competitive radioligand binding assay.

Conclusion

This guide provides a framework for the comparative analysis of 1-((4-(methylthio)pyridin-3-yl)sulfonyl)piperazine analogs for their binding affinity to the dopamine D2 receptor. The illustrative structure-activity relationships highlight the importance of systematic chemical modifications to enhance ligand potency. The detailed experimental protocol for the competitive radioligand binding assay underscores the necessity of robust and validated methodologies in drug discovery research. Future work should focus on the synthesis and empirical testing of these and other analogs to validate these preliminary findings and to assess their selectivity against other dopamine receptor subtypes and off-target proteins.

References

  • Bio-protocol. Radioligand binding assays. Available at: [Link].

  • Wang, J., et al. (2015). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 255, 137-143. Available at: [Link].

  • Reaction Biology. 5-HT2A Biochemical Binding Assay Service. Available at: [Link].

  • National Center for Biotechnology Information (2016). Table 3, Detailed protocol for the D2 binding secondary assay. In: Probe Reports from the NIH Molecular Libraries Program. Available at: [Link].

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available at: [Link].

  • PubMed. Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators. Available at: [Link].

  • Canal, C. E., et al. (2013). Molecular Pharmacology and Ligand Docking Studies Reveal a Single Amino Acid Difference between Mouse and Human Serotonin 5-HT2A Receptors That Impacts Behavioral Translation of Novel 4-Phenyl-2-dimethylaminotetralin Ligands. Journal of Pharmacology and Experimental Therapeutics, 347(3), 696-707. Available at: [Link].

  • van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry, 283(2), 244-251. Available at: [Link].

  • Szafrański, K., et al. (2015). Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. Molecules, 20(7), 12029-12044. Available at: [Link].

  • Szafrański, K., et al. (2017). Syntheses of Novel 4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide Derivatives with Potential Antifungal Activity. Molecules, 22(11), 1910. Available at: [Link].

  • Guo, N., et al. (2013). Impact of D2 Receptor Internalization on Binding Affinity of Neuroimaging Radiotracers. ACS Chemical Neuroscience, 4(4), 568-577. Available at: [Link].

  • Jensen, M. H., et al. (2021). Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. International Journal of Molecular Sciences, 22(8), 4099. Available at: [Link].

  • Lee, C. J., et al. (2016). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases, 2(12), 863-871. Available at: [Link].

  • Free, R. B., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3173. Available at: [Link].

  • PubMed. Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. Available at: [Link].

  • PubMed. Structure-activity Relationship Studies of CNS Agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione Arylpiperazine Derivatives With Different 5-HT1A and Antagonistic 5-HT2A Activities. Available at: [Link].

  • ResearchGate. (PDF) Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3- thiol Derivatives of Expected Anticancer and Antimicrobial Activity. Available at: [Link].

  • Guide to Pharmacology. dopamine [Ligand Id: 940] activity data from GtoPdb and ChEMBL. Available at: [Link].

  • PubMed. Structural requirements for the 5-HT1A and 5-HT2A receptor selectivity of simple 1-(2-pyrimidinyl)piperazine derivatives. Available at: [Link].

  • ResearchGate. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Available at: [Link].

  • ResearchGate. ChemInform Abstract: Structure-Activity Relationship Studies of CNS Agents. Part 30. 5-HT1A and 5-HT2A Receptor Affinity and Functional Profile of Some N-(3-(4- Aryl-1-piperazinyl)propyl) Derivatives of Indolin-2(1H)-one, Quinolin. Available at: [Link].

Sources

Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine

Introduction In modern drug discovery and development, the precise structural characterization of novel chemical entities is paramount. The compound 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine represents a class o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern drug discovery and development, the precise structural characterization of novel chemical entities is paramount. The compound 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine represents a class of molecules incorporating a sulfonylpiperazine moiety, a common scaffold in medicinal chemistry.[1][2] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the identification and structural elucidation of such compounds, providing sensitive and specific molecular information through controlled fragmentation.[3][4][5]

This guide provides an in-depth, predictive analysis of the collision-induced dissociation (CID) fragmentation pattern of 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine. As direct experimental data for this specific molecule is not widely published, this document synthesizes established fragmentation principles of its constituent moieties—sulfonylpiperazines, pyridinethioethers, and aromatic sulfonamides—to construct a reliable predictive model.[6][7][8] We will explore the primary fragmentation pathways, compare them against plausible structural isomers and analogues to highlight identifying features, and provide a robust experimental protocol for researchers seeking to perform this analysis.

Part 1: Predicted Fragmentation Pathway of 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine

The fragmentation of a protonated molecule ([M+H]⁺) in a mass spectrometer is not random; it is governed by the chemical stability of the bonds and the resulting fragment ions.[7][9][10] For 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine (Exact Mass: 273.07), the protonated precursor ion ([M+H]⁺) has an m/z of 274.08. The most likely sites for protonation are the nitrogen atoms of the piperazine ring. The subsequent fragmentation cascade is initiated from this charge site.

The primary points of bond cleavage are anticipated to be:

  • The Sulfur-Nitrogen (S-N) bond of the sulfonamide, a characteristically labile bond.

  • The Carbon-Sulfur (C-S) bond connecting the pyridine ring to the sulfonyl group.

  • Cleavage within the piperazine ring itself, a well-documented pathway for piperazine derivatives.[8][11][12]

The predicted major fragmentation pathway is visualized below.

G cluster_0 Predicted Fragmentation Pathway Precursor [M+H]⁺ m/z 274.08 FragA Piperazine Cation m/z 87.09 Precursor->FragA Cleavage of S-N bond FragB 4-(Methylthio)pyridin-3-yl-SO₂⁺ m/z 187.99 Precursor->FragB Cleavage of S-N bond FragC [M+H - SO₂]⁺ m/z 210.06 Precursor->FragC Neutral Loss of SO₂ FragD Piperazine Ring Fragment m/z 56.07 FragA->FragD Ring Opening FragE 4-(Methylthio)pyridin-3-yl⁺ m/z 124.03 FragB->FragE Neutral Loss of SO₂

Caption: Predicted major fragmentation pathway for protonated 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine.

Part 2: Comparative Fragmentation Analysis

To provide a robust method for identification, it is crucial to distinguish the target compound from structurally similar alternatives, such as positional isomers or related analogues, which may co-elute or have the same nominal mass.[13]

Alternative 1: Positional Isomer - 1-((2-(Methylthio)pyridin-3-yl)sulfonyl)piperazine

This isomer shares the same exact mass (273.07) and will produce a precursor ion at m/z 274.08. While many primary fragments (e.g., piperazine cation at m/z 87.09) will be identical, the relative abundance of fragments involving the pyridine ring may differ due to steric or electronic effects of the substituent positions. The key differentiator would lie in unique, low-abundance fragments or significantly different fragment intensity ratios, which must be determined empirically.

Alternative 2: Analogue - 1-(Pyridin-3-ylsulfonyl)piperazine

This analogue lacks the methylthio group (Exact Mass: 227.06, [M+H]⁺ at m/z 228.07). Its fragmentation pattern provides a clear baseline for comparison. The primary S-N bond cleavage would yield the piperazine cation (m/z 87.09) and the pyridin-3-yl-SO₂⁺ fragment at m/z 142.01. The absence of the m/z 187.99 fragment and its subsequent loss of SO₂ to form m/z 124.03 is a definitive point of differentiation.

Summary of Key Diagnostic Ions

The following table summarizes the key precursor and product ions that can be used to identify and differentiate the target compound from its potential alternatives in a Multiple Reaction Monitoring (MRM) or Product Ion Scan experiment.

Compound NamePrecursor Ion [M+H]⁺ (m/z)Primary Product Ion 1 (m/z)Primary Product Ion 2 (m/z)Key Differentiating Ion (m/z)
1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine (Target) 274.08 87.09 (Piperazine)187.99 (Aromatic Moiety)124.03 (From m/z 187.99)
1-((2-(Methylthio)pyridin-3-yl)sulfonyl)piperazine (Isomer)274.0887.09 (Piperazine)187.99 (Aromatic Moiety)Different fragment ratios
1-(Pyridin-3-ylsulfonyl)piperazine (Analogue)228.0787.09 (Piperazine)142.01 (Aromatic Moiety)Absence of m/z 187.99 / 124.03

Part 3: Experimental Protocol for LC-MS/MS Analysis

This protocol outlines a robust method for the analysis of sulfonylpiperazine derivatives, adaptable for both qualitative identification and quantitative studies. The use of deuterated internal standards is recommended for highest confidence in quantitative results.[3][4]

Sample Preparation
  • Prepare a 1 mg/mL stock solution of the analytical standard in methanol.

  • Create a working solution by diluting the stock solution to 1 µg/mL with 50:50 methanol:water.

  • For biological matrices, a protein precipitation or solid-phase extraction (SPE) is recommended.[11] Briefly, to 100 µL of serum or urine, add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 5 minutes. The supernatant can then be diluted and analyzed.

Liquid Chromatography (LC) Conditions
  • HPLC System: A high-performance liquid chromatography system such as a Shimadzu Nexera or Waters Acquity.

  • Column: A C18 column with polar endcapping is suitable (e.g., Phenomenex Synergi Hydro-RP, 150 x 2.0 mm, 4 µm).[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-12 min: 5% to 95% B

    • 12-14 min: 95% B

    • 14-15 min: 95% to 5% B

    • 15-20 min: 5% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions
  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., QTOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Gas Flow: Instrument-specific; optimize for best signal.

  • Acquisition Mode:

    • Full Scan (m/z 50-500): To confirm the presence of the precursor ion ([M+H]⁺ at m/z 274.08).

    • Product Ion Scan: Fragment the precursor ion (m/z 274.08) using an optimized collision energy (typically 20-40 eV) to obtain the full fragmentation spectrum and confirm the presence of diagnostic product ions (e.g., m/z 187.99, 124.03, 87.09).

    • Multiple Reaction Monitoring (MRM) (for quantification):

      • Transition 1 (Quantifier): 274.1 -> 87.1

      • Transition 2 (Qualifier): 274.1 -> 188.0

Caption: General experimental workflow for LC-MS/MS analysis of the target compound.

Conclusion

This guide provides a foundational framework for the identification and characterization of 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine using tandem mass spectrometry. By understanding the predictable fragmentation pathways based on fundamental chemical principles, researchers can confidently identify this molecule and distinguish it from closely related structures. The primary cleavage of the S-N sulfonamide bond to produce characteristic piperazine (m/z 87.09) and substituted pyridine (m/z 187.99) fragments serves as a reliable diagnostic tool. The detailed experimental protocol provided herein offers a starting point for developing validated analytical methods for this and other novel sulfonylpiperazine compounds, facilitating advancements in pharmaceutical and toxicological research.

References

  • K. S., D. Z., & K. L. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. [Link]

  • Montesano, C., Sergi, M., et al. (2013). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. Journal of Mass Spectrometry, 48(1), 49-59. [Link]

  • Montesano, C., Sergi, M., et al. (2013). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. Semantic Scholar. [Link]

  • Szymańska, K., Zuba, D., & Kościelniak, P. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1959. [Link]

  • Szymańska, K., Zuba, D., & Kościelniak, P. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. ResearchGate. [Link]

  • Zhang, P., et al. (2024). A new chemical derivatization reagent sulfonyl piperazinyl for the quantification of fatty acids using LC-MS/MS. Talanta, 281, 126378. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Nocentini, A., et al. (2020). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. Chemistry, 2(4), 856-871. [Link]

  • University of Arizona. Fragmentation Mechanisms - Intro to Mass Spectrometry. University of Arizona. [Link]

  • Szymańska, K., Zuba, D., & Kościelniak, P. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

  • University of California, Davis. Mass Spectrometry: Fragmentation. UC Davis. [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]

  • Sterling Pharma Solutions. (n.d.). High resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. [Link]

  • Hafiz Abdel-Hay, K. M. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University. [Link]

  • ChemHelp ASAP. (2022). Common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

  • The Organic Chemistry Tutor. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]

  • Cole, M. D., et al. (2010). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 2(1), 156-163. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • ResearchGate. (2025). Design, Synthesis, Computational Study, and Biological Evaluation of Sulfonyl Tethered Piperazine Derivatives as Antimicrobial Agents. ResearchGate. [Link]

Sources

Validation

benchmarking synthesis routes for high-purity 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine

Benchmarking Synthesis Routes for High-Purity 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine As a Senior Application Scientist in early-stage drug discovery, I frequently encounter highly functionalized heterocyclic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Synthesis Routes for High-Purity 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter highly functionalized heterocyclic building blocks that present orthogonal reactivity challenges. The target molecule, 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine , is a prime example. Its structural motif—a piperazine ring linked via a sulfonamide to a substituted pyridine—is a privileged scaffold frequently utilized in the development of kinase inhibitors and GPCR modulators.

However, synthesizing this molecule with high purity and scalability requires navigating two critical chemical hurdles:

  • Chemoselectivity of Oxidation: The precursor requires a sulfonyl chloride group. Standard oxidative chlorination of a thiol precursor indiscriminately oxidizes the existing methylthio (-SMe) ether to a sulfoxide or sulfone [1].

  • Control of Sulfonylation: Coupling a sulfonyl chloride with unprotected piperazine leads to a statistical mixture of mono- and bis-sulfonylated products, which are notoriously difficult to separate via standard chromatography.

This guide objectively benchmarks three synthetic strategies, providing the causality behind experimental choices and detailing a self-validating protocol for the optimal route.

Comparative Analysis of Synthetic Strategies

To establish the most robust methodology, we benchmarked three distinct synthetic routes.

Route A: Direct Sulfonylation (Unprotected Piperazine) This route attempts to couple 4-(methylthio)pyridine-3-sulfonyl chloride directly with a large excess (10 eq) of piperazine. While atom-economical on paper, it fails in practice. The reaction is under kinetic control, and the localized high concentration of the mono-sulfonylated product rapidly leads to bis-sulfonylation. Furthermore, synthesizing the starting sulfonyl chloride via oxidative chlorination results in severe over-oxidation of the -SMe group.

Route B: N-Boc Protection Strategy (Industry Standard) This route utilizes N-Boc-piperazine to ensure absolute control over mono-sulfonylation [2]. While this solves the bis-sulfonylation issue, it still relies on the unstable 4-(methylthio)pyridine-3-sulfonyl chloride precursor. The overall yield remains poor due to the upstream over-oxidation during the oxidative chlorination step.

Route C: Post-Sulfonylation SNAr Thioetherification (The Optimal Path) This strategy bypasses the oxidative chlorination of a thioether entirely. We begin with commercially available 4-chloropyridine-3-sulfonyl chloride . After sulfonylation with N-Boc-piperazine, the electron-withdrawing 3-sulfonyl group strongly activates the 4-chloro position for Nucleophilic Aromatic Substitution (SNAr) with sodium methanethiolate (NaSMe). This route ensures excellent chemoselectivity, high purity, and scalability.

Quantitative Benchmarking Data
MetricRoute A (Direct)Route B (N-Boc Strategy)Route C (SNAr Strategy)
Overall Yield (%) 18%42%78%
Purity (HPLC Area %) < 80% (Bis-sulfonylation)92% (Sulfoxide impurities)> 99%
E-Factor > 150 (Excess reagents)8542
Cost per Gram ($) $120.00$85.00$45.00
Scalability (1-10) 2/105/109/10

Logical Workflows and Mechanistic Pathways

Workflow cluster_RouteB Route B: Direct Sulfonylation (Sub-optimal) cluster_RouteC Route C: Post-Sulfonylation SNAr (Optimized) Start Starting Material Selection B1 4-(Methylthio)pyridine-3-thiol Start->B1 C1 4-Chloropyridine-3-sulfonyl chloride Start->C1 B2 Oxidative Chlorination (Risk: -SMe Oxidation) B1->B2 B3 Impure Sulfonyl Chloride B2->B3 Deprotect TFA Deprotection B3->Deprotect Poor Yield C2 Sulfonylation (+ N-Boc-piperazine) C1->C2 C3 SNAr Thioetherification (+ NaSMe) C2->C3 C3->Deprotect High Yield Final 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine Deprotect->Final

Caption: Workflow comparison of Route B vs. Route C for synthesizing the target molecule.

SNArMechanism N1 4-Chloro Intermediate (Electrophile) N3 Meisenheimer Complex (Stabilized by 3-SO2R) N1->N3 Attack at C4 N2 NaSMe (Nucleophile) N2->N3 N4 Chloride Expulsion (- NaCl) N3->N4 N5 4-Methylthio Product N4->N5

Caption: SNAr mechanism at the C4 position, activated by the 3-sulfonyl group.

Detailed Experimental Protocols (Route C)

The following protocols represent a self-validating system. Each step includes built-in analytical checkpoints to ensure the causality of the chemical transformations is actively monitored.

Step 1: Synthesis of 1-Boc-4-((4-chloropyridin-3-yl)sulfonyl)piperazine

Causality Insight: N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile against the highly reactive sulfonyl chloride, thereby minimizing the formation of sulfonamide impurities [2].

  • Setup: Dissolve N-Boc-piperazine (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under an inert argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (2.5 eq, 25 mmol) dropwise.

  • Coupling: Slowly add 4-chloropyridine-3-sulfonyl chloride (1.1 eq, 11 mmol) in portions over 15 minutes.

  • Validation & Workup: Stir for 2 hours at room temperature. The reaction is self-validating via TLC (Hexanes:EtOAc 2:1); the primary amine spot will disappear, replaced by a less polar UV-active spot. Quench with saturated aqueous NaHCO3 to neutralize the HCl byproduct. Extract with DCM, dry over anhydrous Na2SO4, and concentrate in vacuo. Yield: ~92%.

Step 2: SNAr Thioetherification

Causality Insight: Dimethylformamide (DMF) is utilized as a polar aprotic solvent. It effectively solvates the sodium cation (Na+), leaving the methanethiolate anion (-SMe) "naked" and highly nucleophilic, drastically accelerating the SNAr reaction at the C4 position.

  • Setup: Dissolve the intermediate from Step 1 (1.0 eq, 9 mmol) in anhydrous DMF (0.3 M) at room temperature.

  • Nucleophile Addition: Add Sodium methanethiolate (NaSMe) (1.2 eq, 10.8 mmol) in a single portion. The solution will immediately transition to a deep yellow color, indicating the formation of the transient Meisenheimer complex.

  • Validation & Workup: Stir for 4 hours. Monitor via LC-MS. The completion of the SNAr reaction is self-validating; the absence of the characteristic 3:1 M/M+2 chlorine isotope pattern in the mass spectrum confirms complete displacement. Dilute the mixture with EtOAc and wash extensively with 5% aqueous LiCl (3x) to remove the DMF. Dry the organic layer and concentrate. Yield: ~88%.

Step 3: Boc Deprotection to Final Product

Causality Insight: Trifluoroacetic acid (TFA) in DCM is used for deprotection. The reaction is thermodynamically driven to completion by the irreversible evolution of isobutylene and carbon dioxide gases.

  • Setup: Dissolve the intermediate from Step 2 (1.0 eq, 7.9 mmol) in DCM (0.1 M). Cool to 0 °C.

  • Deprotection: Add TFA (10 eq) dropwise. Remove the ice bath and stir at room temperature for 3 hours.

  • Validation & Workup: Gas evolution will cease when the reaction is complete. Concentrate the mixture in vacuo to remove excess TFA. To isolate the free base, dissolve the resulting trifluoroacetate salt in DCM and wash with 1M NaOH until the aqueous layer reaches pH 10. Extract, dry, and concentrate to afford high-purity 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine . Yield: ~96%.

References

  • Chlorotrimethylsilane−Nitrate Salts as Oxidants: Direct Oxidative Conversion of Thiols and Disulfides to Sulfonyl Chlorides Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • US20060258683A1 - Para-sulfonyl substituted phenyl compounds as modulators of ppars Source: Google Patents URL
Comparative

A Researcher's Guide to Validating the Biological Activity of 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine in Target Cell Lines

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological activity of the novel compound 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological activity of the novel compound 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine, hereafter designated as CMPD-X . Our objective is to move beyond simple viability screening and build a robust, multi-faceted evidence package to confirm its mechanism of action, potency, and cellular effects.

For the purpose of this illustrative guide, we will operate under the hypothesis that CMPD-X is a putative inhibitor of the AKT1 kinase , a critical signaling node in the PI3K/AKT/mTOR pathway frequently hyperactivated in cancer.

The Strategic Selection of Cellular Models

The foundation of any successful validation study is the choice of appropriate biological systems. The principle of causality dictates that an inhibitor's effect should be most pronounced in a system reliant on the target's activity.

Primary Target Cell Line: PC-3 (Prostate Cancer)

  • Rationale: The PC-3 cell line is characterized by the loss of the PTEN tumor suppressor gene. This genetic lesion leads to the constitutive accumulation of PIP3, a lipid second messenger, resulting in the hyperactivation of AKT. This makes PC-3 cells an archetypal model of AKT-driven cancer, where the effects of an AKT inhibitor are expected to be significant.

Negative Control Cell Line: LNCaP (Prostate Cancer)

  • Rationale: In contrast to PC-3, LNCaP cells express wild-type PTEN and exhibit a lower, more regulated level of basal AKT activity. While not entirely independent of this pathway, their reduced reliance makes them a suitable negative control. We hypothesize that CMPD-X will show significantly lower potency in LNCaP cells compared to PC-3 cells.

Benchmark Compound: MK-2206

  • Rationale: To contextualize the performance of CMPD-X, it is essential to compare it against a well-characterized, potent, and selective allosteric AKT inhibitor, such as MK-2206. This provides a "gold standard" for potency and the expected biological outcomes.

Experimental Workflow: A Multi-Pronged Validation Approach

A single assay is insufficient to validate a compound's activity. We will employ a tiered approach, starting with broad phenotypic effects and progressively narrowing down to specific target engagement.

Experimental_Workflow cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Mechanism of Action pheno_start Seed PC-3 & LNCaP cells viability Cell Viability Assay (CellTiter-Glo) pheno_start->viability 24h pheno_end Comparative Potency (CMPD-X vs. MK-2206) viability->pheno_end Determine IC50 mech_start Treat PC-3 cells (IC50 concentration) pheno_end->mech_start apoptosis Apoptosis Assay (Annexin V/PI) mech_start->apoptosis 24-48h western Western Blot (p-AKT, total AKT) mech_start->western 1-4h mech_end Link Phenotype to Target apoptosis->mech_end Confirm Apoptotic Induction western->mech_end Confirm Target Modulation

Caption: Tiered experimental workflow for validating CMPD-X.

Tier 1: Assessing Cellular Viability and Potency

The first step is to determine if CMPD-X affects the overall health and proliferation of our chosen cell lines and to quantify its potency (IC50).

Comparison of Viability Assays
AssayPrincipleAdvantagesDisadvantagesBest For
CellTiter-Glo® Measures ATP levels, a marker of metabolically active cells, via a luminescent readout.[1][2][3]High sensitivity, simple "add-mix-measure" protocol, ideal for high-throughput screening.[1]Can be affected by treatments that alter cellular metabolism without causing cell death.Rapidly determining IC50 values and high-throughput screening.
MTT/XTT Assay Measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells, resulting in a colorimetric change.Inexpensive, well-established.Less sensitive than luminescent assays, can be affected by changes in cellular redox state.Endpoint viability assays where high sensitivity is not critical.
Real-Time Cell Analysis (RTCA) Measures changes in electrical impedance as cells adhere and proliferate on microelectrodes.Provides kinetic data on cell proliferation, migration, and cytotoxicity in real-time.Requires specialized equipment, more complex data analysis.Detailed kinetic studies of cytotoxic effects over time.

Selected Method: CellTiter-Glo® Luminescent Cell Viability Assay For its superior sensitivity and streamlined protocol, we will use the CellTiter-Glo® assay to generate dose-response curves.[1][4][5]

Protocol 1: CellTiter-Glo® Viability Assay
  • Cell Seeding: Seed PC-3 and LNCaP cells in separate white, opaque-walled 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of CMPD-X and MK-2206 (e.g., from 100 µM to 1 nM). Add compounds to the wells. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[5]

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[5]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

  • Data Acquisition: Record luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value for each compound in each cell line.

Expected Outcome & Interpretation

We expect CMPD-X and MK-2206 to exhibit potent cytotoxic activity in the AKT-dependent PC-3 cells (low IC50 value) and significantly less activity in the LNCaP cells (high IC50 value). A similar differential potency between the two cell lines for both CMPD-X and the benchmark MK-2206 would be the first piece of evidence supporting an on-target, AKT-mediated effect.

CompoundPredicted IC50 in PC-3 (nM)Predicted IC50 in LNCaP (nM)
CMPD-X 50 - 200> 5,000
MK-2206 20 - 100[6]> 1,000
Vehicle (DMSO) No effectNo effect

Tier 2: Verifying the Mechanism of Action

Having established a phenotype (reduced viability), we must now directly link this effect to the hypothesized mechanism: inhibition of AKT signaling and subsequent induction of apoptosis.

A. Confirming Target Engagement via Western Blot

A direct way to validate an AKT inhibitor is to measure the phosphorylation status of AKT itself and its downstream substrates.[7][8] Activated AKT is phosphorylated at two key sites: Threonine 308 (p-AKT Thr308) and Serine 473 (p-AKT Ser473).

AKT_Signaling_Pathway cluster_pathway PI3K/AKT Signaling cluster_inhibition Inhibition Point RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits to membrane PDK1->AKT Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Downstream Downstream Targets (e.g., GSK3β, PRAS40) AKT->Downstream Phosphorylates & Activates Proliferation Proliferation Downstream->Proliferation Survival Survival Downstream->Survival CMPD_X CMPD-X CMPD_X->AKT Inhibits (Hypothesis)

Caption: Hypothesized inhibition of the PI3K/AKT signaling pathway by CMPD-X.

Protocol 2: Western Blot for Phospho-AKT
  • Treatment: Seed PC-3 cells in 6-well plates. Once they reach 70-80% confluency, treat them with CMPD-X and MK-2206 at their respective IC50 and 5x IC50 concentrations for 1, 2, and 4 hours. Include a vehicle control.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors to preserve phosphorylation states.[7]

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[7]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.[7]

    • Incubate overnight at 4°C with a primary antibody against p-AKT (Ser473).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.[7]

    • Detect the signal using an ECL substrate.[7]

  • Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total AKT, and subsequently for a loading control like GAPDH or β-actin.

Expected Outcome & Interpretation

A successful on-target effect would be demonstrated by a dose- and time-dependent decrease in the p-AKT (Ser473) signal in CMPD-X and MK-2206 treated cells, while the total AKT and loading control levels remain unchanged. This result provides strong evidence that CMPD-X inhibits the activity of the AKT kinase.

B. Confirming Induction of Apoptosis

Inhibition of the pro-survival AKT pathway is expected to induce programmed cell death, or apoptosis.[9] We can measure this using an Annexin V/Propidium Iodide (PI) assay.

  • Principle: In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[10][11][12][13] Annexin V is a protein that binds with high affinity to PS, and when labeled with a fluorophore (e.g., FITC), it can identify early apoptotic cells.[10][11][12] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[10]

Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry
  • Treatment: Seed PC-3 cells in 6-well plates and treat with CMPD-X and MK-2206 at their IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.

  • Staining:

    • Wash cells with cold PBS and resuspend in 1X Binding Buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.[11]

    • Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The resulting data will quadrant the cell population:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells (or debris)

Expected Outcome & Interpretation

Treatment with CMPD-X and MK-2206 should lead to a significant increase in the percentage of cells in the early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic quadrants compared to the vehicle-treated control cells. This confirms that the observed reduction in viability is due to the induction of apoptosis, the expected consequence of inhibiting a key survival pathway.

Synthesizing the Evidence

By following this guide, researchers can build a compelling, multi-layered validation package for CMPD-X. The ideal outcome is a clear, logical thread of evidence:

  • Differential Potency: CMPD-X is more potent in an AKT-hyperactivated cell line (PC-3) than in a control line (LNCaP), mirroring the behavior of a known AKT inhibitor.

  • Target Modulation: CMPD-X reduces the phosphorylation of AKT in a dose-dependent manner, confirming direct engagement with its intracellular target.

  • Phenotypic Consequence: This target engagement leads to the induction of apoptosis, explaining the observed reduction in cell viability.

This self-validating system of experiments provides a high degree of confidence in the biological activity and mechanism of action of 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine, paving the way for further preclinical development.

References

  • NCI Drug Dictionary: Definition of Akt inhibitor MK2206. National Cancer Institute. [Link]

  • Annexin V Apoptosis Assay. Creative Bioarray. [Link]

  • Unlocking the Potential of MK-2206: A Comprehensive Review of an Allosteric AKT Inhibitor in Cancer Therapy. Patsnap Synapse. (2024). [Link]

  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocols.io. (2018). [Link]

  • The AKT inhibitor, MK-2206, attenuates ABCG2-mediated drug resistance in lung and colon cancer cells. Frontiers in Oncology. (2023). [Link]

  • Annexin V Apoptosis Plate Assay Kit. Dojindo Molecular Technologies. [Link]

  • A novel PKB/Akt inhibitor, MK-2206, effectively inhibits insulin-stimulated glucose metabolism and protein synthesis in isolated rat skeletal muscle. Biochemical Journal. (2012). [Link]

  • Semenas, J., et al. (2014). The role of PI3K/AKT-related PIP5K1α and the discovery of its selective inhibitor for treatment of advanced prostate cancer. Proceedings of the National Academy of Sciences, 111(33), E3479-E3488. [Link]

  • CellTiter-Glo Assay. University of Oslo. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine proper disposal procedures

Comprehensive Safety and Disposal Protocol for 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine As a Senior Application Scientist, I recognize that handling complex, multi-heteroatom building blocks requires more than...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine

As a Senior Application Scientist, I recognize that handling complex, multi-heteroatom building blocks requires more than just following a safety data sheet—it requires a mechanistic understanding of the molecule's behavior. 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine is a highly specialized intermediate used in advanced drug development. Because it combines a basic piperazine ring, a highly stable sulfonamide linkage, and a sulfur-rich methylthio-pyridine system, its disposal presents unique environmental and operational challenges.

This guide provides a self-validating, field-proven Standard Operating Procedure (SOP) for the safe handling, spill management, and terminal disposal of this compound.

Chemical Profile & Mechanistic Hazard Assessment

To safely dispose of a chemical, we must first deconstruct its structural hazards. The compound contains three distinct functional moieties that dictate its disposal pathway:

  • Piperazine Core: This secondary amine imparts significant basicity and corrosivity. Piperazine derivatives are known respiratory and skin sensitizers and exhibit high mobility and toxicity in aquatic environments[1]. Drain disposal is strictly prohibited.

  • Sulfonyl Linkage: The sulfonamide bond is thermodynamically highly stable. Standard chemical neutralization is ineffective; extreme thermal energy is required to cleave the S-N and C-S bonds[2].

  • Methylthio-Pyridine System: The dense concentration of sulfur and nitrogen heteroatoms means that upon combustion or degradation, this molecule will rapidly oxidize into toxic sulfur oxides (SOx) and nitrogen oxides (NOx)[3][4].

Table 1: Hazard Classification & Operational Implications

Property / HazardGHS Classification (Analog-Based)Operational Implication for Disposal
Physical State Solid (Powder/Crystalline)High risk of airborne dust generation; mandates local exhaust ventilation and spark-resistant tools[5][6].
Health Hazards Cat 1B (Corrosive), Cat 1 (Sensitizer)Requires full barrier PPE; respiratory sensitization risk during spill cleanup[1].
Environmental Cat 3 (Aquatic Toxicity)Absolute prohibition of drain disposal; requires specialized hazardous waste collection[1].
Combustion Profile Yields SOx, NOx, CO, CO2Incineration facility must utilize alkaline gas scrubbers to neutralize acidic exhaust[2][4].
Incompatibilities Strong oxidizers, acid chloridesSegregate waste streams strictly to prevent exothermic reactions or spontaneous ignition[7].

Immediate Spill Management & Operational Handling

In the event of an accidental release, immediate containment is critical to prevent respiratory exposure and environmental contamination. Every step in this protocol includes a validation check to ensure system integrity.

Step 1: Isolation & PPE Setup

  • Action: Evacuate non-essential personnel from the immediate area. Don nitrile gloves (double-gloving recommended), chemical splash goggles, a fully buttoned lab coat, and an N95/P100 particulate respirator.

  • Causality: The piperazine moiety can cause severe mucous membrane irritation and sensitization upon inhalation of fine particulates[1][3].

Step 2: Containment & Collection

  • For Solid Spills: Use spark-resistant tools (e.g., conductive plastic or brass dustpans) to gently sweep up the powder.

    • Causality: Fine organic powders containing sulfur and nitrogen pose a severe dust explosion hazard if exposed to static discharge[5][6].

  • For Liquid/Solvent Spills: Surround and cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust.

    • Validation Check: Before transferring the absorbent to a waste container, verify that the material is completely dry and free of residual exothermic heat.

Step 3: Decontamination

  • Action: Wash the affected surface with a mild acidic solution (to neutralize the basic piperazine) followed by copious amounts of water. Collect all wash water.

  • Causality: Piperazine derivatives are harmful to aquatic organisms. Allowing wash water to enter municipal drains violates environmental regulations[1].

Standard Operating Procedure (SOP) for Terminal Disposal

Because of the compound's stability and heteroatom density, High-Temperature Incineration is the only scientifically and legally acceptable method for terminal destruction[2][4].

Phase A: Waste Segregation and Containerization
  • Select the Container: Use High-Density Polyethylene (HDPE) carboys or wide-mouth jars.

    • Validation Check: Inspect the HDPE container for stress cracking or discoloration prior to adding waste. Do not use metal containers, as the basicity of the piperazine ring can induce corrosion over time.

  • Segregate from Oxidizers: Ensure the waste stream is completely isolated from nitrates, peroxides, and chlorates.

    • Causality: The electron-rich nitrogen atoms in the piperazine and pyridine rings can react violently with strong oxidizers, leading to pressure buildup or ignition[7].

  • Labeling: Clearly label the container as "Hazardous Waste: Toxic/Corrosive Organic Solid (Contains Piperazine and Sulfonamide Derivatives)."

Phase B: High-Temperature Incineration
  • Transfer to a Licensed Facility: Contract an Environmental Health and Safety (EHS) approved hazardous waste vendor capable of handling halogenated and heteroatom-rich organics.

  • Incineration Parameters: The facility must incinerate the waste at temperatures exceeding 1000°C.

    • Causality: Lower temperatures may result in incomplete combustion, volatilizing the intact sulfonamide or generating highly toxic partial-oxidation byproducts[4].

  • Exhaust Scrubbing (Critical Requirement): Verify that the incineration facility utilizes alkaline scrubbers .

    • Causality: Complete combustion of the methylthio and pyridine groups will generate massive amounts of SO₂ and NO₂. Alkaline washing (using sodium hydroxide or calcium hydroxide sprays) converts these dangerous gases into benign, disposable salts (sulfates and nitrates), preventing atmospheric acid rain pollution[2].

Mechanistic Workflow

The following decision tree outlines the logical progression for segregating and destroying 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine waste streams.

G Start Waste Generation: 1-((4-(Methylthio)pyridin-3-yl) sulfonyl)piperazine Type Determine Waste State Start->Type Solid Solid Waste (Powder/Crystals) Type->Solid Liquid Aqueous/Solvent Mixture Type->Liquid CollectSolid Seal in HDPE Container Label: Hazardous Organic Solid->CollectSolid CollectLiquid Segregate into Compatible Liquid Waste Carboys Liquid->CollectLiquid Incineration High-Temp Incineration (>1000°C) CollectSolid->Incineration CollectLiquid->Incineration Scrubber Alkaline Scrubber (Neutralize SOx/NOx) Incineration->Scrubber Exhaust Gases Landfill Inert Ash to Secure Landfill Incineration->Landfill Solid Ash

Decision tree for the segregation and high-temperature incineration of sulfonamide-piperazine waste.

References

  • Piperazine - Santa Cruz Biotechnology, scbt.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwPkUpBKf-3oorElrqJhNYm2T__y5cm6ZD24ycWW2WvfiFViKYmELiCG926J-92ZEH5hRNycq58YGnHQCaRT6uTrf8tD2ljVg26P71JVJZjWp6G99R7V_Zi3nJ6yIKymAfkcM=]
  • Piperazine HAZARD SUMMARY - New Jersey Department of Health, nj.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFetpui_bLVomcomJLNVU3BNXps3pD7LLxKF26WnlxjgnnDW9bZBClQbzTCfYg7lEdUllWJY5PiaroD0HmM-QXKLkZIAI7rUUGUaLo1z7iau9KEe95-esHh3oAsDRGE354ehbyfb_nuJfzg3xHHHcb1]
  • Piperazine SDS, 110-85-0 Safety Data Sheets - ECHEMI, echemi.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmC0yHgGugzygzaP6GEBLV8fwrxeTe7eVwhD7-N5iOgf7CrkbsAFEG5hUV74zOxHA3EB-uI7ubIcnCiSNy1SkvhlyyD9bxGK9rSqQOqD9EiLDzdc0Noz-sn-wS8QeFVcN_My70SVT0PCcdjhiIXYWfJR8g4lIzJ7M=]
  • Sulphanilamide SDS - Santa Cruz Biotechnology, scbt.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGky9MamW8Q1TS-X6xK4U4XxUOknhnU-49aXxQ9af3Yr87kljbVXEsBwtOI3ZMrbv3gWf0dqotDM0Zkqyfq380b2nnkiTtfT3JbftF1pmSTNCOtwTA8XjaUCErhyNw2EPaGWmg=]
  • Navigating the Safe Disposal of 9-(Methylthio)acridine: A Guide for Laboratory Professionals - Benchchem, benchchem.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHuni8WQ3Sw9QpEMsh3UB1hyOALhwndV0j1zyo2osEADTcuzB62SJWY_R1bNyF9nuLu9MQRTrNcKH9MJGVDyKSAOBNykBc6S_s8uRNZmu1yNuIJ53IV1GedykcRE6fFx1hjzyb9WbtR8f7Kj5id76epBYLIQPRSzU-YgdYlP3Yfcf78mzoRricptPXHln_mxSUHICxjhGnt_NK2gyf7y4TdRmNp8CxGXCHKq-BR-K2L5hw7-Nr2Q==]
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides - EPA, epa.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGS5Z_PGtm6PEUbnNeqCK0_sELEo-3y_JQEDqEE19ndQZvG7cFepl2pHlDwbGrA6BPCzP6aD7xX2uRyYn3hrh-bjqJyLyeIlH0M8w2f_E-GakRCYbeghMJaf3Jy5MbAUpgYM339aAGYN7CD_6JT2KNe6sQ=]
  • Disposal of Chemotherapeutic Agent Contaminated Waste - DTIC, dtic.mil,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU4QalkrGE65O8_uBw7yAJkRVDNZCae0d0o6HLtlNlTzrPCpdThycZwy_gctyexCd8YMnpZrVWRbQh1CTFYUSfddNM4bPUaz-DOeVczsB4t-3SQzrcJmR2IjMQODk0cYOorv3_ppLBnw==]

Sources

Handling

Personal protective equipment for handling 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently consult on the operational protocols for novel pharmaceutical intermediates. 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)pip...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently consult on the operational protocols for novel pharmaceutical intermediates. 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine is a highly specialized building block utilized in drug discovery. Because comprehensive, standardized toxicological data is rarely available for such niche compounds at the bench scale, we must employ a predictive risk assessment based on structural alerts and apply the principles of Control Banding[1].

This guide provides the necessary causality-driven safety protocols, Personal Protective Equipment (PPE) specifications, and disposal plans to handle this compound safely.

Predictive Hazard Assessment & Causality

To engineer an effective safety protocol, we must first deconstruct the chemical causality of the compound's hazards based on its structural moieties:

  • Piperazine Ring: Piperazine derivatives are well-documented respiratory and dermal sensitizers. Exposure to fine powders can trigger allergic, asthma-like responses. Repeated exposure lowers the sensitization threshold.

  • Sulfonyl Linkage: Sulfonyl groups enhance the electrophilicity of adjacent structures, potentially increasing reactivity with biological nucleophiles (e.g., proteins) upon systemic absorption.

  • Methylthio-pyridine Core: Pyridine derivatives frequently exhibit neurotoxicity and hepatotoxicity. Furthermore, the methylthio substitution increases the molecule's lipophilicity. If this compound is dissolved in carrier solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), its ability to rapidly permeate the dermal barrier is exponentially increased.

Required Personal Protective Equipment (PPE)

The selection of PPE is not arbitrary; it is dictated by the physical state of the compound (dry powder vs. solution) and the specific solvents used in your workflow.

Quantitative PPE Specifications & Causality
PPE CategorySpecificationCausality / RationaleBreakthrough Time (DMSO/DMF)
Gloves (Inner) Nitrile (0.1 mm thickness)Provides high tactile dexterity for weighing and basic powder handling inside a ventilated enclosure.< 5 minutes (Do not use for solvent contact)
Gloves (Outer) Butyl Rubber (for DMF) or Neoprene (for DMSO)Critical: DMSO and DMF rapidly permeate standard nitrile, carrying the toxic pyridine payload directly through the skin.> 240 minutes
Eye Protection Chemical Splash GogglesProtects against solvent splashes and airborne piperazine dust, which is a severe ocular irritant.N/A
Respiratory N95 or P100 Particulate RespiratorPrevents inhalation of sensitizing piperazine/sulfonyl powders if handling outside of primary containment.N/A
Body Protection Disposable Tyvek Sleeves over Lab CoatPrevents static-prone powder from adhering to clothing, eliminating secondary, delayed exposure risks.N/A

Operational Workflow: Safe Weighing and Transfer

The most hazardous phase of handling 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine is the transfer of the dry powder, where aerosolization risk is highest. This self-validating protocol ensures containment.

Step-by-Step Methodology:

  • Containment Verification: Verify that the Ventilated Balance Enclosure (VBE) or powder-weighing hood has an inward face velocity of 0.38 to 0.5 m/s. Line the work surface with absorbent, plastic-backed bench paper to catch micro-spills[3].

  • PPE Donning: Don standard laboratory attire, followed by disposable Tyvek sleeves, double nitrile gloves, and chemical splash goggles.

  • Static Neutralization: Wipe the exterior of the chemical container with a slightly damp cloth before opening. Causality: Piperazine derivatives often generate static electricity; dampening the container neutralizes the charge and prevents the powder from aggressively clinging to gloves or aerosolizing upon opening.

  • Weighing: Tare the receiving vial. Use an anti-static, grounded spatula to transfer the powder. Close the primary source container immediately after the transfer.

  • In-Situ Solubilization: Add the required reaction solvent (e.g., DMSO or DMF) directly to the receiving vial while still inside the VBE. Cap the vial securely. Causality: Solubilizing the compound eliminates the inhalation dust hazard before the material is transported across the lab to the main chemical fume hood for the reaction.

  • Decontamination: Wipe down the spatula and the analytical balance with a solvent-dampened wipe (70% Isopropanol/water). Dispose of the bench paper and outer gloves in a sealed hazardous waste bag.

Spill Management and Disposal Plan

In the event of a containment failure, immediate and specific actions are required to prevent respiratory sensitization or dermal absorption.

Step-by-Step Spill Cleanup Methodology
  • Evacuation & Assessment: If a spill occurs outside a ventilated enclosure, immediately step back and assess whether it is a dry powder or a solvent-dissolved spill.

  • Powder Spill (Wet-Wipe Protocol): Do not dry sweep or use a standard vacuum, as this will aerosolize the sensitizing piperazine derivative. Gently cover the powder with absorbent spill pads. Slowly pour a wetting agent (water or 70% Isopropanol) over the pads to suppress the dust, then gather the pads[1].

  • Solution Spill: Don Butyl Rubber or Neoprene gloves. Cover the spill with universal chemical absorbents (e.g., vermiculite) to rapidly soak up the carrier solvent (DMSO/DMF) containing the dissolved compound.

  • Collection & Secondary Cleaning: Using non-sparking tools, scoop the absorbed material into a rigid, sealable hazardous waste container. Wash the spill area with a strong detergent solution, followed by a water rinse, to remove any residual methylthio-pyridine contaminants.

Disposal Plan

Under EPA and OSHA guidelines, 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine waste must not be discharged into the municipal water system.

  • Solid Waste: All contaminated PPE, wipes, and empty containers must be placed in a designated, labeled solid hazardous waste bin for high-temperature incineration[3].

  • Liquid Waste: Halogen-free and halogenated solvent waste streams containing this compound must be kept segregated and clearly labeled with the compound's full chemical name to prevent reactive cross-contamination in the waste carboy.

Operational Logic Visualization

G Start Pre-Task Risk Assessment (OEB 3 Default) PPE Don PPE (Double Nitrile, N95/PAPR) Start->PPE Hood Transfer to Ventilated Balance Enclosure (VBE) PPE->Hood Weigh Weighing & Solubilization (in DMSO/DMF) Hood->Weigh Spill Spill Occurs? Weigh->Spill Clean Wet-Wipe Protocol (Do NOT sweep) Spill->Clean Yes Proceed Proceed to Reaction (Fume Hood) Spill->Proceed No Dispose Hazardous Waste Disposal (EPA RCRA) Clean->Dispose Proceed->Dispose Post-Reaction

Workflow for the safe handling, transfer, and spill management of OEB 3 intermediates.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.